Product packaging for 6-Methoxyquinoline-2-carbaldehyde(Cat. No.:CAS No. 89060-22-0)

6-Methoxyquinoline-2-carbaldehyde

Cat. No.: B2684585
CAS No.: 89060-22-0
M. Wt: 187.198
InChI Key: AYIIFDAAXPMDAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Methoxyquinoline-2-carbaldehyde is a useful research compound. Its molecular formula is C11H9NO2 and its molecular weight is 187.198. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9NO2 B2684585 6-Methoxyquinoline-2-carbaldehyde CAS No. 89060-22-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxyquinoline-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-14-10-4-5-11-8(6-10)2-3-9(7-13)12-11/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYIIFDAAXPMDAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

synthesis of 6-methoxyquinoline-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 6-Methoxyquinoline-2-carbaldehyde

Introduction

This compound is a pivotal heterocyclic building block in the landscape of modern drug discovery and development. As a derivative of quinoline, a privileged scaffold in medicinal chemistry, this compound serves as a versatile precursor for a multitude of biologically active molecules. The quinoline core is inherent to numerous pharmaceuticals, most notably the anti-malarial drug quinine, and its derivatives exhibit a wide spectrum of therapeutic properties, including antimicrobial and antitumor activities[1]. The strategic placement of a methoxy group at the 6-position and a reactive carbaldehyde (formyl) group at the 2-position provides synthetic chemists with two distinct handles for molecular elaboration, enabling the construction of complex libraries for high-throughput screening.

This technical guide provides an in-depth exploration of the primary synthetic strategies for accessing this compound. Moving beyond a simple recitation of protocols, this document elucidates the underlying chemical principles, compares the relative merits and drawbacks of each approach, and offers practical, field-proven insights to guide researchers in selecting the optimal pathway for their specific needs. We will delve into the direct oxidation of the corresponding methylquinoline, the oxidation of the precursor alcohol, and formylation techniques, providing detailed, self-validating experimental procedures for each.

Physicochemical Properties and Identifiers

A comprehensive understanding of a compound's physical and chemical properties is fundamental to its successful synthesis, purification, and application. The key identifiers for this compound are summarized below.

Identifier Value Source
IUPAC Name This compoundN/A
CAS Number 89060-22-0[2]
Molecular Formula C₁₁H₉NO₂[3]
Molecular Weight 187.19 g/mol [3]
Canonical SMILES COC1=CC2=C(C=C1)N=CC=C2C=ON/A
InChIKey Not Widely PublishedN/A

Core Synthetic Strategies

The can be approached via several distinct and well-established routes. The choice of method is often dictated by the availability of starting materials, desired scale, and tolerance for specific reagents, particularly those with high toxicity. This guide will focus on the most prevalent and reliable strategies.

Strategy 1: Selenium Dioxide Oxidation of 6-Methoxy-2-methylquinoline (The Riley Oxidation)

The oxidation of an activated methyl group is one of the most direct methods for introducing a formyl group. The methyl group at the C2 position of the quinoline ring is activated by the adjacent aromatic system, making it susceptible to oxidation. The Riley oxidation, which employs selenium dioxide (SeO₂), is a classic and effective method for this transformation[4][5].

Causality and Mechanistic Insight: The Riley oxidation mechanism for activated methyl groups involves an initial ene reaction with SeO₂, followed by a[6]-sigmatropic rearrangement and subsequent hydrolysis to yield the aldehyde[7]. This reaction is highly selective for activated C-H bonds, such as those in allylic or benzylic positions, which is precisely the electronic environment of the 2-methyl group on the quinoline nucleus. The reaction is typically performed in a solvent like 1,4-dioxane at elevated temperatures[4][7]. The primary drawback of this method is the high toxicity of selenium and its compounds, necessitating stringent safety protocols.

Experimental Protocol: Riley Oxidation of 6-Methoxy-2-methylquinoline

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add freshly sublimed selenium dioxide (1.1 to 1.5 molar equivalents) to a solution of 6-methoxy-2-methylquinoline (1.0 molar equivalent) in 1,4-dioxane (typically 10-20 mL per gram of starting material).

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 100-102 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting material. The reaction typically requires 4-8 hours.

  • Work-up and Isolation: Upon completion, cool the mixture to room temperature. The elemental selenium byproduct precipitates as a red or black solid. Filter the reaction mixture through a pad of Celite® to remove the selenium precipitate, washing the pad with additional solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the filtrate and washings, and concentrate the solution under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel (eluent system typically a gradient of petroleum ether/ethyl acetate) to afford the pure this compound as a solid[8].

Data Presentation: Riley Oxidation

ParameterValueNotes
Starting Material 6-Methoxy-2-methylquinolineCan be synthesized via methods like the Doebner-von Miller reaction.
Key Reagent Selenium Dioxide (SeO₂)Highly toxic; handle with extreme caution in a fume hood.
Typical Yield 60-80%Yields can vary based on reaction scale and purity of reagents[7].
Key Advantage High selectivity for the activated methyl group.A direct, one-step conversion.
Key Disadvantage Toxicity of selenium compounds and waste disposal.Requires careful handling and waste management.

Workflow: Riley Oxidation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Combine 6-Methoxy-2-methylquinoline, SeO₂, and 1,4-Dioxane reflux Heat to Reflux (100-102 °C, 4-8h) start->reflux monitor Monitor by TLC reflux->monitor cool Cool to RT monitor->cool filter Filter through Celite® to remove Selenium cool->filter concentrate Concentrate Filtrate filter->concentrate chromatography Purify by Column Chromatography concentrate->chromatography product 6-Methoxyquinoline- 2-carbaldehyde chromatography->product

Caption: Workflow for the Riley Oxidation of 6-Methoxy-2-methylquinoline.

Strategy 2: Oxidation of (6-Methoxyquinolin-2-yl)methanol

A robust and often cleaner alternative to direct methyl oxidation is a two-step sequence involving the synthesis of the corresponding primary alcohol, (6-methoxyquinolin-2-yl)methanol, followed by its selective oxidation to the aldehyde. This approach avoids the use of highly toxic heavy metal oxidants like selenium.

Causality and Mechanistic Insight: This strategy decouples the C-H activation from the final product formation. The precursor alcohol can be synthesized via several routes, such as the reduction of 6-methoxyquinoline-2-carboxylic acid (quinic acid) with a reducing agent like lithium aluminum hydride (LiAlH₄)[9]. The subsequent oxidation of the primary alcohol to the aldehyde requires a mild oxidizing agent to prevent over-oxidation to the carboxylic acid. Reagents such as manganese dioxide (MnO₂), pyridinium chlorochromate (PCC), or modern catalytic systems like those based on 2,2,6,6-tetramethylpiperidin-1-yloxy (TEMPO) are highly effective for this transformation[10]. MnO₂ is particularly well-suited for oxidizing benzylic and allylic alcohols and is often the reagent of choice due to its selectivity and ease of removal (filtration).

Experimental Protocol: Two-Step Synthesis via Alcohol Intermediate

Step A: Synthesis of (6-Methoxyquinolin-2-yl)methanol

  • Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend lithium aluminum hydride (LiAlH₄, ~1.5-2.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of 6-methoxyquinoline-2-carboxylic acid (1.0 eq.) in anhydrous THF dropwise to the LiAlH₄ suspension.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by cooling to 0 °C and slowly adding water, followed by a 15% NaOH solution, and then more water (Fieser workup).

  • Isolation: Filter the resulting solids and wash thoroughly with THF or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alcohol, which can be purified by recrystallization or chromatography.

Step B: Oxidation of (6-Methoxyquinolin-2-yl)methanol

  • Setup: To a solution of (6-methoxyquinolin-2-yl)methanol (1.0 eq.) in a suitable solvent like dichloromethane (DCM) or chloroform, add activated manganese dioxide (MnO₂, 5-10 eq. by weight).

  • Reaction: Stir the suspension vigorously at room temperature. The reaction is heterogeneous, and its progress should be monitored closely by TLC.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ and manganese salts. Wash the filter cake thoroughly with the solvent.

  • Purification: Combine the filtrate and washings and remove the solvent under reduced pressure to yield the desired this compound, which is often of high purity.

Data Presentation: Two-Step Oxidation via Alcohol

ParameterStep A (Reduction)Step B (Oxidation)
Starting Material 6-Methoxyquinoline-2-carboxylic acid(6-Methoxyquinolin-2-yl)methanol
Key Reagents LiAlH₄Activated MnO₂
Typical Yield >85%>90%
Key Advantage Avoids highly toxic reagents; high-yielding steps.Mild conditions, simple filtration-based workup.
Key Disadvantage Two-step process increases overall labor and time.Requires large excess of MnO₂.

Workflow: Two-Step Oxidation via Alcohol Intermediate

G cluster_stepA Step A: Reduction to Alcohol cluster_stepB Step B: Oxidation to Aldehyde start_A 6-Methoxyquinoline- 2-carboxylic acid react_A React with LiAlH₄ in anhydrous THF start_A->react_A workup_A Quench & Extract react_A->workup_A intermediate (6-Methoxyquinolin- 2-yl)methanol workup_A->intermediate react_B React with activated MnO₂ in DCM intermediate->react_B workup_B Filter through Celite® react_B->workup_B product 6-Methoxyquinoline- 2-carbaldehyde workup_B->product

Caption: Workflow for the Two-Step Synthesis via Alcohol Oxidation.

Strategy 3: The Vilsmeier-Haack Approach

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heterocyclic systems[6]. While direct formylation of 6-methoxyquinoline might present regioselectivity challenges, the Vilsmeier-Haack conditions are more commonly employed in the de novo synthesis of the quinoline ring itself, yielding a functionalized precursor. For instance, the reaction of an N-arylacetamide (like N-(4-methoxyphenyl)acetamide) with the Vilsmeier reagent (formed from POCl₃ and DMF) can lead to the formation of a 2-chloro-3-formylquinoline derivative[11][12]. This intermediate can then be further manipulated to achieve the target structure, although this adds steps compared to the more direct oxidation routes.

Given the complexity and multi-step nature of converting a 2-chloro-3-formylquinoline to the desired 2-formyl isomer, this route is generally less efficient for this specific target compared to the oxidation strategies previously discussed. It is, however, an extremely valuable reaction for creating other substituted quinoline aldehydes[13][14].

Comparative Analysis of Synthetic Routes

FeatureRoute 1: Riley OxidationRoute 2: Oxidation of AlcoholRoute 3: Vilsmeier-Haack
Number of Steps 1 (from methylquinoline)2 (from carboxylic acid)Multi-step (from acetanilide)
Overall Yield Good (60-80%)Excellent (>75%)Variable, generally lower
Reagent Toxicity High (Selenium Dioxide)Moderate (LiAlH₄)High (POCl₃)
Scalability ModerateGoodGood
Work-up Simplicity Moderate (requires careful filtration)Good (filtration and extraction)Complex (requires careful quenching)
Recommendation Best for rapid, direct access if SeO₂ handling is feasible.The preferred route for safety, yield, and purity.Best for generating diverse substituted quinolines, not this specific isomer.

Safety and Handling

  • Selenium Dioxide (SeO₂): Highly toxic and an environmental hazard. All manipulations must be conducted in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. Selenium waste must be segregated and disposed of according to institutional and national regulations.

  • Lithium Aluminum Hydride (LiAlH₄): Water-reactive and pyrophoric solid. Must be handled under an inert atmosphere. Quenching procedures must be performed slowly and at low temperatures to control the exothermic reaction.

  • Phosphorus Oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. Must be handled in a fume hood with appropriate PPE.

Conclusion

For the , two primary strategies stand out as highly effective. The Riley oxidation of 6-methoxy-2-methylquinoline offers the most direct, one-step conversion and is suitable for researchers comfortable with handling highly toxic selenium reagents. However, for general laboratory applications where safety, yield, and purity are paramount, the two-step sequence involving the oxidation of (6-methoxyquinolin-2-yl)methanol is the superior and recommended approach. It avoids the use of selenium, proceeds in high yield, and utilizes a simple and robust workup procedure, making it a more reliable and scalable method for drug development professionals and academic researchers alike.

References

An In-depth Technical Guide to 6-Methoxyquinoline-2-carbaldehyde: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 6-methoxyquinoline-2-carbaldehyde, a key heterocyclic building block in medicinal chemistry and materials science. We will delve into its core physical and spectroscopic properties, provide a validated protocol for its synthesis, and explore its applications, grounding all claims in authoritative scientific context.

Core Molecular Identity and Structure

This compound is a derivative of quinoline, a bicyclic aromatic heterocycle. The presence of a methoxy group at the 6-position and a reactive carbaldehyde (formyl) group at the 2-position makes it a versatile precursor for the synthesis of more complex molecular architectures.

Table 1: Chemical Identifiers and Structural Data
IdentifierValue
IUPAC Name This compound
CAS Number 89060-22-0
Molecular Formula C₁₁H₉NO₂
Molecular Weight 187.19 g/mol
Canonical SMILES COC1=CC2=C(C=C1)N=C(C=C2)C=O
InChI Key AYIIFDAAXPMDAG-UHFFFAOYSA-N

Physicochemical Properties

The physical state and solubility of a compound are critical parameters for its handling, storage, and application in synthetic chemistry. This compound is typically a solid at room temperature.

Table 2: Physical and Chemical Properties
PropertyValueReference
Appearance Solid[1]
Melting Point 103-105 °C[2]
Solubility Soluble in organic solvents such as chloroform and acetone.[3]
Storage Store at 2-8°C under an inert atmosphere (e.g., Argon).[3]

The aldehyde functional group is susceptible to oxidation, which can convert it to the corresponding carboxylic acid. Therefore, proper storage away from oxidizing agents and light is crucial to maintain its purity and integrity over time.

Spectroscopic Characterization Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals. The aldehyde proton (-CHO) is highly deshielded and should appear as a singlet at approximately δ 9-10 ppm. The methoxy group protons (-OCH₃) will present as a sharp singlet around δ 3.9-4.0 ppm. The aromatic protons on the quinoline ring will exhibit a complex series of signals in the δ 7-9 ppm region, with coupling patterns dictated by their positions.

  • ¹³C NMR: The carbon spectrum will be characterized by a signal for the aldehyde carbonyl carbon above δ 190 ppm. The aromatic carbons of the quinoline ring will appear in the δ 100-160 ppm range, and the methoxy carbon signal is expected around δ 55 ppm.[3]

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups. A strong, sharp absorption band between 1690-1715 cm⁻¹ is characteristic of the C=O stretch of the aromatic aldehyde.[3] Other expected signals include aromatic C-H stretching above 3000 cm⁻¹, C-H stretching from the methoxy group around 2950 cm⁻¹, and aromatic C=C and C=N stretching vibrations in the 1500-1620 cm⁻¹ region.[3][4]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z of 187, corresponding to the molecular weight of C₁₁H₉NO₂.[5] Common fragmentation patterns for quinoline derivatives often involve the loss of CO (28 Da) from the aldehyde group and subsequent cleavages of the heterocyclic ring system.

Table 3: Expected Spectroscopic Data Summary
TechniqueFeatureExpected Value/Region
¹H NMR Aldehyde Proton (-CHO)~ δ 9.0 - 10.0 ppm (singlet)
Methoxy Protons (-OCH₃)~ δ 3.9 - 4.0 ppm (singlet)
Aromatic Protons~ δ 7.0 - 9.0 ppm (multiplets)
¹³C NMR Carbonyl Carbon (C=O)> δ 190 ppm
Aromatic Carbons~ δ 100 - 160 ppm
Methoxy Carbon (-OCH₃)~ δ 55 ppm
IR Aldehyde C=O Stretch1690 - 1715 cm⁻¹ (strong)
Aromatic C=N/C=C Stretch1500 - 1620 cm⁻¹
MS (EI) Molecular Ion Peak [M]⁺m/z 187

Synthesis, Reactivity, and Handling

Synthetic Protocol: Vilsmeier-Haack Formylation

A robust and common method for the synthesis of 2-chloro-3-formylquinolines is the Vilsmeier-Haack reaction, starting from the corresponding N-arylacetamide.[6] This approach can be adapted for the synthesis of related quinoline aldehydes. The key is the generation of the electrophilic Vilsmeier reagent (chloroiminium ion) from a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), which then effects an electrophilic cyclization and formylation of the acetanilide.

Step-by-Step Methodology:

  • Vilsmeier Reagent Formation: In a two-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise with constant stirring over 30 minutes. The formation of the Vilsmeier reagent is exothermic and must be controlled.

  • Reaction with Acetanilide: To this pre-formed reagent, add N-(4-methoxyphenyl)acetamide portion-wise, ensuring the temperature does not rise significantly.

  • Cyclization: After the addition is complete, heat the reaction mixture to approximately 80-90°C for several hours to drive the cyclization and formylation.

  • Work-up: Carefully pour the cooled reaction mixture onto crushed ice. Neutralize the acidic solution with a base (e.g., sodium carbonate or sodium hydroxide solution) until the product precipitates.

  • Purification: Collect the crude product by filtration, wash thoroughly with water, and purify by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

G cluster_0 Step 1: Reagent Formation cluster_1 Step 2: Cyclization & Formylation DMF DMF Vilsmeier Vilsmeier Reagent (Electrophile) DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Reaction Electrophilic Attack & Cyclization (80-90°C) Vilsmeier->Reaction Reacts with Acetanilide N-(4-methoxyphenyl)acetamide Acetanilide->Reaction Product This compound Reaction->Product Yields after work-up

Caption: Vilsmeier-Haack synthesis workflow for quinoline aldehydes.

Chemical Reactivity

The reactivity of this compound is dominated by its aldehyde group.

  • Oxidation: The aldehyde is readily oxidized to the corresponding 6-methoxyquinoline-2-carboxylic acid using standard oxidizing agents.

  • Reduction: It can be reduced to 6-methoxy-2-(hydroxymethyl)quinoline.

  • Condensation Reactions: It serves as an excellent electrophile for reactions with various nucleophiles, such as amines (to form Schiff bases/imines), active methylene compounds (in Knoevenagel condensations), and ylides (in Wittig reactions). These reactions are fundamental for extending the molecular framework.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care.

  • Hazard Statements: It is associated with the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2]

  • Precautions: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[2]

Significance in Drug Discovery and Development

Quinoline and its derivatives are considered "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities.[3] They form the core of numerous approved drugs. This compound is a valuable starting material for creating libraries of novel compounds for biological screening. The aldehyde group acts as a versatile chemical handle, allowing for the introduction of diverse functional groups and pharmacophores. This process, known as derivatization, is a cornerstone of modern drug discovery programs aimed at identifying lead compounds with improved potency, selectivity, and pharmacokinetic properties.

G Start This compound (Starting Material) Modification Chemical Modification (e.g., Condensation, Reduction) Start->Modification Input for Library Library of Diverse Quinoline Derivatives Modification->Library Generates Screening High-Throughput Biological Screening (e.g., Anti-cancer, Anti-viral) Library->Screening Tested in Lead Lead Compound Identification & Optimization Screening->Lead Identifies

Caption: Role of this compound in a drug discovery workflow.

References

CAS number for 6-methoxyquinoline-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Methoxyquinoline-2-carbaldehyde

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 89060-22-0), a heterocyclic aromatic aldehyde of significant interest in medicinal chemistry and materials science.[1][2] As a key synthetic intermediate, its versatile quinoline scaffold allows for the development of novel therapeutic agents and functional materials.[3][4] This document, intended for researchers, scientists, and drug development professionals, details the compound's physicochemical properties, outlines robust synthetic methodologies with mechanistic insights, explores its applications in drug discovery, and provides protocols for its analytical characterization and safe handling. The guide emphasizes the causality behind experimental choices and incorporates self-validating systems to ensure scientific integrity and reproducibility.

Introduction: The Strategic Importance of a Versatile Scaffold

This compound is a bifunctional organic molecule featuring a quinoline core, a methoxy group at the 6-position, and a reactive carbaldehyde (aldehyde) group at the 2-position. The quinoline ring system is considered a "privileged scaffold" in drug discovery, as its derivatives are known to possess a wide array of biological activities, including anti-malarial, anti-cancer, and anti-inflammatory properties.[3][4]

The strategic placement of the functional groups in this compound makes it a particularly valuable building block:

  • The Quinoline Core: Provides a rigid, aromatic framework that can interact with biological targets through π-stacking and other non-covalent interactions.

  • The 6-Methoxy Group: This electron-donating group can modulate the electronic properties of the quinoline ring, influencing its reactivity and biological activity.

  • The 2-Carbaldehyde Group: Serves as a versatile chemical handle for a multitude of transformations, such as condensation, oxidation, reduction, and the formation of Schiff bases, enabling the synthesis of diverse libraries of more complex molecules.

This guide aims to serve as a senior-level resource, combining theoretical knowledge with practical, field-proven insights into the utilization of this important chemical intermediate.

Physicochemical Properties and Chemical Identifiers

All quantitative data for this compound is summarized in the tables below for efficient reference.

Table 1: Chemical Identifiers

IdentifierValueReference
IUPAC Name This compound
CAS Number 89060-22-0[1][2]
Molecular Formula C₁₁H₉NO₂[1][2]
Molecular Weight 187.19 g/mol [1][2]
Canonical SMILES O=CC1=NC2=CC=C(OC)C=C2C=C1[1]
MDL Number MFCD06407584[1]

Table 2: Physical and Chemical Properties (Predicted & Experimental)

PropertyValueReference
Physical Form Solid (Typical)
Solubility Soluble in common organic solvents like Chloroform, Acetone.[3]
Storage Store under an inert atmosphere (Argon or Nitrogen) at 2-8°C.[3]

Synthesis Methodology: A Rational Approach

The synthesis of this compound is typically achieved in a two-stage process: first, the construction of the 6-methoxyquinoline core, followed by the introduction of the aldehyde function at the C2 position.

Stage 1: Synthesis of the 6-Methoxyquinoline Core

A classic and robust method for constructing the quinoline ring is the Skraup synthesis . This reaction involves the cyclization of an arylamine with glycerol in the presence of an oxidizing agent and sulfuric acid.

Rationale: The Skraup reaction is a reliable, albeit harsh, method for generating the quinoline heterocycle from readily available starting materials. The use of p-anisidine (4-methoxyaniline) ensures the methoxy group is correctly positioned at the 6-position of the final quinoline product. A patent describes an improved Skraup synthesis using p-methoxyaniline, glycerol, p-methoxy nitrobenzene (as the oxidizing agent), ferrous sulfate, and boric acid in concentrated sulfuric acid.[5]

Stage 2: Formylation of 6-Methoxyquinoline

While various methods exist to introduce a formyl group, a common and effective strategy for forming a 2-carbaldehyde on a quinoline ring is through the oxidation of the corresponding 2-methylquinoline.

Experimental Protocol: Oxidation of 2-Methyl-6-methoxyquinoline

This protocol is based on a well-established method using selenium dioxide (SeO₂), a specific oxidizing agent for converting activated methyl groups to aldehydes.

  • Materials: 2-Methyl-6-methoxyquinoline, Selenium Dioxide (SeO₂), Dioxane, Water.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 2-methyl-6-methoxyquinoline (1 equivalent) in dioxane.

    • Add selenium dioxide (1.1 equivalents) to the solution.

    • Heat the reaction mixture to reflux (approximately 100-102°C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature. The black precipitate of elemental selenium will be visible.

    • Filter the reaction mixture through a pad of Celite to remove the selenium precipitate. Wash the pad with additional dioxane.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Purify the resulting crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane, to yield pure this compound.

Causality Behind Choices:

  • Selenium Dioxide: SeO₂ is the reagent of choice because it selectively oxidizes the allylic/benzylic methyl group at the C2 position of the quinoline ring to an aldehyde without over-oxidizing it to a carboxylic acid or affecting the aromatic rings.

  • Dioxane: Dioxane is used as the solvent due to its ability to dissolve the organic starting material and its relatively high boiling point, which is suitable for this reaction. It is also miscible with water, which can aid in workup.

Synthesis Workflow Diagram

G cluster_stage1 Stage 1: Skraup Synthesis cluster_stage2 Stage 2: Oxidation p_anisidine p-Anisidine glycerol Glycerol + H₂SO₄ + Oxidant p_anisidine->glycerol Reaction smq 6-Methoxyquinoline glycerol->smq Cyclization tmq 2-Methyl-6-methoxyquinoline smq->tmq Further Modification (Not detailed) seo2 SeO₂ in Dioxane tmq->seo2 Reaction product This compound seo2->product Oxidation

Caption: Generalized workflow for the synthesis of this compound.

Applications in Drug Discovery and Chemical Biology

The true value of this compound lies in its role as a versatile precursor for synthesizing libraries of compounds for biological screening.[3] Modern drug discovery relies on the rapid generation of diverse chemical entities to identify lead compounds.[6]

The Role of the Aldehyde Functional Group

The aldehyde group is an electrophilic center that readily reacts with nucleophiles. This reactivity is the cornerstone of its utility. Key transformations include:

  • Reductive Amination: Reaction with primary or secondary amines followed by reduction (e.g., with NaBH₃CN) to form substituted amine derivatives.

  • Wittig Reaction: Reaction with phosphorus ylides to form alkenes, extending the carbon chain.

  • Condensation Reactions: Formation of Schiff bases (imines) with primary amines, which can be valuable pharmacophores in their own right or can be further cyclized.

  • Oxidation/Reduction: The aldehyde can be easily oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to different classes of derivatives.

This versatility allows medicinal chemists to systematically modify the structure at the 2-position, exploring how these changes affect biological activity in a process known as Structure-Activity Relationship (SAR) studies.

Logical Relationship in Drug Development

G start 6-Methoxyquinoline- 2-carbaldehyde modification Chemical Modification (e.g., Reductive Amination, Wittig, Condensation) start->modification Reacts with library Diverse Library of Quinoline Derivatives modification->library Generates screening Biological Screening (e.g., Anti-cancer, Anti-inflammatory assays) library->screening Is subjected to lead Lead Compound Identification screening->lead Identifies

Caption: The role of this compound in a typical drug discovery workflow.

Analytical Characterization: A Self-Validating System

Trustworthiness in research requires that every synthesized compound is rigorously characterized to confirm its identity and purity. Spectroscopic methods provide a chemical "fingerprint" for this compound.

Table 3: Key Spectroscopic Data for Structural Elucidation

TechniqueExpected SignatureRationale
¹H NMR ~9.8-10.2 ppm (singlet, 1H): Aldehyde proton (CHO).~7.0-8.5 ppm (multiplets, 5H): Aromatic protons on the quinoline ring.~3.9 ppm (singlet, 3H): Methoxy protons (-OCH₃).The chemical shifts are highly diagnostic. The downfield aldehyde proton is unambiguous. The integration of peaks confirms the proton count for each functional group.
¹³C NMR ~190-195 ppm: Aldehyde carbonyl carbon.~160 ppm: Carbon attached to the methoxy group.~110-150 ppm: Aromatic carbons of the quinoline ring.~55 ppm: Methoxy carbon.The chemical shift of the carbonyl carbon is characteristic of an aldehyde. The number of distinct peaks in the aromatic region confirms the quinoline structure.
IR Spectroscopy ~1690-1710 cm⁻¹ (strong): C=O stretching of the aromatic aldehyde.~2820 cm⁻¹ and ~2720 cm⁻¹ (medium): C-H stretching of the aldehyde (Fermi doublet).~1600-1620 cm⁻¹: Aromatic C=N/C=C stretching of the quinoline ring.The strong carbonyl peak is a key indicator of the aldehyde group. The Fermi doublet, when visible, is definitive proof of an aldehyde C-H bond.
Mass Spectrometry [M]+• at m/z = 187.19: Molecular ion peak corresponding to the exact molecular weight.Confirms the molecular formula and overall mass of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.

Safety, Handling, and Storage

As a professional in a research environment, proper handling of all chemical reagents is paramount.

  • Hazard Identification: While specific hazard data for this compound is limited, it should be handled as a potentially harmful substance.[2] Related quinoline aldehydes are classified as irritants, and may be harmful if swallowed or inhaled.[3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety glasses with side shields.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the aldehyde group.[3] Recommended storage temperature is refrigerated (2-8°C) to ensure long-term stability.[3]

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for innovation in the molecular sciences. Its well-defined structure, combined with the versatile reactivity of its aldehyde functional group, makes it an invaluable precursor for developing novel compounds with significant potential in drug discovery and materials science. This guide has provided a comprehensive framework for its synthesis, characterization, and application, grounded in the principles of scientific integrity and causality. For researchers and developers, a thorough understanding of this building block opens doors to new synthetic possibilities and accelerates the journey from a molecule to a functional application.

References

Spectroscopic Data of 6-Methoxyquinoline-2-carbaldehyde: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Molecular Structure and Its Spectroscopic Implications

6-Methoxyquinoline-2-carbaldehyde possesses a quinoline bicyclic system, which is an electron-deficient heteroaromatic ring, substituted with an electron-donating methoxy group (-OCH₃) at the 6-position and an electron-withdrawing aldehyde group (-CHO) at the 2-position. The interplay of these substituents governs the electron distribution within the aromatic system, which in turn dictates the chemical shifts in NMR spectroscopy, the vibrational frequencies in IR spectroscopy, and the fragmentation patterns in mass spectrometry.

Molecular Structure of this compound

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR data for this compound are presented below, based on the analysis of its structural features and comparison with related compounds.[1][2]

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the aldehyde proton, the methoxy protons, and the aromatic protons on the quinoline ring.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Justification
-CHO9.5 - 10.5Singlet (s)-The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group.
H-38.0 - 8.2Doublet (d)~8.5Adjacent to the electron-withdrawing aldehyde group and the ring nitrogen.
H-47.8 - 8.0Doublet (d)~8.5Coupled to H-3.
H-57.6 - 7.8Doublet (d)~9.0Part of the benzene ring portion of the quinoline system.
H-77.3 - 7.5Doublet of doublets (dd)~9.0, ~2.5Coupled to H-5 and H-8.
H-87.1 - 7.3Doublet (d)~2.5Meta-coupled to H-7.
-OCH₃3.9 - 4.1Singlet (s)-Protons of the methoxy group are in a typical chemical shift range for aryl methyl ethers.
Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information on all the unique carbon atoms in the molecule.

Carbon Predicted Chemical Shift (δ, ppm) Justification
-CHO190 - 195The carbonyl carbon of the aldehyde is highly deshielded.
C-2150 - 155Attached to the electron-withdrawing aldehyde group and the nitrogen atom.
C-3120 - 125Aromatic carbon adjacent to the aldehyde-bearing carbon.
C-4135 - 140Aromatic carbon.
C-4a128 - 132Bridgehead aromatic carbon.
C-5125 - 130Aromatic carbon.
C-6158 - 162Aromatic carbon attached to the electron-donating methoxy group.
C-7105 - 110Aromatic carbon ortho to the methoxy group.
C-8122 - 128Aromatic carbon.
C-8a145 - 150Bridgehead aromatic carbon adjacent to the nitrogen.
-OCH₃55 - 60Carbon of the methoxy group.
Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard pulse program with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon atom.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

NMR Experimental Workflow

cluster_workflow NMR Spectroscopy Workflow A Sample Preparation (5-10 mg in 0.6 mL CDCl₃ + TMS) B Instrument Setup (High-Field NMR Spectrometer) A->B C ¹H NMR Acquisition (Standard Pulse Program) B->C D ¹³C NMR Acquisition (Proton-Decoupled Pulse Sequence) B->D E Data Processing (FT, Phasing, Baseline Correction) C->E D->E F Spectral Analysis (Chemical Shift, Multiplicity, Integration) E->F

Caption: A typical workflow for acquiring and analyzing NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Data
Wavenumber (cm⁻¹) Vibration Intensity Justification
3100-3000Aromatic C-H stretchMediumCharacteristic of C-H bonds on an aromatic ring.[3]
~2950, ~2850Aliphatic C-H stretch (-OCH₃)MediumStretching vibrations of the methyl group.
~2820, ~2720Aldehyde C-H stretch (Fermi doublet)WeakA characteristic pair of bands for the aldehyde C-H bond.
1700 - 1720C=O stretch (aldehyde)StrongThe strong absorption is due to the large change in dipole moment during the vibration of the carbonyl group. Conjugation with the quinoline ring may slightly lower this frequency.[4]
1600 - 1620C=N stretch (quinoline)MediumCharacteristic of the imine bond within the quinoline ring.[4]
1500 - 1580Aromatic C=C stretchMedium-StrongVibrations of the carbon-carbon bonds within the quinoline ring system.[3]
1250 - 1300Aryl-O stretch (asymmetric)StrongAsymmetric stretching of the C-O bond of the methoxy group.
1020 - 1075Aryl-O stretch (symmetric)MediumSymmetric stretching of the C-O bond of the methoxy group.
800 - 900C-H out-of-plane bendingStrongThe pattern of these bands can sometimes provide information about the substitution pattern on the aromatic ring.
Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For a solid sample like this compound, the KBr pellet method is commonly employed.[5]

    • Grind a small amount of the sample with dry potassium bromide (KBr) powder in an agate mortar.

    • Press the mixture into a thin, transparent disk using a hydraulic press.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.[5]

  • Data Acquisition:

    • Record a background spectrum of a pure KBr pellet.

    • Place the sample pellet in the spectrometer and record the sample spectrum, typically in the range of 4000-400 cm⁻¹.

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrometry Data
  • Molecular Ion (M⁺•): The molecular weight of this compound (C₁₁H₉NO₂) is 187.19 g/mol .[6] In a high-resolution mass spectrum, the molecular ion peak would be observed at m/z ≈ 187.0633.

  • Major Fragmentation Pathways:

    • Loss of H•: A peak at [M-1]⁺ (m/z = 186) corresponding to the loss of the aldehydic hydrogen radical is expected.

    • Loss of CO: A peak at [M-28]⁺ (m/z = 159) due to the loss of carbon monoxide from the aldehyde group is a common fragmentation for aromatic aldehydes. This would result in a 6-methoxyquinoline cation.

    • Loss of CH₃•: A peak at [M-15]⁺ (m/z = 172) from the loss of a methyl radical from the methoxy group.

    • Loss of OCH₃•: A peak at [M-31]⁺ (m/z = 156) corresponding to the loss of a methoxy radical.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction and Ionization:

    • For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a suitable technique.

    • For less volatile or thermally sensitive analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is preferred.[5]

  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer, is recommended for accurate mass measurements.[5]

  • Data Acquisition:

    • Acquire a full-scan mass spectrum to determine the molecular weight.

    • Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to obtain a fragmentation pattern, which is crucial for structural confirmation.

  • Data Analysis: Analyze the mass spectrum to identify the molecular ion peak and the characteristic fragment ions. Compare the observed fragmentation pattern with the predicted pathways.

Conclusion

This technical guide provides a detailed, predictive overview of the spectroscopic data for this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, researchers can confidently approach the synthesis and characterization of this important molecule. The provided experimental protocols offer a standardized methodology for obtaining high-quality, reproducible data, ensuring the integrity of research and development efforts in which this compound is utilized.

References

A Technical Guide to the Solubility of 6-Methoxyquinoline-2-carbaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 6-methoxyquinoline-2-carbaldehyde, a key building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical prediction and practical experimental protocols. We delve into the molecular structure's influence on solubility, provide a systematic approach for solvent selection, and detail robust methodologies for both qualitative and quantitative solubility determination. The causality behind experimental choices is explained to empower researchers in their decision-making processes.

Introduction: The Significance of this compound

This compound, with the chemical formula C₁₁H₉NO₂, is a heterocyclic aromatic aldehyde. Its quinoline scaffold is a privileged structure in drug discovery, appearing in numerous therapeutic agents. The methoxy and aldehyde functionalities provide versatile handles for synthetic modifications, making it a valuable intermediate in the development of novel compounds. Understanding its solubility in various organic solvents is paramount for its effective use in synthesis, purification, formulation, and biological screening. Poor solubility can lead to challenges in reaction kinetics, inaccurate dosing in assays, and difficulties in formulation development. This guide aims to provide a foundational understanding and practical framework for addressing the solubility of this compound.

Theoretical Assessment of Solubility: A "Like Dissolves Like" Approach

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[1] The structure of this compound features a largely aromatic and heterocyclic quinoline ring system, a moderately polar aldehyde group, and a methoxy group.

  • The Quinoline Ring: The bicyclic aromatic system is predominantly nonpolar and will favor interactions with nonpolar or moderately polar solvents through van der Waals forces.

  • The Aldehyde Group (-CHO): The carbonyl in the aldehyde group introduces polarity and the capacity for dipole-dipole interactions. The oxygen atom can also act as a hydrogen bond acceptor.

  • The Methoxy Group (-OCH₃): The ether linkage is moderately polar, and the oxygen can also accept hydrogen bonds.

Based on this structure, we can predict its general solubility behavior in different classes of organic solvents.

Predicted Solubility Profile
Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Non-Polar Hexane, Cyclohexane, TolueneLow to ModerateThe large aromatic system suggests some affinity for non-polar solvents, but the polar functional groups will limit high solubility.
Polar Aprotic Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate to HighThese solvents can engage in dipole-dipole interactions with the aldehyde and methoxy groups. Solvents like DMF and DMSO with higher polarity are expected to be particularly effective. An isomer, 6-methoxyquinoline-4-carbaldehyde, is known to be soluble in chloroform and acetone.[2]
Polar Protic Methanol, Ethanol, IsopropanolModerateThese solvents can act as hydrogen bond donors to the aldehyde and methoxy oxygens, as well as the quinoline nitrogen. However, the large nonpolar scaffold may prevent very high solubility.
Aqueous WaterVery LowThe molecule's significant nonpolar character, due to the large aromatic ring system, is expected to make it poorly soluble in water.[3]

Experimental Determination of Solubility: A Step-by-Step Guide

A systematic experimental approach is crucial for accurately determining the solubility of this compound. The following protocols are designed to be self-validating and provide reliable data.

Materials and Equipment
  • This compound (ensure purity is characterized)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Calibrated thermometers

  • Glass vials with screw caps

  • Syringe filters (0.22 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Workflow for Solubility Determination

The following diagram outlines the logical workflow for determining the solubility of this compound.

Solubility_Workflow Workflow for Solubility Determination cluster_prep Preparation cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Measurement (Shake-Flask Method) cluster_output Data Reporting start Start: Obtain pure this compound and analytical grade solvents select_solvents Select a range of organic solvents (polar and non-polar) start->select_solvents qual_test Perform qualitative solubility test: Add ~10 mg of solute to 1 mL of solvent select_solvents->qual_test observe_qual Vortex and observe for dissolution at room temperature qual_test->observe_qual solubility_class Classify as 'Soluble', 'Partially Soluble', or 'Insoluble' observe_qual->solubility_class quant_prep Prepare supersaturated solutions: Add excess solute to a known volume of solvent solubility_class->quant_prep For promising solvents equilibrate Equilibrate at a constant temperature (e.g., 25°C) with agitation for 24-48h quant_prep->equilibrate sample Allow solid to settle, then filter an aliquot of the supernatant equilibrate->sample analyze Analyze the concentration of the filtrate by HPLC or UV-Vis sample->analyze calculate Calculate solubility (e.g., in mg/mL or mol/L) analyze->calculate data_table Record results in a structured data table calculate->data_table end End: Report solubility data data_table->end

Caption: A logical workflow for the systematic determination of solubility.

Protocol 1: Qualitative Solubility Assessment

This initial screening provides a rapid assessment of solubility in a range of solvents.[4]

  • Preparation: Label a series of small, clean, and dry glass vials for each solvent to be tested.

  • Addition of Solute: Accurately weigh approximately 10 mg of this compound into each vial.

  • Addition of Solvent: Add 1 mL of the respective solvent to each vial.

  • Mixing: Securely cap the vials and vortex for 30-60 seconds at room temperature.

  • Observation: Visually inspect each vial against a well-lit background to determine if the solid has completely dissolved.

  • Classification:

    • Soluble: No solid particles are visible.

    • Partially Soluble: A significant portion of the solid has dissolved, but some remains.

    • Insoluble: The solid appears largely undissolved.

Protocol 2: Quantitative Solubility Determination (Equilibrium Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining equilibrium solubility.[5]

  • Preparation of Supersaturated Solution: To a glass vial, add a known volume (e.g., 5 mL) of the chosen solvent. Add an excess amount of this compound (enough to ensure that undissolved solid remains at equilibrium).

  • Equilibration: Seal the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient time to reach equilibrium (typically 24 to 48 hours). The presence of undissolved solid at the end of this period is essential.[6]

  • Phase Separation: Remove the vial from the shaker and allow it to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to settle.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

  • Analysis: Accurately dilute the filtered solution with the same solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).

  • Calculation: Determine the concentration of this compound in the diluted sample. Back-calculate the concentration in the original saturated solution to determine the solubility. Express the solubility in appropriate units (e.g., mg/mL, g/100 mL, or mol/L).

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison.

Table 1: Experimentally Determined Solubility of this compound at 25°C

SolventPolarity Index[7]Dielectric Constant (approx.)Solubility (mg/mL)Observations
Hexane0.11.9
Toluene2.42.4
Dichloromethane3.19.1
Ethyl Acetate4.46.0
Acetone5.121
Ethanol5.224.5
Methanol5.132.7
Acetonitrile5.837.5
Dimethylformamide (DMF)6.438.3
Dimethyl Sulfoxide (DMSO)7.246.7
Water10.280.1

Conclusion

This technical guide provides a robust framework for understanding and determining the solubility of this compound in organic solvents. By combining theoretical predictions based on molecular structure with rigorous experimental protocols, researchers can obtain reliable solubility data. This information is critical for optimizing reaction conditions, developing purification strategies, and formulating this important chemical intermediate for a wide range of applications in scientific research and drug development.

References

Unlocking the Potential of 6-Methoxyquinoline-2-carbaldehyde: A Technical Guide to Future Research

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – [Date] – In the ever-evolving landscape of drug discovery and materials science, the strategic selection of foundational chemical scaffolds is paramount. Among the myriad of heterocyclic compounds, 6-methoxyquinoline-2-carbaldehyde emerges as a molecule of significant interest, poised for extensive exploration. This technical guide, intended for researchers, scientists, and drug development professionals, delineates the untapped potential of this versatile building block and charts a course for future research endeavors.

Introduction: The Strategic Value of the Quinoline Scaffold

The quinoline ring system is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[1] Its rigid, planar structure and the presence of a nitrogen atom provide ideal anchor points for molecular interactions with biological targets. The introduction of a methoxy group at the 6-position and a reactive carbaldehyde at the 2-position endows this compound with a unique combination of electronic properties and synthetic versatility, making it a compelling starting point for the development of novel therapeutic agents and functional materials.

Physicochemical Properties and Synthesis

A thorough understanding of the molecule's fundamental characteristics is the bedrock of innovative research.

PropertyValue
Molecular Formula C₁₁H₉NO₂
Molecular Weight 187.19 g/mol
CAS Number 89060-22-0
Appearance Typically a solid
Solubility Soluble in common organic solvents

Table 1: Key Physicochemical Properties of this compound.[2]

The synthesis of this compound is most commonly achieved through the formylation of 6-methoxyquinoline. The Vilsmeier-Haack reaction stands out as an efficient and widely adopted method for this transformation.[3][4] This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce the aldehyde group onto the electron-rich quinoline ring.[5][6]

Experimental Protocol: Vilsmeier-Haack Formylation of 6-Methoxyquinoline

Materials:

  • 6-Methoxyquinoline

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Appropriate anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane)

  • Ice bath

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool the selected anhydrous solvent and DMF to 0°C using an ice bath.

  • Slowly add POCl₃ dropwise to the cooled DMF solution while maintaining the temperature at 0°C. Stir the mixture for 30-60 minutes to allow for the formation of the Vilsmeier reagent.

  • Dissolve 6-methoxyquinoline in a minimal amount of the anhydrous solvent and add it dropwise to the freshly prepared Vilsmeier reagent.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate, sodium hydroxide solution) until the product precipitates.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Caption: Workflow for the synthesis of this compound.

Potential Research Areas: A Roadmap for Innovation

The true potential of this compound lies in its application as a versatile precursor for a diverse range of novel molecules. The reactive aldehyde functionality serves as a gateway to a multitude of chemical transformations, enabling the construction of complex molecular architectures.

Development of Novel Anticancer Agents

Rationale: The quinoline scaffold is a cornerstone in the development of anticancer therapeutics.[7] The methoxy group, an electron-donating substituent, can enhance the bioavailability and modulate the electronic properties of the molecule, potentially influencing its interaction with biological targets.[8]

Proposed Research Directions:

  • Synthesis of Schiff Bases and Mannich Bases: The carbaldehyde group can be readily condensed with various primary and secondary amines to yield a library of Schiff bases and Mannich bases. These derivatives can be screened for their cytotoxic activity against a panel of cancer cell lines. The structure-activity relationship (SAR) can then be elucidated to identify key structural features responsible for anticancer potency.[9][10]

  • Design of Kinase Inhibitors: Many kinase inhibitors incorporate a substituted quinoline core. This compound can serve as a starting material for the synthesis of novel kinase inhibitors by elaborating the aldehyde group into structures that can interact with the ATP-binding site of specific kinases implicated in cancer progression.

  • Exploration of Apoptosis-Inducing Agents: The synthesized derivatives should be investigated for their ability to induce apoptosis in cancer cells. Assays such as caspase activation and PARP cleavage can be employed to elucidate the mechanism of cell death.[9]

Caption: A potential workflow for anticancer drug discovery.

Antimicrobial Drug Discovery

Rationale: The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents with novel mechanisms of action. Quinolines have a long history in antimicrobial therapy, and their derivatives continue to be a promising area of research.[1][11]

Proposed Research Directions:

  • Synthesis of Thiosemicarbazones: The condensation of this compound with thiosemicarbazide and its N-substituted analogs can yield a series of thiosemicarbazones. These compounds are known to exhibit a broad spectrum of antimicrobial activities.[12]

  • Evaluation against Diverse Pathogens: The synthesized compounds should be tested against a panel of clinically relevant bacteria (both Gram-positive and Gram-negative) and fungi to determine their minimum inhibitory concentrations (MICs).

  • Metal Complexation: The resulting thiosemicarbazones can act as ligands for the synthesis of metal complexes (e.g., with copper, zinc, or silver). Metal complexation can often enhance the biological activity of the organic ligand.

Development of Fluorescent Probes and Materials

Rationale: The quinoline ring system is inherently fluorescent. The extended conjugation and the presence of heteroatoms in derivatives of this compound can lead to interesting photophysical properties, making them suitable for applications in materials science and as chemical probes.[13]

Proposed Research Directions:

  • Synthesis of Fluorophores: The aldehyde group can be used as a reactive handle to attach various functionalities that can modulate the fluorescence properties of the quinoline core. This could involve reactions with compounds containing active methylene groups or the synthesis of extended π-conjugated systems.

  • Development of Chemical Sensors: The synthesized fluorescent derivatives can be investigated for their ability to act as sensors for metal ions or biologically important anions through mechanisms such as chelation-enhanced fluorescence (CHEF) or photoinduced electron transfer (PET).

  • Organic Light-Emitting Diodes (OLEDs): The luminescent properties of novel derivatives could be explored for their potential application as emitter materials in OLEDs.

Conclusion: A Call to Exploration

This compound represents a largely untapped resource for chemical innovation. Its accessible synthesis and the reactivity of its aldehyde group provide a fertile ground for the discovery of new molecules with significant biological and material properties. This guide serves as a foundational blueprint to inspire and direct future research, encouraging the scientific community to unlock the full potential of this promising chemical entity.

References

Methodological & Application

Application Note: Synthesis of Substituted Quinolines via the Pfitzinger Reaction

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on Mechanism, Substrate Scope, and Practical Application

Executive Summary

The Pfitzinger reaction is a cornerstone of heterocyclic chemistry, providing a robust pathway to quinoline-4-carboxylic acids from the condensation of isatin with α-methylene carbonyl compounds under basic conditions.[1][2] These quinoline scaffolds are of immense interest in medicinal chemistry and drug development due to their prevalence in a wide array of therapeutic agents.[3][4] This document provides an in-depth analysis of the Pfitzinger reaction, including its mechanism, substrate requirements, and practical limitations. Crucially, it addresses a common misconception regarding the use of aromatic aldehydes lacking an α-methylene group, such as 6-methoxyquinoline-2-carbaldehyde, which are unsuitable substrates for this transformation. As a scientifically sound alternative, a detailed protocol for the related Friedländer synthesis is provided, enabling researchers to construct substituted quinoline systems from appropriate precursors.

The Pfitzinger Reaction: Foundational Principles and Mechanism

Discovered by Wilhelm Pfitzinger in the late 19th century, the reaction remains a highly relevant method for preparing substituted quinoline-4-carboxylic acids (also known as cinchoninic acids).[1][5] The synthesis proceeds by condensing isatin (or its derivatives) with a carbonyl compound that possesses an α-methylene group (i.e., a –CH₂–CO– moiety) in the presence of a strong base.[6][7]

The reaction mechanism unfolds in a sequential, base-catalyzed process:

  • Ring Opening: The reaction initiates with the hydrolytic cleavage of the amide bond in the isatin ring by a strong base (e.g., potassium hydroxide), yielding a potassium salt of isatinic acid, a keto-acid intermediate.[2][8]

  • Condensation & Imine Formation: The aniline moiety of the opened intermediate condenses with the carbonyl group of the reaction partner to form an imine (Schiff base).[2][9]

  • Tautomerization: The imine tautomerizes to the more thermodynamically stable enamine intermediate.[2][8] This step is critical and requires the presence of an α-methylene group in the carbonyl reactant.

  • Cyclization & Dehydration: A final intramolecular cyclization (an enamine-ketone condensation), followed by dehydration, results in the formation of the aromatic quinoline-4-carboxylic acid product.[8][10]

Pfitzinger_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway Isatin Isatin KetoAcid Keto-Acid Intermediate (Isatinate) Isatin->KetoAcid 1. Ring Opening Base Carbonyl α-Methylene Carbonyl (e.g., Ketone) Imine Imine (Schiff Base) Base Base (KOH) KetoAcid->Imine 2. Condensation Carbonyl Enamine Enamine Imine->Enamine 3. Tautomerization Product Quinoline-4-Carboxylic Acid Enamine->Product 4. Cyclization & Dehydration Troubleshooting_Workflow Start Reaction Complete (by TLC) CheckYield Is Yield Acceptable? Start->CheckYield CheckPurity Is Purity High (NMR/TLC)? CheckYield->CheckPurity Yes LowYield Low Yield Observed CheckYield->LowYield No ImpureProduct Impure Product CheckPurity->ImpureProduct No End Obtain Pure Product CheckPurity->End Yes Troubleshoot Consult Troubleshooting Table: - Check Reagent Quality - Verify Conditions - Optimize Stoichiometry LowYield->Troubleshoot Purify Purification Required: - Recrystallization - Column Chromatography ImpureProduct->Purify Troubleshoot->Start Rerun Reaction Purify->CheckPurity Re-analyze

References

The Versatile Scaffold: Application Notes and Protocols for 6-Methoxyquinoline-2-carbaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Heterocycle

The quinoline nucleus is a cornerstone of medicinal chemistry, forming the structural backbone of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and antimalarial properties.[1][2][3] The strategic placement of substituents on this bicyclic aromatic system allows for the fine-tuning of a compound's pharmacological profile. 6-Methoxyquinoline-2-carbaldehyde, a derivative of this important scaffold, represents a key building block for the synthesis of novel drug candidates. The presence of the methoxy group can enhance lipophilicity and influence metabolic stability, while the reactive aldehyde at the 2-position serves as a versatile handle for the construction of a diverse library of molecules.[4]

This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. While this specific starting material is noted in chemical supplier catalogs (CAS 89060-22-0), its direct application in published biological studies is not yet extensively documented.[5][6][7][8] Therefore, this document will serve as a predictive and enabling guide for researchers. We will present robust, field-proven protocols for the synthesis of key derivatives such as Schiff bases and chalcones, supported by data from closely related analogs to inform experimental design and highlight the therapeutic potential of this compound class.

Core Synthetic Strategies and Protocols

The aldehyde functionality of this compound is its most significant feature for synthetic diversification. It readily undergoes condensation reactions with a variety of nucleophiles to generate more complex molecular architectures.

Synthesis of Schiff Bases: Accessing a World of Bioactivity

Schiff bases, or imines, are formed through the condensation of an aldehyde with a primary amine. This linkage is of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds with demonstrated antibacterial, antifungal, and anticancer activities.[9][10][11]

The synthesis of Schiff bases is typically carried out in a protic solvent like ethanol to facilitate both the dissolution of reactants and the removal of the water byproduct, which drives the reaction equilibrium towards the product. A catalytic amount of a weak acid, such as glacial acetic acid, is often added to protonate the aldehyde's carbonyl oxygen, thereby increasing its electrophilicity and accelerating the reaction.

Protocol 1: General Synthesis of Schiff Base Derivatives from this compound

Materials:

  • This compound

  • Substituted primary amine (e.g., aniline, aminothiazole derivative)

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Round-bottom flask equipped with a reflux condenser

  • Stirring plate and magnetic stir bar

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in a minimal amount of absolute ethanol.

  • Add the desired primary amine (1.0-1.1 eq.) to the solution.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 2-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Cool the mixture further in an ice bath to precipitate the Schiff base product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified Schiff base in a vacuum oven.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).

Workflow for Schiff Base Synthesis

start Dissolve this compound and primary amine in ethanol add_catalyst Add catalytic glacial acetic acid start->add_catalyst reflux Reflux for 2-6 hours (Monitor by TLC) add_catalyst->reflux cool Cool to room temperature, then in an ice bath reflux->cool filter Collect precipitate by vacuum filtration cool->filter wash Wash with cold ethanol filter->wash dry Dry under vacuum wash->dry characterize Characterize product (NMR, IR, MS) dry->characterize

Caption: General workflow for the synthesis of Schiff bases.

Synthesis of Chalcones: Building Blocks for Anticancer Agents

The Claisen-Schmidt condensation requires a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), to deprotonate the α-carbon of the acetophenone, generating a reactive enolate. Ethanol is a common solvent as it effectively dissolves both the reactants and the base. The reaction is often performed at room temperature to minimize side reactions.

Protocol 2: General Synthesis of Chalcone Derivatives from this compound

Materials:

  • This compound

  • Substituted acetophenone (e.g., acetophenone, 4'-hydroxyacetophenone)

  • Ethanol

  • Potassium Hydroxide (KOH)

  • Erlenmeyer flask

  • Stirring plate and magnetic stir bar

  • Ice bath

  • Dilute Hydrochloric Acid (HCl)

  • Büchner funnel and filter paper

Procedure:

  • In an Erlenmeyer flask, dissolve the substituted acetophenone (1.0 eq.) and this compound (1.0 eq.) in ethanol.

  • In a separate beaker, prepare a solution of potassium hydroxide (2.0-3.0 eq.) in ethanol.

  • Cool the acetophenone and aldehyde solution in an ice bath and slowly add the ethanolic KOH solution dropwise with vigorous stirring.

  • Allow the reaction mixture to stir at room temperature for 12-24 hours. The formation of a precipitate often indicates product formation.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute HCl until the pH is neutral.

  • Collect the precipitated chalcone product by vacuum filtration.

  • Wash the solid with copious amounts of cold water to remove any residual salts.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

  • Dry the purified product and characterize it by analytical methods.

Workflow for Chalcone Synthesis

start Dissolve this compound and acetophenone in ethanol add_base Add ethanolic KOH dropwise in an ice bath start->add_base stir Stir at room temperature for 12-24 hours add_base->stir quench Pour into ice/water and neutralize with dilute HCl stir->quench filter Collect precipitate by vacuum filtration quench->filter wash Wash with cold water filter->wash recrystallize Recrystallize from a suitable solvent wash->recrystallize characterize Characterize final product recrystallize->characterize

Caption: General workflow for Claisen-Schmidt condensation.

Biological Applications and Indicative Data

While specific biological data for derivatives of this compound are forthcoming in the literature, the extensive research on analogous quinoline-based compounds provides a strong foundation for predicting their therapeutic potential.

Anticancer Activity

Quinoxaline and quinoline derivatives are recognized as a novel class of chemotherapeutic agents.[14] Many chalcone and Schiff base derivatives of quinolines have demonstrated significant cytotoxic activity against a range of cancer cell lines. The mechanism of action often involves the induction of apoptosis, cell cycle arrest, or the inhibition of key signaling pathways.[12][15][16]

Table 1: Cytotoxic Activity of Representative Quinoxaline and Chalcone Derivatives

Compound Class Derivative Structure/Substitution Cancer Cell Line IC₅₀ (µM) Reference
Quinoxaline Aryl Ether FQ (Fluorinated derivative) MDA-MB-231 (Breast) < 16 [2]
Quinoxaline Aryl Ether MQ (Methoxylated derivative) MDA-MB-231 (Breast) < 16 [2]
Imidazo[1,2-a]quinoxaline - HCT116 (Colon) 4.4 [16]
Imidazo[1,2-a]quinoxaline - MCF-7 (Breast) 5.3 [16]
Chalcone-like 7-hydroxy, 3-bromo-4-hydroxy-5-methoxy benzylidene K562 (Leukemia) ≤ 0.25 (µg/mL) [17]

| Chalcone-like | 7-hydroxy, 3-bromo-4-hydroxy-5-methoxy benzylidene | MDA-MB-231 (Breast) | ≤ 3.86 (µg/mL) |[17] |

IC₅₀: The half maximal inhibitory concentration.

Antimicrobial Activity

The quinoline scaffold is famously present in antimalarial drugs like chloroquine and has been a fertile ground for the discovery of new antibacterial and antifungal agents.[3] Derivatives often act by inhibiting essential microbial enzymes or disrupting cell membrane integrity.

Table 2: Antimicrobial Activity of Representative Quinoline Derivatives

Compound Class Derivative Structure/Substitution Microorganism MIC (µg/mL) Reference
Carbamoyl quinolone hybrid Compound 16 S. pneumoniae ≤ 0.008 [1]
Carbamoyl quinolone hybrid Compound 17 S. pneumoniae ≤ 0.008 [1]
Carbamoyl quinolone hybrid Compound 18 S. pneumoniae ≤ 0.008 [1]
Aminobenzenesulfonamide Sulfamethazine derivative (3l) E. coli 7.812 [18]

| Aminobenzenesulfonamide | Sulfamethazine derivative (3l) | C. albicans | 31.125 |[18] |

MIC: Minimum Inhibitory Concentration.

Protocols for Biological Evaluation

To assess the therapeutic potential of novel derivatives synthesized from this compound, standardized in vitro assays are essential.

Protocol 3: MTT Assay for Cytotoxicity Screening

The MTT assay is a colorimetric method used to assess cell viability. It measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells to form purple formazan crystals.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

Protocol 4: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Test compounds (dissolved in DMSO)

  • Microbial inoculum (adjusted to 0.5 McFarland standard)

  • Incubator

Procedure:

  • Dispense 50 µL of broth into each well of a 96-well plate.

  • Add 50 µL of the test compound at 2x the highest desired concentration to the first well.

  • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate.

  • Prepare a microbial inoculum and dilute it in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Add 50 µL of the diluted inoculum to each well.

  • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • The MIC is the lowest concentration of the compound at which there is no visible turbidity.

Conclusion and Future Directions

This compound is a promising and versatile starting material for the development of novel therapeutic agents. Its reactive aldehyde group provides a straightforward entry point for the synthesis of diverse compound libraries, particularly Schiff bases and chalcones, which are known to possess significant biological activities. The protocols and comparative data presented in this guide offer a solid foundation for researchers to explore the medicinal chemistry of this scaffold. Future work should focus on the systematic synthesis and biological evaluation of derivatives of this compound to establish clear structure-activity relationships and identify lead compounds for further development in the fields of oncology and infectious diseases.

References

Application Notes & Protocols: Synthesis and Application of Fluorescent Probes from 6-Methoxyquinoline-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Fluorophore

The quinoline ring system is a foundational structural motif in the design of fluorescent probes. Its rigid, bicyclic aromatic structure provides a robust platform with intrinsic photophysical properties that can be finely tuned through chemical modification.[1][2] The 6-methoxyquinoline scaffold, in particular, has been explored for its sensitivity to environmental polarity and its use as a sensor for various ions.[1][3][4] The introduction of an aldehyde group at the 2-position transforms this fluorophore into a versatile and reactive building block, 6-methoxyquinoline-2-carbaldehyde. This aldehyde serves as a chemical handle for conjugating the quinoline core to a variety of recognition moieties, enabling the rational design of "turn-on" or ratiometric probes for specific analytes.

This guide provides an in-depth exploration of the synthesis of fluorescent probes derived from this compound. We will delve into two primary synthetic strategies—Schiff base condensation and Knoevenagel condensation—explaining the chemical principles behind these reactions and providing detailed, field-tested protocols for synthesizing and applying probes for metal ion detection and viscosity sensing.

Core Synthetic Strategies: From Aldehyde to Sensor

The aldehyde functionality of this compound is the key to its utility. It readily participates in condensation reactions, allowing for the covalent attachment of different chemical groups that can act as receptors for target analytes. The choice of reaction partner dictates the final structure and sensing modality of the probe.

Schiff Base Condensation: A Gateway to Metal Ion Probes

The reaction between an aldehyde and a primary amine to form an imine (-C=N-), or Schiff base, is a cornerstone of synthetic chemistry.[5][6] This reaction is particularly powerful for creating fluorescent chemosensors. By selecting an amine that contains additional heteroatoms (e.g., oxygen or nitrogen), a multidentate chelation site can be formed.

Causality of Design: The lone pair of electrons on the imine nitrogen can participate in photoinduced electron transfer (PeT), a process that often quenches the fluorescence of the nearby quinoline fluorophore. When a target metal ion binds to the chelation site, it lowers the energy of the imine's molecular orbitals, preventing PeT and restoring fluorescence. This "turn-on" response is known as Chelation-Enhanced Fluorescence (CHEF).[2][7] The strategic placement of hydroxyl or other coordinating groups on the amine partner allows for high selectivity towards specific metal ions like Zn²⁺, Cu²⁺, or Al³⁺.[5][8][9][10]

cluster_synthesis Schiff Base Condensation Workflow A 6-Methoxyquinoline- 2-carbaldehyde C Reflux in Ethanol (Catalytic Acid optional) A->C B Primary Amine (e.g., 2-Aminophenol) B->C D Schiff Base Probe (Pre-Sensor) C->D E Purification (Recrystallization or Column Chromatography) D->E F Characterization (NMR, HRMS, etc.) E->F

General workflow for Schiff base probe synthesis.
Knoevenagel Condensation: Engineering Molecular Rotors for Viscosity Sensing

The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene group (-CH₂- flanked by electron-withdrawing groups, e.g., malononitrile). This reaction extends the π-conjugated system of the fluorophore, often leading to a red-shift in its emission spectrum.

Causality of Design: The newly formed C=C double bond allows for free rotation between the quinoline ring and the appended group. In low-viscosity environments, the molecule can rapidly rotate in the excited state, dissipating energy through non-radiative pathways and resulting in weak fluorescence. This process is often governed by a Twisted Intramolecular Charge Transfer (TICT) state.[11] As the viscosity of the medium increases, this intramolecular rotation is hindered.[12] The restriction of this non-radiative decay channel forces the molecule to relax through fluorescence, leading to a significant increase in emission intensity. This makes such compounds excellent "molecular rotors" for mapping microviscosity in biological systems or industrial fluids.[12][13][14]

Detailed Application Notes and Protocols

Protocol 1: Synthesis of a Schiff Base Fluorescent Probe for Zn²⁺ Detection

This protocol describes the synthesis of (E)-2-(((6-methoxyquinolin-2-yl)methylene)amino)phenol (MQ-AP), a selective "turn-on" fluorescent probe for zinc ions.

Materials:

  • This compound (1.0 eq)

  • 2-Aminophenol (1.0 eq)

  • Absolute Ethanol (ACS grade)

  • Hydrochloric Acid (catalytic amount)

  • Ethyl Acetate, Hexane (for chromatography)

  • Silica Gel (230-400 mesh)

Procedure:

  • To a 50 mL round-bottom flask, add this compound (187 mg, 1.0 mmol) and 2-aminophenol (109 mg, 1.0 mmol).

  • Add 20 mL of absolute ethanol and stir to dissolve the reactants.

  • Add one drop of concentrated hydrochloric acid as a catalyst.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 4 hours. A yellow precipitate should form.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 3:1 Hexane:Ethyl Acetate mobile phase.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Collect the yellow precipitate by vacuum filtration and wash with cold ethanol (2 x 5 mL).

  • If further purification is needed, the crude product can be purified by silica gel column chromatography using a gradient elution from 5% to 20% ethyl acetate in hexane.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the final product as a bright yellow solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Protocol 2: Application of the MQ-AP Probe for Fluorometric Detection of Zn²⁺

Objective: To characterize the photophysical response of MQ-AP to Zn²⁺ and assess its selectivity.

Materials:

  • MQ-AP stock solution (1.0 mM in DMSO)

  • HEPES buffer (10 mM, pH 7.4)

  • ZnCl₂ stock solution (10 mM in deionized water)

  • Stock solutions of other metal chlorides (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe²⁺, Cu²⁺, Ni²⁺, Cd²⁺, Hg²⁺) (10 mM in deionized water)

  • Fluorometer and quartz cuvettes

Procedure: Fluorometric Titration

  • Prepare a solution of MQ-AP (10 µM) in HEPES buffer.

  • Record the initial fluorescence emission spectrum (excite at the absorption maximum, e.g., ~370 nm). The fluorescence should be weak.

  • Incrementally add small aliquots of the ZnCl₂ stock solution to the cuvette (e.g., to final concentrations ranging from 0 to 20 µM).

  • After each addition, mix gently and allow the solution to equilibrate for 2 minutes before recording the fluorescence spectrum.

  • Plot the fluorescence intensity at the emission maximum (e.g., ~490 nm) against the concentration of Zn²⁺.

Procedure: Selectivity Study

  • Prepare a series of cuvettes, each containing MQ-AP (10 µM) in HEPES buffer.

  • To each cuvette, add a 10-fold excess (100 µM) of a different metal ion stock solution.

  • Prepare one cuvette with only the probe and another with the probe and Zn²⁺ as positive and negative controls.

  • Incubate all solutions for 5 minutes and record the fluorescence emission spectrum for each.

  • Compare the fluorescence enhancement to determine the selectivity of MQ-AP for Zn²⁺.

cluster_mechanism CHEF Sensing Mechanism A MQ-AP Probe (Fluorescence OFF) C MQ-AP-Zn²⁺ Complex (Rigidified Structure) A->C + B Zn²⁺ Ion B->C + D Fluorescence ON (PeT Blocked) C->D

Chelation-Enhanced Fluorescence (CHEF) mechanism.
PropertyMQ-AP (Free Probe)MQ-AP + Zn²⁺
Absorption Max (λ_abs) ~370 nm~385 nm
Emission Max (λ_em) ~490 nm~490 nm
Quantum Yield (Φ) < 0.01> 0.30
Appearance ColorlessBright Green Fluorescence

Table 1: Representative photophysical data for a Zn²⁺ selective probe. Values are illustrative.

Protocol 3: Synthesis of a Knoevenagel-type Fluorescent Viscosity Probe

This protocol describes the synthesis of 2-((6-methoxyquinolin-2-yl)methylene)malononitrile (MQ-MN), a molecular rotor for viscosity sensing.

Materials:

  • This compound (1.0 eq)

  • Malononitrile (1.1 eq)

  • Piperidine (catalytic amount)

  • Ethanol (ACS grade)

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (187 mg, 1.0 mmol) and malononitrile (73 mg, 1.1 mmol) in 15 mL of ethanol.

  • Add 2-3 drops of piperidine to the solution. The solution should turn a deep color.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction by TLC. The product is typically highly colored and fluorescent.

  • Upon completion, a solid precipitate should form. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the product by vacuum filtration, washing with a small amount of ice-cold ethanol.

  • The product can be recrystallized from ethanol or an ethanol/water mixture to obtain high purity.

  • Dry the product under vacuum and characterize by NMR and HRMS.

Protocol 4: Application of the MQ-MN Probe for Viscosity Measurement

Objective: To correlate the fluorescence intensity of MQ-MN with the viscosity of the medium.

Materials:

  • MQ-MN stock solution (1.0 mM in DMSO)

  • Methanol and Glycerol (spectroscopic grade)

  • Digital viscometer

Procedure:

  • Prepare a series of methanol-glycerol mixtures with varying volume fractions (e.g., 100:0, 90:10, 80:20, ... 0:100).

  • Measure the viscosity of each mixture using a digital viscometer at a constant temperature (e.g., 25 °C).

  • Prepare a set of cuvettes, each containing a different methanol-glycerol mixture.

  • Add a small aliquot of the MQ-MN stock solution to each cuvette to achieve a final concentration of 5 µM.

  • Record the fluorescence emission spectrum for each solution.

  • Plot the logarithm of the fluorescence intensity (log I) versus the logarithm of the viscosity (log η). According to the Förster-Hoffmann equation, this relationship should be linear for a molecular rotor.

Methanol:Glycerol (v/v)Viscosity (cP) at 25°CRelative Fluorescence Intensity
100:0~0.551.0
80:20~1.55.8
60:40~4.522.1
40:60~1585.3
20:80~70310.7
0:100~950>1000

Table 2: Representative data showing the fluorescence response of a molecular rotor to changes in viscosity. Values are illustrative.

Expert Insights & Troubleshooting

  • Purity is Paramount: The purity of this compound is critical. Impurities can lead to side reactions and fluorescent artifacts.

  • Solvent Effects: The photophysical properties of quinoline derivatives can be highly sensitive to solvent polarity.[4][15] Always perform characterization in the same solvent system planned for the application.

  • pH Control: For biological applications, the protonation state of the quinoline nitrogen can affect fluorescence.[3] Ensure that experiments are conducted in a well-buffered solution within the probe's optimal pH range.[16]

  • Inner Filter Effect: At high probe concentrations, the absorption of excitation or emission light by other probe molecules can lead to non-linear fluorescence responses. Always work with dilute solutions (absorbance < 0.1 at the excitation wavelength).

  • Degassing: Dissolved oxygen can quench the excited state of many fluorophores. For precise quantum yield measurements, degassing the solvent by sparging with nitrogen or argon is recommended.

Conclusion and Future Outlook

This compound is a powerful and accessible starting material for the synthesis of sophisticated fluorescent probes. Through straightforward condensation reactions like Schiff base and Knoevenagel reactions, researchers can develop sensitive and selective tools for detecting metal ions, mapping cellular viscosity, and beyond. The modular nature of these syntheses allows for extensive derivatization, opening avenues for creating probes with enhanced properties such as two-photon absorption for deep-tissue imaging, ratiometric responses for quantitative measurements, and organelle-specific targeting moieties for advanced cell biology applications.

References

The Versatile Virtuoso: 6-Methoxyquinoline-2-carbaldehyde as a Cornerstone in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organic synthesis, the quest for versatile building blocks that serve as springboards for molecular complexity is perpetual. Among these, heteroaromatic aldehydes hold a place of distinction, and 6-methoxyquinoline-2-carbaldehyde is a rising star. Its quinoline core, a privileged scaffold in medicinal chemistry, coupled with the reactive aldehyde functionality at the 2-position and the modulating influence of the 6-methoxy group, makes it a powerful tool for the construction of a diverse array of functional molecules. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols for its synthesis and its utilization in key synthetic transformations.

I. The Foundation: Synthesis of this compound

The journey to harnessing the synthetic potential of this compound begins with its efficient preparation. A robust and logical synthetic pathway involves a multi-step sequence, commencing with the construction of a suitable quinoline precursor, followed by the introduction of the aldehyde functionality. A plausible and effective strategy is the Vilsmeier-Haack reaction on a pre-functionalized aniline derivative, followed by nucleophilic substitution to install the methoxy group.

Protocol 1: Synthesis of 2-Chloro-6-methoxyquinoline-3-carbaldehyde

This protocol is adapted from established procedures for the synthesis of substituted quinoline-3-carbaldehydes.[1][2] The Vilsmeier-Haack reaction of an acetanilide derivative provides the foundational quinoline-3-carbaldehyde scaffold.

Materials:

  • N-(4-methoxyphenyl)acetamide (p-acetanisidide)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Crushed ice

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel and a mechanical stirrer, cool N,N-dimethylformamide (30 mmol) to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (70 mmol) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 5 °C. The formation of the Vilsmeier reagent is an exothermic process.

  • Once the addition is complete, add N-(4-methoxyphenyl)acetamide (10 mmol) portion-wise to the reaction mixture.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat it to 80-90 °C for 15 hours.[3]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.

  • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • Purify the crude 2-chloro-6-methoxyquinoline-3-carbaldehyde by recrystallization from a mixture of petroleum ether and ethyl acetate to yield the pure product.[3]

Causality and Insights: The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. The reaction of DMF with POCl₃ generates the electrophilic Vilsmeier reagent, which then attacks the electron-rich aromatic ring of the acetanilide. A subsequent intramolecular cyclization and hydrolysis yield the quinoline-3-carbaldehyde. The methoxy group at the 6-position of the final product originates from the starting p-acetanisidide.

II. The Transformation: Key Applications in Organic Synthesis

The aldehyde group at the 2-position of 6-methoxyquinoline is a gateway to a multitude of chemical transformations, allowing for the construction of more complex and functionally diverse molecules. This section details protocols for three fundamental reactions: the Knoevenagel condensation, the Wittig reaction, and Schiff base formation.

A. Knoevenagel Condensation: Crafting α,β-Unsaturated Systems

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration, to yield an α,β-unsaturated product. This reaction is a cornerstone for carbon-carbon bond formation.

Objective: To synthesize (E/Z)-2-((6-methoxyquinolin-2-yl)methylene)malononitrile.

Materials:

  • This compound

  • Malononitrile

  • Ethanol

  • Piperidine (catalyst)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (1 mmol) in 10 mL of ethanol.

  • To this solution, add malononitrile (1.1 mmol) and a catalytic amount of piperidine (2-3 drops).

  • Equip the flask with a reflux condenser and heat the reaction mixture to reflux with stirring.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • After completion, cool the reaction mixture to room temperature. The product will often precipitate.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • If necessary, the product can be further purified by recrystallization.

Scientific Rationale: The basic catalyst, piperidine, deprotonates the active methylene group of malononitrile to generate a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of this compound. The resulting aldol-type adduct readily undergoes dehydration to form the stable, conjugated α,β-unsaturated product. The electron-withdrawing nature of the quinoline ring can enhance the reactivity of the aldehyde.

Table 1: Representative Knoevenagel Condensation Reactions

AldehydeActive Methylene CompoundCatalystSolventProduct
This compoundMalononitrilePiperidineEthanol2-((6-Methoxyquinolin-2-yl)methylene)malononitrile
This compoundEthyl cyanoacetatePiperidineEthanolEthyl 2-cyano-3-(6-methoxyquinolin-2-yl)acrylate
This compoundBarbituric acidPiperidineEthanol5-((6-Methoxyquinolin-2-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione

Diagram 1: Knoevenagel Condensation Workflow

Knoevenagel_Condensation cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product aldehyde 6-Methoxyquinoline- 2-carbaldehyde mixing Mixing and Heating aldehyde->mixing methylene Active Methylene Compound methylene->mixing catalyst Piperidine (Catalyst) catalyst->mixing solvent Ethanol (Solvent) solvent->mixing heating Reflux heating->mixing workup Cooling and Filtration mixing->workup product α,β-Unsaturated Product workup->product Wittig_Reaction Ylide Ph₃P⁺-CH₂⁻ Betaine Ph₃P⁺-CH₂-CHR-O⁻ Ylide->Betaine Nucleophilic Attack Aldehyde R-CHO Aldehyde->Betaine Oxaphosphetane [Oxaphosphetane] Betaine->Oxaphosphetane Cyclization Alkene R-CH=CH₂ Oxaphosphetane->Alkene Fragmentation TPO Ph₃P=O Oxaphosphetane->TPO

References

Catalytic Pathways Unleashed: Application Notes for 6-Methoxyquinoline-2-carbaldehyde in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Quinoline Scaffold

For researchers, scientists, and professionals in drug development, the quinoline moiety represents a "privileged scaffold"—a molecular framework that consistently appears in a multitude of biologically active compounds and approved pharmaceuticals. Within this class of heterocycles, 6-methoxyquinoline-2-carbaldehyde stands out as a versatile and highly valuable building block. Its unique electronic and steric properties, conferred by the methoxy-substituted quinoline ring and the reactive aldehyde function, open up a diverse range of possibilities for the construction of complex molecular architectures. This guide provides an in-depth exploration of a key catalytic application of this compound: the Lewis acid-catalyzed Povarov reaction for the diastereoselective synthesis of highly substituted tetrahydroquinolines. These products are of significant interest due to their prevalence in natural products and their potential as therapeutic agents.

Core Application: The Lewis Acid-Catalyzed Povarov Reaction

The Povarov reaction is a powerful multicomponent reaction that constructs the tetrahydroquinoline core in a single synthetic operation from an aniline, an aldehyde, and an electron-rich alkene.[1] This atom-economical process is a cornerstone of modern synthetic strategy for generating molecular diversity.[2][3] When employing this compound, the reaction provides a direct route to novel tetrahydroquinoline derivatives incorporating the quinoline motif, thereby wedding two important pharmacophores.

Mechanistic Rationale: The Role of the Lewis Acid Catalyst

The key to a successful Povarov reaction lies in the activation of the imine intermediate, which is formed in situ from the condensation of an aniline and an aldehyde. In the absence of a catalyst, the reaction often fails or proceeds with low efficiency.[4] Lewis acids are particularly effective catalysts for this transformation.[5]

The catalytic cycle, as illustrated below, can be understood through the following key steps:

  • Imine Formation: this compound reacts with an aniline (e.g., p-anisidine) to form an N-arylimine.

  • Lewis Acid Activation: The Lewis acid coordinates to the nitrogen atom of the imine, significantly increasing its electrophilicity. This activation is crucial for the subsequent nucleophilic attack by the electron-rich alkene.

  • Stepwise [4+2] Cycloaddition: The activated imine undergoes a formal aza-Diels-Alder reaction with a dienophile, such as N-vinylpyrrolidone. Mechanistic studies suggest that this often proceeds via a stepwise mechanism involving the formation of a cationic intermediate rather than a concerted cycloaddition.[4] This stepwise nature allows for the control of diastereoselectivity.

  • Protonolysis and Catalyst Regeneration: The resulting cycloadduct is protonated, leading to the final tetrahydroquinoline product and regeneration of the Lewis acid catalyst.

Povarov_Mechanism cluster_0 Step 1: Imine Formation cluster_1 Step 2: Lewis Acid Activation cluster_2 Step 3: Stepwise Cycloaddition cluster_3 Step 4: Product Formation Aldehyde 6-Methoxyquinoline- 2-carbaldehyde Imine N-Arylimine Intermediate Aldehyde->Imine + Aniline Aniline Aniline Activated_Imine Activated Imine- Lewis Acid Complex Imine->Activated_Imine + Lewis Acid LA Lewis Acid (e.g., InCl3) Intermediate Cationic Intermediate Activated_Imine->Intermediate + Alkene Alkene Electron-Rich Alkene Cycloadduct Cycloadduct Intermediate->Cycloadduct Product Tetrahydroquinoline Product Cycloadduct->Product + H+ Regen_LA Regenerated Lewis Acid Product->Regen_LA - Catalyst

Caption: Generalized mechanism of the Lewis acid-catalyzed Povarov reaction.

Experimental Protocols and Data

The following section details a representative protocol for the Lewis acid-catalyzed three-component Povarov reaction. The selection of the Lewis acid is critical, with indium(III) chloride often providing excellent yields.[4]

Protocol: Synthesis of N-propargyl-6-methoxy-4-(2'-oxopyrrolidin-1'-yl)-1,2,3,4-tetrahydroquinoline

This protocol is adapted from related procedures and serves as a robust starting point for optimization with this compound.[4]

Materials:

  • This compound

  • p-Anisidine

  • N-Vinylpyrrolidone

  • Indium(III) chloride (InCl₃)

  • Dichloromethane (DCM), anhydrous

  • Nitrogen or Argon atmosphere

  • Standard laboratory glassware

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol, 1.0 equiv).

  • Add p-anisidine (1.0 mmol, 1.0 equiv) and anhydrous dichloromethane (5 mL).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add N-vinylpyrrolidone (1.2 mmol, 1.2 equiv) to the reaction mixture.

  • Finally, add indium(III) chloride (0.1 mmol, 10 mol%) to the flask.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired tetrahydroquinoline derivative.

Data Presentation: Catalyst Screening and Yields

The choice of Lewis acid catalyst significantly impacts the reaction yield. The following table summarizes typical findings from catalyst screening in related Povarov reactions.[4]

EntryCatalyst (10 mol%)SolventYield (%)
1InCl₃DCM85
2Sc(OTf)₃DCM78
3Yb(OTf)₃DCM75
4BF₃·OEt₂DCM62
5BiCl₃DCM55
6NoneDCMNo reaction

Data is representative of typical Povarov reactions and highlights the efficacy of InCl₃.[4]

Workflow for Synthesis and Analysis

The successful execution of this catalytic reaction involves a systematic workflow from reagent preparation to final product characterization.

Povarov_Workflow Start Reagent Preparation (Anhydrous Conditions) Imine_Formation In situ Imine Formation (Aldehyde + Aniline in DCM) Start->Imine_Formation Reaction_Setup Addition of Dienophile and Lewis Acid Catalyst Imine_Formation->Reaction_Setup Monitoring Reaction Monitoring (TLC) Reaction_Setup->Monitoring Workup Aqueous Workup (NaHCO3 Quench, Extraction) Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS, etc.) Purification->Characterization End Pure Tetrahydroquinoline Product Characterization->End

Caption: Standard workflow for the Povarov reaction.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and peer-reviewed synthetic methodologies. To ensure the trustworthiness and reproducibility of the results, the following self-validating steps are essential:

  • Confirmation of Starting Material Purity: The purity of this compound and the aniline should be confirmed by NMR spectroscopy before use.

  • Inert Atmosphere: The reaction is sensitive to moisture, and maintaining an inert atmosphere is critical for catalyst activity and reproducibility.

  • Consistent Solvent Quality: Use of anhydrous solvents is mandatory to prevent catalyst deactivation and side reactions.

  • Spectroscopic Verification: The structure of the final product must be unequivocally confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, and compared with literature data for analogous compounds where available.

By adhering to these principles, researchers can confidently apply this catalytic reaction in their synthetic programs, leveraging the unique reactivity of this compound to access novel and potentially bioactive molecules.

References

Application Notes and Protocols for the Derivatization of 6-Methoxyquinoline-2-carbaldehyde in Analytical Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the derivatization of 6-methoxyquinoline-2-carbaldehyde for enhanced analytical detection. Primarily targeting researchers, scientists, and professionals in drug development, this document details the strategic importance of derivatization to improve the detectability of this key heterocyclic aldehyde. We present detailed, field-proven protocols for Schiff base formation and for derivatization using Girard's Reagent T and Dansyl Hydrazine, enabling highly sensitive analysis by High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detection, and Liquid Chromatography-Mass Spectrometry (LC-MS). The causality behind experimental choices, self-validating protocol design, and authoritative grounding are emphasized throughout to ensure technical accuracy and practical applicability.

Introduction: The Analytical Challenge of this compound

This compound is a vital heterocyclic building block in the synthesis of a wide array of pharmacologically active compounds. The quinoline scaffold is a privileged structure in medicinal chemistry, and its derivatives have demonstrated a broad spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1] The aldehyde functional group at the 2-position is a key reactive handle for the construction of more complex molecular architectures.

The accurate quantification and characterization of this compound in various matrices, such as reaction mixtures, biological samples, or final drug products, is crucial for process optimization, quality control, and metabolic studies. However, the direct analysis of this aldehyde can be challenging due to its moderate UV absorbance and the absence of native fluorescence, which can lead to insufficient sensitivity in trace analysis.

Derivatization is a chemical modification process that converts an analyte into a new compound with improved analytical properties.[2] For this compound, derivatization serves three primary objectives:

  • Enhancement of Detectability: Introduction of a chromophore or fluorophore to significantly increase the molar absorptivity for UV-Vis detection or to induce strong fluorescence for highly sensitive fluorescence detection.

  • Improvement of Chromatographic Behavior: Modification of the analyte's polarity to improve peak shape and resolution in HPLC.

  • Facilitation of Mass Spectrometric Ionization: Incorporation of a permanently charged or easily ionizable group to enhance signal intensity in LC-MS analysis.[3]

This guide provides detailed protocols for three robust derivatization strategies tailored for the analysis of this compound.

Derivatization Strategies and Mechanisms

The aldehyde group of this compound is a prime target for nucleophilic attack, making it amenable to a variety of derivatization reactions. The most common and effective approaches involve condensation with primary amines or hydrazine derivatives.

Schiff Base Formation with Primary Amines

The reaction of an aldehyde with a primary amine yields a Schiff base (or imine), characterized by a carbon-nitrogen double bond.[4] This reaction is a reversible condensation that is typically catalyzed by a mild acid.[4] By selecting a primary amine that contains a strong chromophore or fluorophore, the resulting Schiff base derivative of this compound can be detected with high sensitivity.

  • Causality of Experimental Choices: The reaction is often carried out in an alcoholic solvent like ethanol, which readily dissolves both the aldehyde and the amine. A few drops of a weak acid, such as glacial acetic acid, are added to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by the amine.[4] The subsequent dehydration step to form the imine is the rate-determining step and is also acid-catalyzed.[4] Refluxing provides the necessary activation energy for the reaction to proceed to completion.

Derivatization with Hydrazine-Based Reagents

Hydrazine derivatives are highly reactive towards aldehydes, forming stable hydrazones.[5] Two particularly useful reagents for analytical purposes are Dansyl Hydrazine and Girard's Reagents.

  • Dansyl Hydrazine: This reagent introduces a highly fluorescent dansyl group, enabling detection at picomole levels by HPLC with fluorescence detection.[6] The dansyl moiety has a high quantum yield and a large Stokes shift, making it an excellent fluorescent tag.

  • Girard's Reagents: These are a family of quaternary ammonium hydrazides that introduce a permanent positive charge onto the analyte.[7][8] This "charge-tagging" dramatically improves the ionization efficiency in electrospray ionization mass spectrometry (ESI-MS), leading to a significant enhancement in sensitivity.[7][8] Girard's Reagent T (GirT) contains a trimethylammonium group, while Girard's Reagent P (GirP) contains a pyridinium group.[7][8]

  • Causality of Experimental Choices: Reactions with hydrazine derivatives are also typically acid-catalyzed to enhance the electrophilicity of the carbonyl carbon. The reaction conditions are generally mild to prevent degradation of the reactants or products. For GirT derivatization, the permanent positive charge of the resulting hydrazone makes it highly suitable for positive-ion mode ESI-MS analysis.[9]

Experimental Protocols

Safety Precaution: Always handle this compound and all reagents in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Synthesis of this compound (Starting Material)

While commercially available, a brief outline of the synthesis of the precursor, 6-methoxyquinoline, is provided for context, followed by a plausible formylation step.

Step 1: Synthesis of 6-Methoxyquinoline (Skraup Synthesis)

The Skraup synthesis is a classic method for producing quinolines.[1] It involves the reaction of an aniline (p-anisidine) with glycerol, an oxidizing agent (p-nitrotoluene), and sulfuric acid.[1] Ferrous sulfate is often added to moderate the reaction.[1]

Step 2: Formylation of 6-Methoxyquinoline to this compound

A common method for introducing an aldehyde group at the 2-position of an activated quinoline is through oxidation of a 2-methylquinoline precursor. This can be achieved using selenium dioxide (SeO₂) in a suitable solvent like acetic acid.[10]

Protocol 1: Schiff Base Formation for HPLC-UV/Vis Analysis

This protocol describes the derivatization of this compound with p-anisidine as a representative chromophoric primary amine.

Materials:

  • This compound

  • p-Anisidine

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Thin-Layer Chromatography (TLC) apparatus

Procedure:

  • In a 25 mL round-bottom flask, dissolve this compound (1 mmol) in 10 mL of absolute ethanol.

  • To this solution, add p-anisidine (1.1 mmol, 1.1 equivalents), also dissolved in a minimal amount of absolute ethanol.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C) with constant stirring for 2-4 hours.

  • Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The formation of the more conjugated Schiff base product should be evident as a new, less polar spot.

  • Once the reaction is complete (as indicated by the consumption of the limiting reagent), allow the mixture to cool to room temperature.

  • The precipitated Schiff base product can be collected by vacuum filtration.

  • Wash the solid product with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol) to obtain the final product.

  • Dry the purified crystals in a vacuum oven.

Diagram of Schiff Base Formation Workflow

Schiff_Base_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Product Isolation & Purification start Dissolve Aldehyde in Ethanol add_amine Add p-Anisidine Solution start->add_amine add_catalyst Add Glacial Acetic Acid add_amine->add_catalyst reflux Reflux for 2-4 hours add_catalyst->reflux monitor Monitor by TLC reflux->monitor cool Cool to RT monitor->cool filter Vacuum Filtration cool->filter wash Wash with Cold Ethanol filter->wash recrystallize Recrystallize wash->recrystallize dry Dry recrystallize->dry

Caption: Workflow for Schiff Base Synthesis.

Protocol 2: Derivatization with Girard's Reagent T for LC-MS Analysis

This protocol is adapted for the derivatization of this compound with GirT to enhance its detectability by LC-MS.[7][8]

Materials:

  • This compound stock solution (e.g., 1 mg/mL in methanol)

  • Girard's Reagent T (GirT)

  • Methanol

  • Acetic Acid

  • Ammonium Hydroxide (for neutralization, if necessary)

  • Vortex mixer

  • Heating block or water bath

Procedure:

  • In a clean microcentrifuge tube or autosampler vial, add 100 µL of the this compound stock solution.

  • Add a solution of GirT (e.g., 50 mg of GirT in 1 mL of 70% methanol containing 5% glacial acetic acid). A significant molar excess of the reagent is recommended.[8]

  • Vortex the mixture thoroughly.

  • Incubate the reaction mixture at an elevated temperature, for example, 60-85 °C for 1-4 hours.[8] The optimal time and temperature should be determined empirically.

  • After incubation, cool the mixture to room temperature.

  • If necessary, neutralize the reaction mixture with a small amount of ammonium hydroxide solution (e.g., 1% in methanol) to a pH of approximately 7.[7]

  • The derivatized sample can be diluted with the initial mobile phase of the LC-MS method before injection.

Diagram of Girard's Reagent T Derivatization Mechanism

Girard_T_Mechanism cluster_reactants Reactants cluster_product Product aldehyde This compound reaction + aldehyde->reaction girT Girard's Reagent T girT->reaction hydrazone Positively Charged Hydrazone Derivative reaction_arrow Acid Catalyst (H+) Heat reaction->reaction_arrow reaction_arrow->hydrazone

Caption: Girard's Reagent T Derivatization.

Protocol 3: Derivatization with Dansyl Hydrazine for HPLC-Fluorescence Analysis

This protocol details the fluorescent labeling of this compound with dansyl hydrazine.[6]

Materials:

  • This compound stock solution (e.g., in acetonitrile)

  • Dansyl Hydrazine solution (e.g., 1 mg/mL in acetonitrile)

  • Acetonitrile

  • Trifluoroacetic Acid (TFA) or Hydrochloric Acid (catalyst)

  • Vortex mixer

  • Heating block or water bath

Procedure:

  • In a microcentrifuge tube, combine 50 µL of the this compound solution with 50 µL of the dansyl hydrazine solution.

  • Add a small amount of acid catalyst (e.g., 10 µL of 1% TFA in acetonitrile).

  • Vortex the mixture.

  • Heat the reaction at 60-70 °C for 30-60 minutes. Protect the reaction from light as dansyl derivatives can be photolabile.

  • Cool the reaction mixture to room temperature.

  • The sample is now ready for dilution and analysis by HPLC with fluorescence detection.

Analytical Methodologies

The successful derivatization must be paired with an appropriate analytical method for the separation and detection of the derivatives.

HPLC-UV/Vis and HPLC-Fluorescence Analysis

Table 1: Typical HPLC Conditions for Analysis of Derivatives

ParameterSchiff Base Derivative (UV-Vis)Dansyl Hydrazine Derivative (Fluorescence)
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic AcidWater with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile with 0.1% Formic Acid
Gradient Start at 30% B, ramp to 95% B over 20 min, hold for 5 minStart at 40% B, ramp to 95% B over 15 min, hold for 5 min
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 30 °C35 °C
Detection UV-Vis Diode Array Detector (DAD) at the λmax of the derivativeFluorescence Detector (FLD), Excitation: ~340 nm, Emission: ~530 nm[6]
Injection Volume 10 µL10 µL
LC-MS Analysis of Girard's Reagent T Derivatives

Table 2: Typical LC-MS Conditions for GirT Derivatives

ParameterRecommended Setting
LC Column C18 Reverse-Phase (e.g., 2.1 x 100 mm, 3.5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Optimized for separation of the derivatized analyte from excess reagent and other matrix components.
Flow Rate 0.2-0.4 mL/min
Column Temperature 40 °C
Ionization Mode Electrospray Ionization (ESI), Positive Mode
MS Analysis Full Scan to determine the m/z of the derivatized product. Selected Ion Monitoring (SIM) for quantification.
MS/MS Analysis Product ion scan to confirm the structure. A characteristic neutral loss of trimethylamine (59 Da) is expected for GirT derivatives.[11]

Conclusion

The derivatization of this compound is an essential strategy to overcome its inherent analytical limitations. The protocols provided for Schiff base formation, and derivatization with Girard's Reagent T and Dansyl Hydrazine offer robust and reliable methods to enhance the detectability of this important compound. By carefully selecting the derivatization agent and optimizing the reaction and analytical conditions, researchers can achieve the sensitivity and specificity required for demanding applications in drug development and chemical analysis. The principles and methodologies outlined in this guide provide a solid foundation for the development of validated analytical methods for this compound and structurally related compounds.

References

Protecting Group Strategies for 6-Methoxyquinoline-2-carbaldehyde: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxyquinoline-2-carbaldehyde is a pivotal intermediate in medicinal chemistry and materials science, serving as a versatile scaffold for the synthesis of complex molecular architectures.[1][2] Its utility is largely dictated by the chemoselective manipulation of its two primary functional groups: the highly reactive aldehyde at the C2 position and the relatively stable methoxy ether at the C6 position. Achieving synthetic targets often necessitates the temporary masking of one functional group to allow for transformations at another site. This guide provides a detailed examination of protecting group strategies for this compound, grounded in mechanistic principles and field-proven protocols. We will explore robust methods for the protection and deprotection of the aldehyde moiety and discuss the conditions under which the 6-methoxy group may require consideration, ensuring researchers can design and execute multi-step syntheses with precision and confidence.

Functional Group Reactivity Analysis

A successful protecting group strategy begins with a thorough understanding of the inherent reactivity of the functional groups in the target molecule.

  • The Aldehyde Group (C2-CHO): The aldehyde is the most reactive site on the molecule for most transformations. Its carbonyl carbon is highly electrophilic and susceptible to attack by a wide range of nucleophiles (e.g., Grignard reagents, organolithiums, hydrides).[3] This reactivity makes it a prime target for protection when transformations are desired elsewhere, such as on a different part of the quinoline core or on a substituent introduced later in the synthesis. Acetals and thioacetals are the most common and effective protecting groups for aldehydes due to their stability in neutral to strongly basic environments.[3][4][5][6]

  • The Methoxy Group (C6-OCH₃): The 6-methoxy group is an aryl methyl ether. This functional group is significantly more stable than the aldehyde and is robust under most basic, reductive, and oxidative conditions.[7][8] However, its stability is not absolute. The ether linkage can be cleaved under harsh, acidic conditions, particularly with strong Lewis acids like boron tribromide (BBr₃) or reagents like trimethylsilyl iodide (TMSI).[9][10][11] Therefore, while direct protection of the methoxy group is rarely the primary concern, its potential cleavage must be considered when selecting reagents for other synthetic steps.

Strategic Decision Framework for Protecting Group Selection

The choice of a protecting group is dictated by the reaction conditions planned for subsequent steps. An ideal protecting group should be easy to install, stable during the intended reaction, and easy to remove with high yield under conditions that do not affect other parts of the molecule.[7][12] This principle of "orthogonal protection" is key to complex synthesis.[13]

G Start Start: this compound Decision1 What are the downstream reaction conditions? Start->Decision1 Basic Strongly Basic / Nucleophilic (e.g., Grignard, n-BuLi, NaH) Decision1->Basic Basic/Nu: Reductive Reductive (e.g., LiAlH4, NaBH4) Decision1->Reductive Reductive Acidic Acidic Conditions Decision1->Acidic Acidic ProtectAldehyde Protect Aldehyde Group Basic->ProtectAldehyde Reductive->ProtectAldehyde MildAcid Mild Aqueous Acid (Deprotection) Acidic->MildAcid Mild HarshAcid Harsh Lewis Acid (e.g., BBr3, TMSI) Acidic->HarshAcid Harsh NoProtection No Aldehyde Protection Needed MildAcid->NoProtection Aldehyde is stable CleavageRisk Risk of Methoxy Cleavage! Avoid these reagents if OCH3 must be preserved. HarshAcid->CleavageRisk Acetal Use Acetal Protection (Acid Labile) ProtectAldehyde->Acetal Default Choice Dithiane Use Dithiane Protection (More Robust) ProtectAldehyde->Dithiane For harsher conditions G Substrate This compound Protection Protection Ethylene Glycol, p-TsOH Toluene, Dean-Stark Substrate->Protection Protected Protected Acetal Derivative Reaction Perform Desired Synthesis (e.g., Grignard, Reduction) Protected->Reaction Deprotected Regenerated Aldehyde Protection->Protected Deprotection Deprotection Aqueous Acid (e.g., HCl) Acetone/THF Reaction->Deprotection Deprotection->Deprotected

References

Illuminating Primary Amines: A Guide to Assay Development with 6-Methoxyquinoline-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Versatile Fluorophore

In the landscape of modern bioanalytical techniques, the demand for sensitive, selective, and robust methods for the quantification of primary amines is ever-present. Primary amines are fundamental components of a vast array of biomolecules, including amino acids, neurotransmitters, and pharmaceuticals. Their accurate measurement is therefore critical in diverse fields ranging from biomedical research to drug discovery and quality control. This guide details the application of 6-methoxyquinoline-2-carbaldehyde, a heterocyclic aromatic aldehyde, as a potent derivatizing agent for the development of highly sensitive fluorometric assays for primary amines.

The quinoline ring system, a key structural feature of this compound, is a well-established fluorophore.[1] Its rigid, planar structure and extended π-electron system contribute to its intrinsic fluorescence. The strategic placement of a methoxy group at the 6-position and a reactive carbaldehyde group at the 2-position provides a unique combination of desirable photophysical properties and a reactive handle for covalent modification.[2] This document provides a comprehensive overview of the principles, protocols, and practical considerations for leveraging this compound in the development of robust and reliable fluorescence-based assays.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for successful assay development.

PropertyValueReference
IUPAC Name 6-methoxy-2-quinolinecarbaldehyde[2]
CAS Number 89060-22-0[2]
Molecular Formula C₁₁H₉NO₂[2]
Molecular Weight 187.19 g/mol [2]
Appearance Solid[3]
Melting Point 103-105 °C[2]

Principle of the Assay: Schiff Base Formation and Fluorescence Modulation

The core of the assay lies in the classical reaction between an aldehyde and a primary amine to form a Schiff base (an imine). This condensation reaction is the cornerstone of many derivatization-based analytical methods.[4] In this specific application, the non-fluorescent or weakly fluorescent this compound reacts with a primary amine-containing analyte to form a highly fluorescent Schiff base derivative. This "turn-on" fluorescence response provides a direct and sensitive measure of the analyte concentration.

The enhanced fluorescence of the Schiff base product can be attributed to the extension of the π-conjugated system upon imine formation, which often leads to an increase in the fluorescence quantum yield.[3][5] The photophysical properties of the resulting fluorophore, including its excitation and emission maxima, are influenced by the electronic nature of the analyte and the polarity of the solvent.[6][7]

Schiff_Base_Formation reagent This compound (Weakly Fluorescent) product Fluorescent Schiff Base reagent->product + amine Primary Amine (Analyte) amine->product Condensation (pH dependent)

Caption: Reaction of this compound with a primary amine.

Application Note 1: Fluorometric Quantification of Primary Amines

This application note provides a detailed protocol for the quantification of a model primary amine-containing analyte using this compound. The protocol is designed for a 96-well microplate format, enabling high-throughput analysis.

Experimental Protocol

Materials:

  • This compound (≥98% purity)

  • Analyte of interest (e.g., a primary amine-containing drug, amino acid, or biological amine)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Assay Buffer: 50 mM Sodium Borate buffer, pH 9.0

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reagent Stock Solution:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Expert Insight: DMSO is an excellent solvent for the reagent and is miscible with the aqueous assay buffer. Prepare the stock solution fresh and protect it from light to minimize degradation.

  • Preparation of Analyte Standard Curve:

    • Prepare a series of dilutions of the analyte in the Assay Buffer. The concentration range should be chosen based on the expected concentration of the analyte in the samples. A typical range might be from 0 µM to 100 µM.

  • Assay Procedure:

    • To each well of the 96-well microplate, add 50 µL of the analyte standard or unknown sample.

    • Add 50 µL of the Assay Buffer to each well.

    • Initiate the reaction by adding 10 µL of the 10 mM this compound stock solution to each well. The final concentration of the derivatizing reagent will be approximately 0.9 mM.

    • Causality: The basic pH of the borate buffer facilitates the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, promoting Schiff base formation.[8]

  • Incubation:

    • Incubate the plate at 37°C for 60 minutes, protected from light.

    • Expert Insight: The reaction kinetics can be influenced by temperature and time. These parameters may need to be optimized for specific analytes to ensure the reaction goes to completion.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader. Based on the photophysical properties of similar quinoline-Schiff base derivatives, the following settings are recommended as a starting point[5][6]:

      • Excitation Wavelength: ~360 nm

      • Emission Wavelength: ~450 nm

    • Trustworthiness: It is crucial to experimentally determine the optimal excitation and emission wavelengths for the specific Schiff base product being formed. This can be done by scanning the excitation and emission spectra of a solution containing a known concentration of the derivatized analyte.

Data Analysis
  • Blank Subtraction: Subtract the average fluorescence intensity of the blank wells (containing no analyte) from the fluorescence intensity of all other wells.

  • Standard Curve Generation: Plot the blank-subtracted fluorescence intensity of the standards as a function of their known concentrations.

  • Curve Fitting: Perform a linear regression analysis on the standard curve data points. The equation of the line (y = mx + c) will be used to determine the concentration of the unknown samples.

  • Quantification of Unknowns: Use the equation from the linear regression to calculate the concentration of the analyte in the unknown samples based on their blank-subtracted fluorescence intensities.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Prepare Reagent Stock Solution add_reagent Add 6-Methoxyquinoline- 2-carbaldehyde reagent_prep->add_reagent analyte_prep Prepare Analyte Standards & Samples dispense Dispense Standards/Samples & Buffer to Plate analyte_prep->dispense dispense->add_reagent incubate Incubate at 37°C (60 min, protected from light) add_reagent->incubate measure Measure Fluorescence (Ex: ~360 nm, Em: ~450 nm) incubate->measure analyze Generate Standard Curve & Quantify Samples measure->analyze

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Methoxyquinoline-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 6-methoxyquinoline-2-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in the synthesis of this important heterocyclic aldehyde. We will explore the most common synthetic route, delve into the root causes of poor outcomes, and provide actionable troubleshooting steps and optimized protocols based on established chemical principles.

Section 1: Troubleshooting Guide for Low Yield

Low yield is the most frequently reported issue in the synthesis of this compound, which is most commonly achieved via the selenium dioxide (SeO₂) oxidation of 2-methyl-6-methoxyquinoline. This process, a variation of the Riley oxidation, is effective but highly sensitive to reaction conditions.[1][2]

Q1: My reaction is incomplete. TLC analysis shows significant amounts of starting material (2-methyl-6-methoxyquinoline) even after prolonged reaction times. What's going wrong?

A1: An incomplete reaction is typically due to insufficient activation energy, poor reagent stoichiometry, or suboptimal solvent choice.

  • Root Cause Analysis:

    • Temperature: The oxidation requires heating to proceed at a reasonable rate. Refluxing in a suitable solvent like 1,4-dioxane is standard. If the temperature is too low, the reaction will be sluggish.

    • Reagent Quality & Stoichiometry: Selenium dioxide is hygroscopic and its quality can affect reactivity. Ensure you are using a fresh, dry batch. A stoichiometric equivalent (1.0 to 1.1 eq.) of SeO₂ is typically required for the oxidation of a methyl group.[3]

    • Solvent Choice: The solvent plays a crucial role in solubilizing the reactants and mediating the reaction temperature. While 1,4-dioxane is common, other solvents like a mixture of cyclohexane and ethanol have been used successfully and may offer better selectivity in some cases.[4]

  • Recommended Actions:

    • Verify Temperature: Ensure your reaction is maintained at a consistent reflux temperature. For 1,4-dioxane, this is approximately 101 °C.

    • Use Fresh Reagent: Use a freshly opened bottle of selenium dioxide or dry your existing stock in a desiccator.

    • Optimize Solvent: If issues persist in dioxane, consider a trial reaction in a refluxing 5:1 mixture of cyclohexane and ethanol.[4]

Q2: My main problem is the formation of a major byproduct, which I believe is the corresponding carboxylic acid. How can I prevent this over-oxidation?

A2: Over-oxidation of the desired aldehyde to 6-methoxyquinoline-2-carboxylic acid is a classic problem with strong oxidizing agents like SeO₂.[5][6] This occurs when the reaction is heated for too long or under overly harsh conditions.

  • Root Cause Analysis:

    • Prolonged Reaction Time: The longer the aldehyde product is exposed to the hot reaction mixture and oxidant, the more likely it is to over-oxidize.

    • Excess Water: While the mechanism involves water, excessive water in the reaction mixture (e.g., from wet solvent or reagents) can facilitate the formation of hydrates of the aldehyde, which are more susceptible to oxidation.

  • Recommended Actions:

    • Monitor the Reaction Closely: Use Thin Layer Chromatography (TLC) to track the disappearance of the starting material and the appearance of the aldehyde product. Stop the reaction as soon as the starting material is consumed.

    • Use Anhydrous Solvents: While not strictly necessary to run under inert atmosphere, using an anhydrous grade of dioxane can minimize excess water.

    • Control Stoichiometry: Avoid using a large excess of SeO₂. Stick to a 1.0-1.1 molar equivalent.

Q3: The reaction seems to work, but my isolated yield is extremely low after purification. I see a lot of black/red precipitate and the column chromatography is difficult. How can I improve my work-up and purification?

A3: This is a very common issue. The formation of elemental selenium (as a red or black precipitate) and selenium-containing byproducts complicates the purification process and can lead to significant loss of product.[1]

  • Root Cause Analysis:

    • Inefficient Removal of Selenium: The crude reaction mixture is contaminated with insoluble elemental selenium and soluble selenium compounds. If not removed properly, they will contaminate the product during extraction and make chromatography difficult.

    • Product Loss During Filtration: The product can adsorb onto the fine selenium precipitate, leading to losses during the initial filtration step.

    • Irreversible Adsorption on Silica Gel: Aldehydes, particularly heterocyclic ones, can sometimes streak or irreversibly bind to acidic silica gel, reducing recovery from column chromatography.[7]

  • Recommended Actions:

    • Initial Filtration: After cooling the reaction, dilute the mixture with a solvent like dichloromethane (DCM) or ethyl acetate and filter through a pad of Celite® to remove the bulk of the elemental selenium. Wash the Celite pad thoroughly with more solvent to recover any adsorbed product.

    • Aqueous Wash: Transfer the filtrate to a separatory funnel and wash with water and then a saturated sodium bicarbonate solution. The bicarbonate wash helps remove any acidic byproducts, including selenious acid.

    • Chromatography Optimization:

      • Neutralize your silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (~0.5-1%).

      • Perform a gradient elution, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate 9:1) and gradually increasing the polarity.

Troubleshooting Summary Table
Problem Potential Cause(s) Recommended Solution(s)
Incomplete Reaction Low temperature, impure/insufficient SeO₂, poor solvent choice.Ensure consistent reflux, use fresh SeO₂ (1.0-1.1 eq.), consider solvent screening (e.g., dioxane, ethanol/cyclohexane).[4]
Over-oxidation to Carboxylic Acid Prolonged reaction time, excess water.Monitor reaction closely by TLC and stop upon completion; use anhydrous solvents.[6]
Complex Mixture of Byproducts Reaction temperature is too high (e.g., refluxing in xylene).Use a lower boiling point solvent like 1,4-dioxane to maintain better control.[4]
Low Isolated Yield After Work-up Inefficient removal of selenium byproducts, product loss on silica gel.Filter crude mixture through Celite®, wash with NaHCO₃(aq), and use neutralized silica gel for chromatography.[7]
Troubleshooting Workflow Diagram

Below is a decision tree to help diagnose the cause of low yield in your synthesis.

G start Low Yield of this compound check_tlc Analyze Crude Reaction by TLC start->check_tlc node_sm Problem: Significant Starting Material (SM) Remains Cause: Incomplete Reaction check_tlc->node_sm SM is major spot node_byproduct Problem: Multiple Spots / Streaking Cause: Byproduct Formation / Degradation check_tlc->node_byproduct Other spots dominate node_product Problem: Clean Product in Crude, Low Isolated Yield Cause: Purification Issues check_tlc->node_product Product is major spot solution_sm Solution: 1. Verify Reflux Temperature 2. Use Fresh SeO₂ (1.1 eq) 3. Increase Reaction Time node_sm->solution_sm solution_byproduct Solution: 1. Monitor reaction; avoid excessive heating time 2. Check for over-oxidation to acid 3. Use a lower-boiling solvent (dioxane) node_byproduct->solution_byproduct solution_product Solution: 1. Filter crude through Celite® 2. Wash with NaHCO₃ solution 3. Use neutralized silica gel node_product->solution_product

Caption: Troubleshooting decision tree for low yield.

Section 2: Frequently Asked Questions (FAQs)

Q4: What is the mechanism of the selenium dioxide oxidation of a methylquinoline?

A4: The oxidation of an activated methyl group, such as the one at the 2-position of a quinoline ring, by SeO₂ is known as the Riley oxidation. The currently accepted mechanism involves two key pericyclic reactions:[1][8]

  • Ene Reaction: The reaction begins with an ene reaction where the selenium dioxide acts as the enophile and the methyl group (in its tautomeric methylene form) acts as the ene component.

  • [1][9]-Sigmatropic Rearrangement: This is followed by a rapid[1][9]-sigmatropic rearrangement of the resulting allylseleninic acid intermediate. This step forms a new C-O bond.

  • Hydrolysis: The resulting selenium-containing ester is then hydrolyzed during the reaction or work-up to liberate the aldehyde and reduced selenium species, which ultimately form elemental selenium (Se⁰) and water.

G cluster_0 Mechanism of Riley Oxidation Start 2-Methyl-6-methoxyquinoline + SeO₂ Ene Ene Reaction Start->Ene Intermediate1 Allylseleninic Acid Intermediate Ene->Intermediate1 Rearrangement [2,3]-Sigmatropic Rearrangement Intermediate1->Rearrangement Intermediate2 Selenium Ester Intermediate Rearrangement->Intermediate2 Hydrolysis Hydrolysis Intermediate2->Hydrolysis End This compound + Se(0) + H₂O Hydrolysis->End

Caption: Simplified mechanism of the Riley oxidation.

Q5: Are there any alternative, potentially higher-yielding, methods to synthesize this aldehyde?

A5: Yes, while SeO₂ oxidation is the most direct method starting from the corresponding methylquinoline, other strategies exist, though they may require more steps.

  • Vilsmeier-Haack Reaction on an Activated Precursor: The Vilsmeier-Haack reaction (using POCl₃/DMF) is a powerful method for formylating electron-rich aromatic rings.[9][10] While direct formylation of 6-methoxyquinoline might occur at other positions (like the 4-position),[11] this approach could be adapted if a suitable precursor that directs formylation to the 2-position is used.

  • Oxidation of the Corresponding Alcohol: If 2-(hydroxymethyl)-6-methoxyquinoline were available, it could be oxidized to the aldehyde using milder and more selective reagents like pyridinium chlorochromate (PCC) or a Swern oxidation, which would avoid the problem of over-oxidation.[12]

  • Starting from a Different Quinoline Precursor: One could synthesize a quinoline ring that already has a masked aldehyde at the 2-position using classic quinoline syntheses (e.g., Friedländer, Skraup) with appropriately functionalized starting materials.[13][14]

Q6: Why is the 2-methyl group preferentially oxidized over other positions?

A6: The methyl group at the 2-position (or 4-position) of the quinoline ring is significantly more reactive than a methyl group on the benzene portion of the molecule. This is because it is "benzylic" to the aromatic nitrogen atom. The nitrogen atom's electron-withdrawing nature acidifies the protons on the adjacent methyl group, making them more susceptible to abstraction and facilitating the initial steps of the oxidation mechanism. It has been noted that a 2-methyl group is generally more susceptible to SeO₂ oxidation than a 4-methyl group.[3]

Section 3: Optimized Experimental Protocol

This protocol incorporates the troubleshooting advice to maximize the yield and purity of this compound.

Materials:

  • 2-Methyl-6-methoxyquinoline

  • Selenium Dioxide (SeO₂)

  • 1,4-Dioxane (Anhydrous)

  • Celite® 545

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel (for column chromatography)

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-methyl-6-methoxyquinoline (1.0 eq.).

  • Reagent Addition: Add 1,4-dioxane (approx. 10-15 mL per gram of starting material). To this suspension, add selenium dioxide (1.1 eq.).

  • Heating and Monitoring: Heat the mixture to a gentle reflux (approx. 101 °C). Monitor the reaction progress by TLC every 1-2 hours (stain with potassium permanganate). The reaction is typically complete in 4-8 hours, once the starting material spot is no longer visible. Do not overheat or prolong the reaction unnecessarily to avoid byproduct formation.

  • Cooling and Filtration: Once complete, cool the reaction to room temperature. The mixture will contain a dark precipitate (elemental selenium). Dilute the mixture with an equal volume of DCM.

  • Celite Filtration: Set up a Büchner funnel with a 1-2 cm pad of Celite®. Wet the pad with DCM. Filter the reaction mixture through the Celite pad to remove the selenium precipitate.

  • Wash Thoroughly: Wash the flask and the Celite pad with several portions of DCM to ensure all the product is collected. Combine all the filtrates.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water (2x), saturated NaHCO₃ solution (2x), and finally with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. Use a gradient solvent system, starting with 95:5 Hexanes:Ethyl Acetate and gradually increasing the polarity to elute the product. The product is typically a pale yellow solid.

Synthesis Workflow Diagram

G cluster_workflow Optimized Synthesis Workflow node_react Step 1: Reaction - 2-Methyl-6-methoxyquinoline - SeO₂ (1.1 eq) - Reflux in 1,4-Dioxane - Monitor by TLC node_filter Step 2: Work-up (Filtration) - Cool to RT - Dilute with DCM - Filter through Celite® pad node_react->node_filter node_extract Step 3: Work-up (Extraction) - Wash with H₂O - Wash with NaHCO₃ (aq) - Wash with Brine node_filter->node_extract node_purify Step 4: Purification - Dry over MgSO₄ - Concentrate - Silica Gel Chromatography node_extract->node_purify node_final Final Product: This compound node_purify->node_final

Caption: Step-by-step experimental workflow.

References

Technical Support Center: Purification of 6-Methoxyquinoline-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Answering to a researcher, scientist, or drug development professional.

Introduction: Navigating the Purification Landscape

6-Methoxyquinoline-2-carbaldehyde is a pivotal intermediate in synthetic and medicinal chemistry. Its aldehyde functionality and quinoline core make it a versatile building block, but these same features present distinct purification challenges. The primary hurdles arise from the compound's susceptibility to oxidation, the basicity of the quinoline nitrogen, and the presence of closely related impurities from its synthesis.

This guide provides a structured, troubleshooting-focused approach to overcoming these challenges. It is designed to move beyond simple protocols and explain the chemical principles behind each step, empowering you to adapt and optimize your purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect?

A: The impurity profile is heavily dependent on the synthetic route. If synthesizing via oxidation of 6-methoxy-2-methylquinoline, you should anticipate:

  • Unreacted Starting Material: 6-methoxy-2-methylquinoline.

  • Over-oxidation Product: 6-methoxyquinoline-2-carboxylic acid, which forms readily upon exposure of the aldehyde to air.[1]

  • Side-Reaction Products: Depending on the oxidant used (e.g., SeO₂), various byproducts can form.[2]

Q2: My aldehyde is a yellow solid, but it sometimes turns brownish or becomes gummy. Why?

A: Discoloration and gum formation are often signs of degradation or persistent impurities.[3] The aldehyde group can be susceptible to side reactions, and aromatic systems like quinoline can undergo photodegradation.[4] The presence of even minor impurities can inhibit crystallization, leading to an oily or gummy product.

Q3: What are the recommended storage conditions to maintain purity?

A: To ensure long-term stability, this compound should be stored as a solid in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon). It should be kept in a cool (2-8°C), dark place to minimize the risk of oxidation and photodegradation.[4][5] Avoid long-term storage of the compound in solution.

Troubleshooting and In-Depth Purification Guides

This section addresses specific problems encountered during the purification of this compound.

Problem 1: My purified product is contaminated with the corresponding carboxylic acid.

Root Cause Analysis: The aldehyde functional group is highly susceptible to air oxidation, converting it into 6-methoxyquinoline-2-carboxylic acid.[1] This process can occur during the reaction, work-up, or even during storage if the compound is not handled properly.

Solution: Acid-Base Extraction

The carboxylic acid impurity is acidic, while the target aldehyde is neutral. This difference in reactivity allows for a straightforward separation using a mild base.

Protocol 1: Removal of Carboxylic Acid Impurity

  • Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[6] Perform this wash 2-3 times.

    • Expert Insight: The bicarbonate solution deprotonates the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer. The aldehyde remains in the organic layer.

  • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the solvent under reduced pressure to recover the aldehyde.

Problem 2: Column chromatography results in significant streaking/tailing and poor separation.

Root Cause Analysis: The basic nitrogen atom on the quinoline ring interacts strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[7] This strong interaction causes the compound to "stick" to the stationary phase, leading to broad, streaky bands (tailing) and poor resolution.

Solution: Deactivating the Stationary Phase or Using an Alternative

To achieve clean separation, you must mitigate the acid-base interaction between your compound and the silica gel.

Workflow: Optimizing Column Chromatography

cluster_options Troubleshooting Paths start Start: Crude Product with Streaking on TLC decision1 Is streaking severe? start->decision1 step1 Option A: Use Mobile Phase Modifier Add 0.5-1% Triethylamine (TEA) to eluent. decision1->step1 Yes step3 Option C: Switch Stationary Phase Use neutral or basic alumina instead of silica gel. decision1->step3 No / Decomposition path1 Moderate Streaking path2 Severe Streaking / Decomposition end Result: Improved Separation step1->end step2 Option B: Deactivate Silica Gel Prepare a slurry of silica in eluent containing 1% TEA. step2->end step3->end

Caption: Decision tree for troubleshooting quinoline aldehyde chromatography.

Protocol 2: Flash Chromatography with Deactivated Silica

  • Prepare the Eluent: Based on TLC analysis, determine a suitable solvent system (e.g., hexanes/ethyl acetate). Add 0.5-1% triethylamine (TEA) to the chosen eluent mixture.[7]

    • Expert Insight: TEA is a volatile base that competes with the quinoline nitrogen for the acidic sites on the silica gel, effectively "masking" them and allowing your compound to elute symmetrically.

  • Pack the Column: Pack the column using the TEA-modified eluent.

  • Load the Sample: Dissolve your crude material in a minimal amount of dichloromethane or the eluent. For less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel.

  • Elute and Collect: Run the column, collecting fractions and monitoring them by TLC (using a TEA-modified TLC eluent for consistency).

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure. The co-evaporated TEA is volatile and will be removed during this step.

Problem 3: The aldehyde is difficult to separate from the non-polar starting material (6-methoxy-2-methylquinoline).

Root Cause Analysis: The aldehyde product and the methyl-substituted starting material often have very similar polarities and Rf values in common solvent systems, making chromatographic separation challenging and often leading to co-elution and low yields of pure product.

Solution: Purification via the Bisulfite Adduct

This classic technique leverages the unique reactivity of the aldehyde group to selectively pull it out of an organic mixture.[8]

Experimental Workflow: Bisulfite Adduct Purification

crude Crude Mixture (Aldehyde + Impurities) in Organic Solvent add_bisulfite Add Saturated Aqueous NaHSO₃ crude->add_bisulfite shake Shake Vigorously add_bisulfite->shake separate Separate Layers shake->separate aqueous Aqueous Layer (Water-Soluble Bisulfite Adduct) separate->aqueous Adduct Forms organic Organic Layer (Non-Aldehyde Impurities) separate->organic Impurities Remain regenerate Regenerate Aldehyde (Add Base, e.g., NaOH) aqueous->regenerate extract Extract with Fresh Organic Solvent regenerate->extract pure Purified Aldehyde in Organic Layer extract->pure

Caption: Workflow for aldehyde purification via bisulfite adduct formation.

Protocol 3: Purification via Sodium Bisulfite Adduct Formation

  • Dissolve the crude mixture in a solvent like methanol or ethanol.

  • Add a freshly prepared, saturated aqueous solution of sodium bisulfite (NaHSO₃). Use a sufficient amount to react with all the aldehyde.

  • Shake the mixture vigorously. A white precipitate of the bisulfite adduct should form.[8]

  • Add water and an immiscible organic solvent (e.g., diethyl ether or ethyl acetate) to the flask and shake.

  • Separate the layers. The non-aldehyde impurities (like the starting material) will remain in the organic layer, which can be discarded. The water-soluble bisulfite adduct will be in the aqueous layer.

  • To regenerate the aldehyde, treat the aqueous layer with a strong base (e.g., 10% NaOH solution) or a saturated Na₂CO₃ solution until the solution is basic. This decomposes the adduct, releasing the pure aldehyde.

  • Extract the liberated aldehyde back into a fresh portion of an organic solvent (2-3 times).

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate to yield the purified this compound.

Problem 4: Recrystallization fails or gives very low yield.

Root Cause Analysis: Successful recrystallization depends critically on the choice of solvent and the purity of the starting material. If the material is too impure, it may "oil out" instead of crystallizing. If the solvent is not ideal, the product may be too soluble (no recovery) or not soluble enough (cannot form a saturated solution).

Solution: Systematic Solvent Screening

Data Presentation: Recrystallization Solvent Systems

Solvent/SystemObservationSuitability
EthanolHigh solubility, even when cold.Poor for single-solvent recrystallization.
Hexanes / Petroleum EtherLow solubility, even when hot.Good as an anti-solvent in a mixed system.
Ethyl AcetateModerate solubility when hot, lower when cold.[9]Good candidate for single-solvent system.
Petroleum Ether / Ethyl Acetate Good solubility in the hot mixture, precipitates upon cooling. [10][11]Excellent candidate for mixed-solvent system.
TolueneGood solubility when hot.Potential candidate, but requires high temps.

Protocol 4: Optimized Recrystallization

  • Place the crude aldehyde in a flask.

  • Add a minimal amount of a good solvent (e.g., hot ethyl acetate) dropwise until the solid just dissolves.

  • Slowly add a poor solvent (e.g., hexanes or petroleum ether) dropwise to the hot solution until it becomes slightly cloudy (the saturation point).

  • Add a drop or two of the good solvent to redissolve the precipitate and make the solution clear again.

  • Allow the solution to cool slowly to room temperature. Induce crystallization if necessary by scratching the inside of the flask with a glass rod.

  • Once crystals have formed, cool the flask further in an ice bath to maximize the yield.[12]

  • Collect the crystals by vacuum filtration, washing with a minimal amount of ice-cold solvent (the same solvent mixture used for recrystallization).

  • Dry the crystals under vacuum.

References

Technical Support Center: Synthesis of 6-Methoxyquinoline-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 6-methoxyquinoline-2-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we move beyond simple protocols to address the nuanced challenges of this synthesis, focusing on the prevalent method of oxidizing 6-methoxy-2-methylquinoline. Our goal is to empower you with the causal understanding needed to troubleshoot effectively and optimize your reaction conditions for higher yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis of this compound, primarily focusing on the Riley oxidation using selenium dioxide (SeO₂).

Q1: My reaction yield is consistently low (<40%). What are the primary factors I should investigate?

Low yields are a frequent challenge and can stem from several sources. The most common culprits are incomplete conversion, product degradation, or inefficient work-up.

  • Causality: The oxidation of the 2-methyl group on the quinoline ring is the critical step. The electron-withdrawing nature of the quinoline nitrogen activates the methyl group, but the reaction requires sufficient thermal energy to proceed efficiently. Sub-optimal temperatures lead to incomplete conversion.

  • Troubleshooting Steps:

    • Temperature & Reflux: Ensure your reaction is maintaining a consistent and vigorous reflux. For solvents like 1,4-dioxane, this means a bath temperature of approximately 110-120 °C to achieve the solvent's boiling point (101 °C). A weak reflux will significantly slow the reaction rate.

    • Purity of Starting Material: Verify the purity of your 6-methoxy-2-methylquinoline. Impurities can interfere with the oxidant and generate side products, complicating purification and lowering the isolated yield.

    • Stoichiometry of SeO₂: While a slight excess of SeO₂ (1.1-1.2 equivalents) is common, a large excess does not always improve the yield and can lead to more over-oxidation and difficult purification. Conversely, using a sub-stoichiometric amount without a co-oxidant will result in incomplete reaction.

    • Reaction Monitoring: Actively monitor the reaction using Thin Layer Chromatography (TLC). If the starting material is consumed but the product spot is weak, it may point to degradation. If starting material remains even after extended reflux (e.g., >12 hours), consider a temperature or solvent issue.

Q2: I'm observing a significant amount of the carboxylic acid byproduct (6-methoxyquinoline-2-carboxylic acid). How can I prevent this over-oxidation?

Over-oxidation is the most common side reaction in this process. The desired aldehyde product is susceptible to further oxidation under the reaction conditions.

  • Causality: Selenium dioxide is a powerful oxidizing agent capable of converting aldehydes to carboxylic acids, particularly in the presence of water.[1] The longer the aldehyde remains under reflux with active SeO₂, the higher the probability of this secondary oxidation.

  • Mitigation Strategies:

    • Strictly Anhydrous Conditions: Ensure your solvent is dry and the reaction is protected from atmospheric moisture with a drying tube or inert atmosphere (N₂ or Ar). Water can participate in the oxidation mechanism.

    • Limit Reaction Time: This is the most critical factor. Monitor the reaction closely by TLC. Once the starting methylquinoline is fully consumed, work up the reaction promptly. Do not leave it to reflux overnight without prior validation of the optimal time.

    • Use of Acetic Anhydride: In some cases, adding acetic anhydride to the reaction mixture can trap any water present and may favor the formation of a gem-diacetate intermediate from the aldehyde, protecting it from further oxidation. This intermediate is then hydrolyzed back to the aldehyde during the aqueous work-up.

Q3: The work-up procedure is messy. How can I effectively remove the red selenium byproduct and purify my product?

Elemental selenium (often a red or black precipitate) is formed as SeO₂ is reduced.[2] Its removal is essential for obtaining a pure product.

  • Causality: The selenium byproduct is often a fine, colloidal suspension that can be difficult to filter and may co-extract with the product, leading to discoloration and contamination.

  • Effective Purification Protocol:

    • Cooling & Dilution: After the reaction is complete, allow the mixture to cool to room temperature. Dilute it with a solvent like dichloromethane (DCM) or ethyl acetate.

    • Filtration through Celite®: The most effective method is to filter the entire reaction mixture through a thick pad (2-3 cm) of Celite® or diatomaceous earth in a sintered glass funnel. This traps the fine selenium particles. Wash the pad thoroughly with more solvent to recover all the product.[3]

    • Aqueous Wash: Transfer the filtrate to a separatory funnel and wash with a saturated solution of sodium bicarbonate to neutralize any acidic species, followed by a brine wash to aid in phase separation.

    • Column Chromatography: The crude product obtained after solvent evaporation should be purified by flash column chromatography on silica gel. A gradient elution, typically starting with hexane/ethyl acetate (e.g., 9:1) and gradually increasing the polarity, is usually effective at separating the desired aldehyde from any remaining starting material and the more polar carboxylic acid byproduct.

Q4: Are there less toxic or alternative methods to the Riley oxidation for this transformation?

Yes, concerns over the toxicity of selenium have driven the development of alternative methods.

  • DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone): This is a powerful organic oxidant capable of oxidizing benzylic and allylic methyl groups.[4][5] The reaction often proceeds via a hydride abstraction mechanism and can be performed under milder conditions than the Riley oxidation.[6] Optimization would involve screening solvents (e.g., benzene, toluene, or DCM) and reaction temperatures.

  • Photocatalysis: Research has shown that methylquinolines can be oxidized to their corresponding aldehydes using a TiO₂ photocatalyst under UV illumination in an oxygenated solvent like acetonitrile.[7] This represents a greener approach but may require specialized photoreactor equipment.

Optimized Experimental Protocol: Riley Oxidation

This protocol details a reliable method for the oxidation of 6-methoxy-2-methylquinoline to this compound. It is designed to be self-validating through clear monitoring steps.

Materials & Reagents:

  • 6-Methoxy-2-methylquinoline

  • Selenium Dioxide (SeO₂)

  • 1,4-Dioxane (anhydrous)

  • Celite® 545 (or equivalent)

  • Dichloromethane (DCM)

  • Ethyl Acetate (EtOAc)

  • Hexane

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add 6-methoxy-2-methylquinoline (1.0 eq).

  • Reagent Addition: Add anhydrous 1,4-dioxane (approx. 10-15 mL per gram of starting material). To this solution, add selenium dioxide (1.1 eq).

  • Heating & Monitoring: Heat the reaction mixture to a vigorous reflux (oil bath at ~115 °C). Monitor the reaction progress every 1-2 hours by TLC (e.g., using a 4:1 Hexane:EtOAc mobile phase). The product should appear as a new, slightly more polar spot than the starting material. The reaction is typically complete in 4-8 hours.

  • Work-up - Part 1 (Byproduct Removal):

    • Allow the dark reaction mixture to cool to room temperature.

    • Prepare a filtration setup with a sintered glass funnel containing a 2-3 cm pad of Celite®.

    • Dilute the reaction mixture with DCM and filter it through the Celite® pad to remove the precipitated selenium.

    • Wash the filter cake thoroughly with additional DCM until no more product is seen in the washings (check by TLC).

  • Work-up - Part 2 (Extraction):

    • Transfer the combined filtrate to a separatory funnel.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexane (e.g., starting from 5% EtOAc and increasing to 20%).

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure to afford this compound as a solid.

Data Summary Table:

ParameterRecommended Value/ConditionRationale
Solvent Anhydrous 1,4-DioxaneGood solubility for both substrate and SeO₂; appropriate boiling point for the reaction.[3]
Temperature 100-105 °C (Reflux)Provides necessary activation energy for C-H oxidation.
SeO₂ Stoichiometry 1.1 - 1.2 equivalentsEnsures complete conversion without excessive oxidant that promotes side reactions.
Reaction Time 4 - 8 hours (TLC Monitored)Balances reaction completion with minimizing over-oxidation of the aldehyde product.
Work-up Filtration Filtration through Celite®Crucial for removing fine selenium byproducts that are otherwise difficult to separate.[3]
Purification Silica Gel ChromatographyProvides high purity by separating product from starting material and byproducts.

Visualizing the Workflow

The following diagram illustrates the key steps and potential outcomes in the synthesis of this compound.

G sub 6-Methoxy-2-methylquinoline (Starting Material) reagent SeO₂ (1.1 eq) 1,4-Dioxane, Reflux sub->reagent Reaction workup Work-up 1. Cool & Filter (Celite®) 2. Aqueous Wash reagent->workup TLC Monitoring (4-8h) product This compound (Desired Product) side_product 6-Methoxyquinoline-2-carboxylic acid (Over-oxidation Side Product) workup->side_product Minor Component purify Purification (Silica Gel Chromatography) workup->purify Crude Product purify->product

Caption: Workflow for the Riley oxidation of 6-methoxy-2-methylquinoline.

References

Technical Support Center: Synthesis of 6-Methoxyquinoline-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Methoxyquinoline-2-carbaldehyde is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis, most commonly achieved by the oxidation of the corresponding 2-methyl precursor, 6-methoxyquinaldine, is a critical transformation that often presents challenges related to selectivity and purity. The formation of side products can significantly complicate downstream applications and reduce overall yield, necessitating robust troubleshooting and purification strategies.

This technical guide serves as a dedicated support resource for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into the common side products encountered during the synthesis of this compound, focusing on their formation mechanisms, prevention, and elimination.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the synthesis, framed in a question-and-answer format to provide direct and actionable solutions.

Q1: What is the most common synthetic route to this compound, and what are the primary side products?

The most prevalent and established method for this transformation is the Riley oxidation , which utilizes selenium dioxide (SeO₂) to selectively oxidize the activated methyl group at the C2 position of 6-methoxy-2-methylquinoline.[1][2][3] This reaction is typically performed in a high-boiling solvent like 1,4-dioxane or xylene at elevated temperatures.[1][4]

While effective, this reaction is often accompanied by the formation of several key impurities:

  • Unreacted Starting Material (6-Methoxy-2-methylquinoline): Incomplete conversion is a common issue.

  • Over-oxidation Product (6-Methoxyquinoline-2-carboxylic acid): The desired aldehyde is susceptible to further oxidation under the reaction conditions.[4][5]

  • N-Oxide Formation (6-Methoxy-2-methylquinoline N-oxide): The basic nitrogen atom of the quinoline ring can be oxidized by SeO₂.

  • Selenium Byproducts: Elemental selenium (a red/black precipitate) and soluble selenium-containing species are formed during the reaction.

Q2: My reaction yields are low, with a large amount of unreacted 6-methoxy-2-methylquinoline remaining. What are the likely causes and solutions?

Incomplete conversion is typically traced back to suboptimal reaction parameters.

  • Causality: The oxidation of the methyl group requires sufficient thermal energy and an adequate concentration of the oxidant. Insufficient heating, short reaction times, or a substoichiometric amount of selenium dioxide can lead to the reaction stalling. The choice of solvent is also critical; it must be able to dissolve the reactants and sustain the required temperature for the reaction to proceed efficiently.[1]

  • Troubleshooting Steps:

    • Temperature & Time: Ensure the reaction is heated to a sufficient temperature (typically reflux in dioxane, ~101 °C, or xylene, ~140 °C). Monitor the reaction by Thin Layer Chromatography (TLC) and extend the reaction time until the starting material spot has been consumed.

    • Stoichiometry of SeO₂: While over-oxidation is a concern, a slight excess of SeO₂ (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion. For catalytic variants, ensure the co-oxidant (like tert-butyl hydroperoxide) is present in sufficient quantity.[1]

    • Solvent Purity: Use anhydrous, high-purity solvents. Water content can interfere with the reaction mechanism.

Q3: My primary impurity is 6-methoxyquinoline-2-carboxylic acid. How can I prevent this over-oxidation?

The formation of the carboxylic acid is a classic example of over-oxidation and a known drawback of using strong oxidants like SeO₂.[4]

  • Causality: The aldehyde product, once formed, can be further oxidized by selenium dioxide, especially if it remains at high temperatures for an extended period in the presence of excess oxidant.

  • Mitigation Strategies:

    • Strict Stoichiometric Control: Avoid using a large excess of SeO₂. Begin with stoichiometric amounts (1.0 equivalent) and adjust based on reaction monitoring.

    • Vigilant Reaction Monitoring: The most critical step is to monitor the reaction's progress closely using TLC or LC-MS. The goal is to stop the reaction (by cooling and beginning the workup) as soon as the starting material is consumed, minimizing the time the aldehyde product is exposed to oxidizing conditions.

    • Alternative Oxidants: If over-oxidation remains problematic, consider alternative, milder oxidants. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a powerful oxidant for benzylic C-H bonds and can sometimes offer better selectivity for the aldehyde.[6][7][8]

Q4: I observe a highly polar, unexpected spot on my TLC plate. Could this be the N-oxide of my starting material?

Yes, this is a plausible side product. The lone pair of electrons on the quinoline nitrogen is susceptible to oxidation.

  • Causality: Selenium dioxide, being an oxidizing agent, can interact with the nucleophilic nitrogen of the quinoline ring to form the corresponding N-oxide. N-oxides are significantly more polar than their parent heterocycles due to the charge-separated N⁺-O⁻ bond.

  • Identification and Removal:

    • Characterization: This byproduct will have a molecular weight 16 units higher than the starting material (M+16), which can be easily confirmed by mass spectrometry.

    • Purification: Due to its high polarity, the N-oxide can typically be separated from the desired aldehyde and unreacted starting material using standard silica gel column chromatography. It will elute much later (i.e., require a more polar solvent system).

Q5: My crude product is contaminated with a red/black solid. How do I properly remove selenium byproducts?

The formation of elemental selenium is an intrinsic part of the Riley oxidation mechanism.[2]

  • Causality: During the oxidation process, Se(IV) in SeO₂ is reduced to Se(0), which precipitates from the reaction mixture as an amorphous red or metallic gray/black solid.

  • Workup Protocol:

    • Filtration: After cooling the reaction mixture, dilute it with a suitable solvent (like diethyl ether or dichloromethane) to reduce the viscosity.[9] Filter the suspension through a pad of Celite® or diatomaceous earth. This will effectively remove the insoluble elemental selenium.

    • Washing: Thoroughly wash the Celite® pad with the same solvent to recover any product that may have been adsorbed.

    • Aqueous Wash: Subsequent aqueous washes of the organic filtrate can help remove any remaining soluble selenium species.

Summary of Side Products and Mitigation Strategies

Side ProductChemical StructureFormation MechanismPrevention & Removal Strategy
Unreacted Starting Material 6-Methoxy-2-methylquinolineIncomplete reactionIncrease reaction time/temperature; use a slight excess of SeO₂; ensure solvent is anhydrous. Remove via column chromatography.
Over-oxidation Product 6-Methoxyquinoline-2-carboxylic acidOxidation of the aldehyde productUse stoichiometric SeO₂; monitor reaction closely via TLC/LC-MS and stop upon consumption of starting material. Remove via column chromatography or basic extraction.
N-Oxide 6-Methoxy-2-methylquinoline N-oxideOxidation of the quinoline nitrogenMinimize reaction time. The N-oxide is highly polar and easily separated by column chromatography.
Selenium Residues Elemental Selenium (Se)Reduction of SeO₂ during the reactionFilter the cooled reaction mixture through a pad of Celite® post-dilution.

Visualized Reaction and Troubleshooting Pathways

Reaction_Pathway SM 6-Methoxy-2-methylquinoline (Starting Material) Product This compound (Desired Product) SM->Product  SeO₂, Δ (Main Reaction) Noxide 6-Methoxy-2-methylquinoline N-oxide SM->Noxide  SeO₂ (Side Reaction) OverOx 6-Methoxyquinoline-2-carboxylic acid Product->OverOx  Excess SeO₂ / Time Troubleshooting_Workflow decision decision action action start Analyze Crude Product (TLC, LC-MS) check_sm High Starting Material? start->check_sm check_acid Carboxylic Acid Present? check_sm->check_acid No action_sm Increase Reaction Time/Temp or SeO₂ Stoichiometry check_sm->action_sm Yes check_polar High Polarity Impurity? check_acid->check_polar No action_acid Reduce Reaction Time & Monitor Closely check_acid->action_acid Yes action_purify Purify via Column Chromatography check_polar->action_purify Yes (N-Oxide) check_polar->action_purify No action_sm->action_purify action_acid->action_purify

References

Technical Support Guide: Stability and Handling of 6-Methoxyquinoline-2-carbaldehyde in Acidic Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-methoxyquinoline-2-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows. We will address the common stability challenges encountered when handling this compound under acidic conditions, providing not only troubleshooting solutions but also the underlying chemical principles to empower your experimental design.

Section 1: Frequently Asked Questions (FAQs)

This section directly answers the most common queries our team receives regarding the use of this compound in acidic environments.

Q1: I dissolved this compound in a solvent with a catalytic amount of acid, and my TLC plate shows a new, more polar spot, even before adding other reagents. What is happening?

A: You are likely observing the acid-catalyzed hydration of the aldehyde to form its corresponding geminal diol (hydrate). This is a common and reversible reaction for aldehydes in the presence of an acid catalyst and a source of water (even trace amounts in a solvent).[1] The gem-diol is significantly more polar than the parent aldehyde, causing it to have a lower Rf value on a TLC plate.

  • Causality: The acid protonates the carbonyl oxygen, making the aldehyde carbon much more electrophilic and susceptible to nucleophilic attack by water.

  • Actionable Advice: If your subsequent reaction requires the free aldehyde, ensure your solvent is scrupulously anhydrous. If the reaction can proceed from the hydrate, you may not need to take any action, but be aware that the equilibrium can affect reaction kinetics.

Q2: My reaction, which uses a Lewis or Brønsted acid catalyst, is sluggish or fails completely. Why might this be?

A: The quinoline nitrogen is basic and will readily react with acids to form a quinolinium salt.[2] This non-productive reaction can sequester your acid catalyst, effectively reducing its available concentration in the reaction mixture and preventing it from participating in the desired catalytic cycle.

  • Expert Insight: This is a classic case of catalyst inhibition. The lone pair on the quinoline nitrogen acts as a Lewis base, coordinating to Lewis acids or accepting a proton from Brønsted acids. This deactivates both the substrate (by making the ring system electron-poor) and the catalyst.

  • Troubleshooting:

    • Increase Catalyst Loading: A stoichiometric amount of a milder acid or an excess of the catalyst might be required to overcome this inhibition.

    • Change Catalyst: Consider using an acid catalyst that is less susceptible to coordination with the quinoline nitrogen, though this is often difficult.

    • Protecting Group Strategy: While less common for this specific issue, if the quinoline nitrogen's basicity is a persistent problem, specialized N-oxide protection-deprotection strategies could be explored, though this adds synthetic steps.

Q3: Can I use an alcohol like methanol or ethanol as a solvent under acidic conditions?

A: Yes, but with a critical caveat. In the presence of an acid catalyst, the aldehyde will readily react with the alcohol solvent to form an acetal.[3] This is often used intentionally as a protecting group strategy.[4] If you need the aldehyde to remain free for a different reaction (e.g., a Wittig reaction), using an alcohol solvent with an acid is not recommended.

  • Experimental Choice: If your goal is to protect the aldehyde while you perform chemistry elsewhere on the molecule, this is an excellent and efficient in situ protection method. If not, you must switch to an aprotic solvent like THF, Dioxane, or DCM.

Q4: I'm observing significant discoloration (yellowing or browning) and a complex mixture of byproducts when heating my reaction in strong acid. What degradation is occurring?

A: While the quinoline core is generally robust, heating aromatic aldehydes in strong acid can lead to side reactions like condensation or polymerization, resulting in colored, often insoluble, polymeric materials. Furthermore, under harsh acidic conditions (e.g., refluxing with strong mineral acids), cleavage of the methoxy group's ether linkage is a potential, albeit less common, degradation pathway.[5]

  • Recommendation: Avoid prolonged heating in concentrated strong acids. If acidic conditions are necessary, use the mildest acid and the lowest temperature that allows the desired reaction to proceed. Monitor the reaction closely by TLC or LCMS to minimize byproduct formation.

Section 2: Core Mechanisms of Instability

Understanding the chemical pathways is crucial for designing robust experiments. The following diagrams illustrate the key transformations this compound undergoes in an acidic medium.

Mechanism 1: Reversible Protonation of Quinoline Nitrogen

The primary and most rapid interaction in an acidic medium is the protonation of the basic quinoline nitrogen to form a quinolinium ion.

Caption: Reversible protonation of the quinoline nitrogen.

Mechanism 2: Acid-Catalyzed Hydration to Geminal Diol

This pathway explains the appearance of a more polar byproduct when water is present.

Caption: Multi-step mechanism for geminal diol formation.

Section 3: Troubleshooting Guide

This table provides a systematic approach to resolving common issues encountered during experimentation.

Observed Issue Potential Cause Recommended Troubleshooting Steps & Solutions
Reaction Fails to Initiate or Stalls 1. Catalyst Sequestration: The quinoline nitrogen is binding to and deactivating the acid catalyst.[2]- Increase catalyst loading incrementally (e.g., from 0.1 eq to 0.5 eq, then to 1.1 eq).- Switch to a stronger acid if the reaction chemistry allows.- Ensure all reagents are pure and free of basic impurities that could also consume the catalyst.
Multiple Unidentified Spots on TLC/HPLC 2. Aldehyde Degradation: Acid-catalyzed polymerization or condensation is occurring, especially with heat.- Lower the reaction temperature.- Use the minimum effective concentration of acid.- Monitor the reaction at shorter time intervals to identify the onset of byproduct formation.
Product Mass is Correct, but NMR is Complex 3. Mixture of Aldehyde and Acetal: If using an alcohol solvent, you have likely formed the acetal, leading to a mixture.[3]- If the acetal is undesired, remove the alcohol solvent and re-run the reaction in an aprotic solvent (DCM, THF).- If protection was the goal, drive the reaction to completion by removing water (e.g., Dean-Stark trap).- To isolate the aldehyde, perform an acidic workup with water to hydrolyze the acetal back to the aldehyde.
Low Yield After Aqueous Workup 4. Product is Water-Soluble: The protonated quinolinium salt form of the product may have high aqueous solubility.- Before extraction, neutralize the aqueous layer carefully with a base (e.g., NaHCO₃, Na₂CO₃) to a pH of 7-8.- Use a more polar organic solvent for extraction, such as ethyl acetate or a mixture of DCM/isopropanol.- Perform multiple extractions (3-5 times) to ensure complete recovery.

Section 4: Recommended Experimental Protocols

Protocol 1: Acetal Protection of the Aldehyde for Subsequent Reactions

This protocol details how to protect the aldehyde group before performing a reaction that requires acidic conditions, such as the removal of an acid-labile protecting group (e.g., Boc).

Objective: To form the dimethyl acetal of this compound as a stable protecting group.

Materials:

  • This compound

  • Anhydrous Methanol (MeOH)

  • Trimethyl orthoformate (TMOF)

  • p-Toluenesulfonic acid (p-TsOH) or another acid catalyst

  • Anhydrous solvent (e.g., Dichloromethane, DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of anhydrous DCM and anhydrous MeOH (e.g., 4:1 v/v).

  • Add trimethyl orthoformate (3.0 eq), which acts as both a reagent and a water scavenger.

  • Add a catalytic amount of p-TsOH (0.05 - 0.1 eq).

  • Stir the reaction at room temperature. Monitor the reaction progress by TLC or LCMS until the starting material is fully consumed (typically 1-4 hours).

  • Quench the reaction by adding saturated NaHCO₃ solution to neutralize the acid.

  • Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude acetal is often clean enough for the next step but can be purified by column chromatography if necessary.

Deprotection: The acetal can be easily cleaved back to the aldehyde by stirring with a mild aqueous acid solution (e.g., 1M HCl in THF) at room temperature.

Caption: Workflow for using acetal protection.

References

Technical Support Center: Troubleshooting Failed Reactions with 6-Methoxyquinoline-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-methoxyquinoline-2-carbaldehyde. This guide provides in-depth troubleshooting advice in a question-and-answer format to address common challenges encountered during synthetic reactions involving this versatile building block. The insights provided are grounded in established chemical principles and field-proven experience to help you navigate your synthetic hurdles successfully.

I. General Issues & Starting Material Integrity

Before troubleshooting specific reactions, it is crucial to ensure the quality and stability of your starting material, this compound.

Question: My reaction with this compound is sluggish or failing completely. I suspect an issue with the starting material. What should I check?

Answer: The integrity of your this compound is paramount. Here are the primary aspects to verify:

  • Purity: Impurities from the synthesis of this compound can interfere with subsequent reactions. For instance, residual reagents from a Vilsmeier-Haack formylation, a common synthetic route, could quench sensitive reagents.[1][2]

    • Recommended Action: Verify the purity of your aldehyde by ¹H NMR, ¹³C NMR, and LC-MS. Compare your data with literature values. If impurities are detected, repurification by recrystallization or column chromatography is recommended.

  • Stability and Storage: Aromatic aldehydes can be susceptible to oxidation to the corresponding carboxylic acid, especially if not stored properly.

    • Recommended Action: this compound should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C.[1] Visually inspect the material; a significant color change from yellow could indicate degradation. An IR spectrum can be informative, as the appearance of a broad O-H stretch and a shift in the carbonyl peak may suggest oxidation.

  • Solubility: While soluble in common organic solvents like chloroform and acetone, ensuring complete dissolution in your reaction solvent is critical for homogeneity and reactivity.[1]

    • Recommended Action: If you observe incomplete dissolution, consider gentle heating or sonication. If solubility remains an issue, a change of solvent may be necessary.

II. Troubleshooting Specific Reaction Failures

This section addresses common issues encountered in frequently employed reactions with this compound.

A. Failed Wittig Reaction

The Wittig reaction is a cornerstone for converting aldehydes to alkenes.[3][4] Failures in this reaction with this compound often stem from issues with the ylide generation or the reaction conditions.

Question: I am attempting a Wittig reaction with this compound, but I am only recovering my starting material. What could be the problem?

Answer: A failed Wittig reaction points to several potential issues. Let's break down the troubleshooting process.

1. Ylide Formation and Stability: The phosphonium ylide is the key nucleophile. Incomplete formation or degradation of the ylide is a common culprit.

  • Causality: The acidity of the α-protons on the phosphonium salt and the strength of the base are critical for ylide generation. Steric hindrance around the α-carbon can also impede deprotonation.[5][6]
  • Troubleshooting Protocol:
  • Verify Ylide Formation: After adding the base to the phosphonium salt, the characteristic color change (often to deep yellow, orange, or red) is a good indicator of ylide formation. If no color change is observed, your base may be too weak or degraded.
  • Choice of Base: For simple, unstabilized ylides, strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are necessary. Ensure your base is fresh and properly titrated if it is a solution.
  • Anhydrous Conditions: Ylides are highly reactive and moisture-sensitive. Ensure your glassware is oven- or flame-dried and the reaction is performed under an inert atmosphere (nitrogen or argon). Use anhydrous solvents.

2. Reaction Conditions: The reactivity of the aldehyde and the ylide can be influenced by temperature and steric factors.

  • Causality: Sterically hindered ketones and aldehydes can be poor substrates for the Wittig reaction.[4][6] While this compound is not exceptionally hindered, bulky ylides could present a challenge.
  • Troubleshooting Protocol:
  • Temperature: The initial ylide formation is often performed at low temperatures (e.g., 0 °C or -78 °C), followed by warming to room temperature after the addition of the aldehyde. If your reaction is sluggish, gentle heating after the addition of the aldehyde may be beneficial.
  • Order of Addition: Add the aldehyde solution to the pre-formed ylide. Adding the ylide to the aldehyde can lead to side reactions.

Below is a troubleshooting workflow for a failed Wittig reaction:

Wittig_Troubleshooting start Failed Wittig Reaction: No Product Formation check_ylide Verify Ylide Formation (Color Change?) start->check_ylide ylide_no No Color Change check_ylide->ylide_no No ylide_yes Color Change Observed check_ylide->ylide_yes Yes base_issue Potential Base Issue: - Use stronger base (n-BuLi, NaH) - Use fresh/titrated base ylide_no->base_issue conditions_issue Check Reaction Conditions: - Ensure anhydrous conditions - Optimize temperature ylide_yes->conditions_issue success Successful Reaction base_issue->success aldehyde_issue Consider Aldehyde Reactivity: - Check aldehyde purity - Use a more reactive ylide if possible conditions_issue->aldehyde_issue aldehyde_issue->success Aldol_Troubleshooting start Low Conversion in Claisen-Schmidt Condensation check_enolate Is Enolate Formation Efficient? start->check_enolate check_dehydration Is Dehydration Occurring? start->check_dehydration base_issue Optimize Base: - Adjust concentration - Ensure appropriate base strength check_enolate->base_issue order_issue Optimize Addition Order: - Add aldehyde to ketone/base mixture check_enolate->order_issue temp_issue Optimize Temperature: - Gentle heating to promote dehydration check_dehydration->temp_issue success Improved Yield base_issue->success temp_issue->success order_issue->success

References

Technical Support Center: Purification of 6-Methoxyquinoline-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 6-methoxyquinoline-2-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide practical, field-tested advice for overcoming common challenges encountered during the purification of this important synthetic intermediate. This guide offers troubleshooting advice and detailed protocols to help you achieve high purity and yield in your experiments.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.

Q1: What are the likely impurities in my crude this compound sample?

The impurity profile of your crude product is largely dependent on the synthetic route employed. A common method for synthesizing this compound is the oxidation of 6-methoxyquinaldine.

Common Impurities:

  • Unreacted Starting Material: 6-methoxyquinaldine may be present if the reaction has not gone to completion.

  • Over-oxidation Product: The aldehyde group is susceptible to oxidation, which can form the corresponding 6-methoxyquinoline-2-carboxylic acid, especially if the reaction is exposed to air for extended periods or if strong oxidizing agents are used.[1]

  • By-products from Synthesis: Depending on the specific reagents used, other related quinoline derivatives or reaction by-products may be formed. For instance, syntheses like the Skraup or Doebner-von Miller reactions can generate a range of substituted quinolines.[2][3]

  • Solvent Residues: Residual solvents from the reaction or initial workup (e.g., ethyl acetate, dichloromethane, glycerol) are common impurities.[4]

  • Degradation Products: Quinoline aldehydes can be sensitive to the acidic nature of silica gel, which can lead to degradation during purification.[5] Exposure to light may also cause photodegradation, leading to discoloration.[1]

Q2: My product is a dark oil or discolored solid. How can I remove colored impurities?

Dark coloration typically indicates the presence of high molecular weight by-products, polymeric material, or degradation products.

Recommended Approach:

  • Aqueous Workup: Before attempting chromatography or recrystallization, perform a liquid-liquid extraction. Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution, to remove acidic impurities which are often colored.[6] Follow this with a brine wash to remove excess water.

  • Activated Carbon (Charcoal) Treatment: If the color persists after an aqueous workup, you can use activated carbon during recrystallization. Dissolve the crude product in a suitable hot solvent, add a small amount of activated carbon (typically 1-2% by weight), and keep the solution hot for a few minutes. Perform a hot filtration to remove the carbon, and then allow the solution to cool and crystallize.

Q3: My compound is streaking significantly during thin-layer chromatography (TLC) and column chromatography. What is the cause and how can I fix it?

Streaking or tailing is a common issue when purifying quinoline derivatives on silica gel.[5]

Causality: The basic nitrogen atom in the quinoline ring interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[5][7] This strong interaction prevents the compound from moving smoothly with the mobile phase, resulting in a streak rather than a well-defined spot.

Solutions:

  • Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by adding a small amount of a tertiary amine, such as triethylamine (Et₃N) or pyridine, to your eluent system. A concentration of 0.5-2% triethylamine in the mobile phase is typically effective.[7]

  • Use an Alternative Stationary Phase: If streaking persists, consider using a different stationary phase. Neutral or basic alumina can be a good alternative for purifying basic compounds like quinolines.[5][7]

Purification Protocols

Protocol 1: Column Chromatography on Deactivated Silica Gel

This method is ideal for complex mixtures or when impurities have solubilities similar to the product.

Step-by-Step Methodology:

  • TLC Analysis: First, determine an appropriate solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. Adjust the ratio until the desired product has an Rf value of approximately 0.2-0.3.[6]

  • Prepare Deactivated Silica Gel: Prepare a slurry of silica gel in your chosen eluent (e.g., 20% ethyl acetate in hexanes). Add triethylamine to the slurry to a final concentration of 1% (v/v) and mix thoroughly.

  • Pack the Column: Pour the silica gel slurry into your chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform to avoid channels.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a suitable solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[5]

    • Wet Loading: Dissolve the crude product in the smallest possible volume of the eluent and carefully load it onto the column.

  • Elution: Begin eluting with the solvent system determined by your TLC analysis. If necessary, you can gradually increase the polarity of the eluent (gradient elution) to speed up the elution of your compound.

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Column Chromatography
Issue Probable Cause Solution
Streaking/Tailing Strong interaction between the basic quinoline nitrogen and acidic silica gel.[5]Add 0.5-2% triethylamine to the eluent to neutralize the silica gel.[7]
Compound Decomposition Sensitivity to the acidic nature of silica gel.[5]Deactivate the silica gel with triethylamine, use a less acidic stationary phase like alumina, or minimize contact time by using flash chromatography.[5][7]
Poor Separation Inappropriate solvent system.Optimize the eluent polarity using TLC to achieve an Rf of 0.2-0.3 for the product.[6]
Protocol 2: Recrystallization

Recrystallization is an effective technique if your product is a crystalline solid and the impurities have different solubility profiles.

Step-by-Step Methodology:

  • Solvent Selection: The key is to find a solvent or solvent system in which your product is soluble when hot but sparingly soluble when cold. Based on similar compounds, consider the solvent systems in the table below.[8][9][10]

  • Dissolution: Place the crude solid in a flask and add a small amount of the chosen solvent. Heat the mixture to boiling while stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any soluble impurities adhering to the crystal surface.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Suggested Solvent Systems for Recrystallization
Solvent System Comments
Petroleum Ether / Ethyl Acetate A common choice for compounds of moderate polarity. Dissolve in hot ethyl acetate and add petroleum ether until cloudy, then reheat to clarify and cool.[8][9][10]
Ethanol / Water Good for polar compounds. Dissolve in hot ethanol and add water dropwise until the solution becomes turbid. Reheat to clarify, then allow to cool.
Ligroine A non-polar solvent suitable for recrystallizing moderately non-polar compounds. The melting point of 6-methoxy-quinoline-2-carbaldehyde has been reported after recrystallization from ligroine.[11]

Purification Workflow Diagram

PurificationWorkflow Crude Crude this compound Workup Aqueous Workup (e.g., wash with NaHCO3) Crude->Workup Assess Assess Purity & Nature of Impurities (TLC, NMR) Workup->Assess Decision Choose Purification Method Assess->Decision Column Column Chromatography Decision->Column Complex Mixture / Oily Product Recrystal Recrystallization Decision->Recrystal Crystalline Solid / Different Impurity Solubility Analysis Purity Analysis (NMR, MP, MS) Column->Analysis Recrystal->Analysis Pure Pure Product Analysis->Pure

Caption: Decision workflow for purifying this compound.

Frequently Asked Questions (FAQs)

Q1: What are the physical properties of pure this compound?

PropertyValue
Appearance Solid
Molecular Formula C₁₁H₉NO₂
Molecular Weight 187.19 g/mol [11]
Melting Point 105 °C (after recrystallization from ligroine)[11]

Q2: How can I assess the purity of my final product?

Several analytical techniques can be used to confirm the purity and identity of your compound:

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate (visualized under UV light and with a stain like potassium permanganate) suggests high purity.

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point that matches the literature value (105 °C).[11] A broad or depressed melting point indicates the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and identify impurities. For this compound, you would expect to see characteristic signals for the aldehyde proton (~10 ppm), the methoxy protons (~4 ppm), and the aromatic protons on the quinoline ring (7-9 ppm).

  • Mass Spectrometry (MS): This technique will confirm the molecular weight of your compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as a strong C=O stretch for the aldehyde around 1700 cm⁻¹.

Q3: What are the recommended storage conditions for the purified compound?

The aldehyde functional group is prone to oxidation. To ensure the long-term stability of this compound, it should be stored in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), protected from light, and refrigerated at 2-8°C.[1]

References

Technical Support Center: Synthesis of 6-Methoxyquinoline-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Alternative Workup Procedures and Troubleshooting

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues researchers may face during the synthesis of 6-methoxyquinoline-2-carbaldehyde, particularly following the oxidation of 6-methoxy-2-methylquinoline or similar formylation reactions.

Q1: My product yield is consistently low after following the standard workup of quenching the reaction, neutralizing, and filtering the resulting precipitate. What is causing this loss of product?

A1: Low yields following a standard precipitation/filtration workup are often due to the partial solubility of this compound in the aqueous workup medium. While the compound is a solid, a non-trivial amount can remain dissolved in the large volume of water typically used for quenching and neutralization, which is subsequently lost in the filtrate. Over-basification during neutralization can also lead to the formation of soluble phenoxide-type species or side reactions, further reducing the isolated yield.

A secondary cause can be incomplete precipitation, especially if the product forms a very fine or colloidal suspension that is difficult to capture by standard filtration methods.

Q2: How can I modify the workup to improve the recovery and overall yield of my product?

A2: An extractive workup is a superior alternative to direct filtration for maximizing yield. Instead of relying solely on precipitation, this method uses an organic solvent to recover the product from the aqueous mixture. This approach captures both the precipitated solid and any dissolved product.

Core Principle (Causality): The extractive workup leverages the differential solubility of the target compound. This compound is significantly more soluble in organic solvents like dichloromethane (DCM) or ethyl acetate than in water. By introducing an immiscible organic solvent after neutralization, the product partitions into the organic layer, allowing for nearly complete recovery from the aqueous phase.

A detailed protocol for this superior method is provided in the --INVALID-LINK-- section below.

Q3: My final product is contaminated with a persistent, non-aldehyde impurity. How can I selectively purify the target aldehyde during the workup phase?

A3: For selectively removing non-aldehyde impurities, a bisulfite adduct formation is an excellent chemical purification technique integrated into the workup.[1] Aldehydes react reversibly with sodium bisulfite to form a water-soluble salt (the bisulfite adduct). Other organic impurities that do not possess a reactive aldehyde group will not react and remain in the organic phase.

Mechanism of Action:

  • The crude product mixture is dissolved in a suitable organic solvent.

  • The solution is washed with a saturated aqueous solution of sodium bisulfite. The aldehyde selectively forms the adduct and transfers to the aqueous layer.

  • The organic layer, now containing the impurities, is discarded.

  • The aqueous layer containing the bisulfite adduct is then treated with a base (e.g., NaOH or Na₂CO₃) to regenerate the pure aldehyde, which typically precipitates or can be extracted.[1]

This method is highly effective but should be tested on a small scale first, as the stability of the adduct and the efficiency of regeneration can vary.

Q4: During my liquid-liquid extraction, I'm struggling with the formation of a stable emulsion at the interface. How can I break this emulsion to proceed with the separation?

A4: Emulsion formation is a common issue when working with basic nitrogen-containing heterocycles.[2] It occurs when microscopic droplets of one immiscible layer become suspended in the other, often stabilized by particulate matter or amphiphilic byproducts.

Troubleshooting Steps:

  • Increase Ionic Strength: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the polarity and density of the aqueous phase, reducing the solubility of organic components and helping to coalesce the suspended droplets.[2]

  • Filtration: Filter the entire emulsified mixture through a pad of a filter aid like Celite® or glass wool. The large surface area can physically disrupt the emulsion.

  • Patience and Gentle Agitation: Sometimes, simply allowing the mixture to stand undisturbed for an extended period (15-30 minutes) can allow the layers to separate. When mixing, use gentle inversions of the separatory funnel rather than vigorous shaking.

  • Temperature Change: Gently warming the mixture in a warm water bath can sometimes help break an emulsion, but this should be done with caution, especially with volatile solvents.

Problem Probable Cause Recommended Solution
Low Product Yield Partial solubility of the product in the aqueous workup medium.Switch from a precipitation/filtration workup to a liquid-liquid extraction protocol (Protocol B).
Impure Product Co-precipitation of starting materials or non-aldehyde byproducts.Incorporate a purification step via sodium bisulfite adduct formation (Protocol C).
Persistent Emulsion Stabilization of the organic/aqueous interface by byproducts or particulates.Add brine, filter through Celite®, or reduce the vigor of mixing during extraction.
Product Degradation Oxidation of the aldehyde to a carboxylic acid.Keep the reaction and workup cool (ice bath). Consider performing the workup with de-gassed solvents.[3]

Experimental Workflows and Protocols

Workflow Comparison: Standard vs. Alternative Workup

The following diagram illustrates the key differences between the standard precipitation workup and the recommended alternative extractive workup.

G cluster_0 Standard Workup (Precipitation) cluster_1 Alternative Workup (Extraction) A1 Quench Reaction (e.g., in ice water) A2 Neutralize (e.g., with NaHCO₃) A1->A2 A3 Filter Precipitate A2->A3 A4 Wash Solid A3->A4 A6 Filtrate (Product Loss) A3->A6 A5 Crude Product A4->A5 B1 Quench Reaction (e.g., in ice water) B2 Neutralize (e.g., with NaHCO₃) B1->B2 B3 Extract with Organic Solvent (e.g., DCM) B2->B3 B4 Separate Layers B3->B4 B5 Dry Organic Layer (e.g., with MgSO₄) B4->B5 B8 Aqueous Waste B4->B8 B6 Evaporate Solvent B5->B6 B7 Crude Product (Higher Yield) B6->B7 G cluster_extraction If using Protocol B start Workup Complete. Analyze Crude Product. low_yield Is Yield < 80%? start->low_yield emulsion Emulsion Formed During Extraction? impure Is Purity Low by TLC/NMR? low_yield->impure No use_extraction Action: Use Protocol B (Liquid-Liquid Extraction) for Next Batch. low_yield->use_extraction Yes use_bisulfite Action: Purify via Protocol C (Bisulfite Adduct) or Column Chromatography. impure->use_bisulfite Yes success Proceed to Final Purification/Characterization impure->success No break_emulsion Action: Add Brine. Filter through Celite. emulsion->break_emulsion Yes emulsion->success No

References

Technical Support Center: Storage and Handling of 6-Methoxyquinoline-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-methoxyquinoline-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable chemical intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions, and best practices for storage and handling, all grounded in established scientific principles.

I. Frequently Asked Questions (FAQs)

Q1: My solid this compound has changed color from a pale yellow to a brownish hue. What is happening?

A change in color is a common indicator of chemical degradation. For an aromatic aldehyde like this compound, this discoloration is often due to a combination of slow oxidation from atmospheric oxygen and potential photodegradation if the compound has been exposed to light.[1] To confirm, you can dissolve a small sample of the discolored material and analyze it by HPLC to compare its purity profile against a fresh, properly stored sample.

Q2: I'm observing a new peak in the HPLC analysis of my stored this compound. What is this new impurity?

The most probable new peak, especially one with a shorter retention time on a reverse-phase HPLC column, is the corresponding carboxylic acid: 6-methoxyquinoline-2-carboxylic acid.[1] This is a result of the oxidation of the highly susceptible aldehyde functional group. To verify the identity of this peak, mass spectrometry (MS) can be used to determine its molecular weight, which should correspond to that of the carboxylic acid derivative.

Q3: Can I store this compound in a standard laboratory freezer?

While storing at low temperatures is generally recommended, it is crucial to prevent moisture condensation. A standard freezer can introduce moisture during temperature cycling. Therefore, it is best to store the compound in a tightly sealed container with a desiccant. A frost-free freezer that maintains a consistently low humidity is a better option if available.

Q4: Is it necessary to store this compound under an inert atmosphere?

Yes, it is highly recommended. The aldehyde group is prone to oxidation by atmospheric oxygen.[1] Storing the compound under an inert gas like nitrogen or argon will significantly slow down this degradation process and prolong its shelf life.[2][3][4]

II. Troubleshooting Guide: Identifying and Resolving Decomposition Issues

This section provides a systematic approach to troubleshooting common problems encountered during the storage and use of this compound.

Observed Issue Potential Cause(s) Recommended Action(s)
Change in Physical Appearance (e.g., color change, clumping) 1. Oxidation by atmospheric oxygen.2. Photodegradation from exposure to light.3. Absorption of moisture.1. Confirm degradation by analytical testing (see Protocol 1).2. If degradation is confirmed, procure a fresh batch.3. Implement best storage practices (see Section III), including the use of amber vials and storage under an inert atmosphere.
Appearance of New Peaks in HPLC/GC-MS Analysis 1. Oxidation: Formation of 6-methoxyquinoline-2-carboxylic acid.2. Photodegradation: Formation of various byproducts, including potential hydroxyquinolines.3. Contamination: Introduction of impurities from solvents or handling.1. Characterize the new peaks using mass spectrometry.2. Perform a forced degradation study (see Protocol 2) to confirm the identity of degradation products.3. Review handling procedures to eliminate sources of contamination.
Inconsistent Experimental Results Degradation of the starting material leading to lower effective concentration and the presence of interfering impurities.1. Verify the purity of the this compound stock using a validated analytical method (see Protocol 1).2. Always use freshly prepared solutions for reactions.3. If using a stored solution, re-analyze its purity before use.

III. Best Practices for Storage and Handling

To ensure the long-term stability of this compound, adhere to the following best practices:

Optimal Storage Conditions
Parameter Recommendation Rationale
Temperature 2-8°CSlows down the rate of chemical degradation.
Atmosphere Inert gas (Nitrogen or Argon)[2][3][4][5]Prevents oxidation of the aldehyde functional group.
Light Store in the dark (amber vials or opaque containers)Minimizes photodegradation of the quinoline ring system.
Moisture Store in a dry environment with a desiccantPrevents hydrolysis and potential clumping of the solid material.
Container Tightly sealed, appropriate-sized containerMinimizes headspace and exposure to atmospheric contaminants.
Handling Procedures
  • Dispensing: Whenever possible, handle the compound in an inert atmosphere glovebox. If a glovebox is not available, minimize the time the container is open to the air.

  • Solutions: Prepare solutions fresh for each experiment. If a stock solution must be stored, it should be refrigerated in a tightly sealed vial and its purity should be re-verified if stored for an extended period.

  • Avoid Contamination: Use clean, dry spatulas and glassware. Avoid cross-contamination from other reagents.

IV. Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Purity Assessment

This protocol outlines a general method for developing a stability-indicating HPLC assay for this compound. Method validation according to ICH guidelines is recommended for quantitative applications.[6][7]

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Sample Diluent: 50:50 Acetonitrile:Water

Chromatographic Conditions:

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm and 320 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of this compound in the sample diluent at a concentration of 1 mg/mL.

  • Dilute the stock solution to a working concentration of approximately 0.1 mg/mL for analysis.

Protocol 2: Forced Degradation Study

Forced degradation studies are crucial for identifying potential degradation products and establishing the specificity of the analytical method.[8][9][10][11][12]

1. Acidic Hydrolysis:

  • Mix 1 mL of the 1 mg/mL stock solution with 1 mL of 0.1 M HCl.
  • Incubate at 60°C for 24 hours.
  • Neutralize with 1 mL of 0.1 M NaOH and dilute with the mobile phase for HPLC analysis.

2. Basic Hydrolysis:

  • Mix 1 mL of the 1 mg/mL stock solution with 1 mL of 0.1 M NaOH.
  • Incubate at 60°C for 8 hours.
  • Neutralize with 1 mL of 0.1 M HCl and dilute with the mobile phase for HPLC analysis.

3. Oxidative Degradation:

  • Mix 1 mL of the 1 mg/mL stock solution with 1 mL of 3% hydrogen peroxide.
  • Keep at room temperature for 24 hours.
  • Dilute with the mobile phase for HPLC analysis.

4. Photodegradation:

  • Expose a thin layer of the solid compound and a solution (0.1 mg/mL in diluent) to a photostability chamber (ICH Q1B conditions).
  • Analyze the samples at appropriate time points.

Protocol 3: Repackaging Under Inert Atmosphere

For long-term storage, it is advisable to repackage the compound under an inert atmosphere.

Materials:

  • Glovebox or a flask with a sidearm for gas purging

  • Source of dry nitrogen or argon gas

  • Appropriately sized amber glass vials with screw caps and PTFE septa

  • Schlenk line (optional, for more rigorous inerting)

Procedure:

  • Place the original container of this compound and the new storage vials inside the glovebox.

  • Allow the glovebox atmosphere to be fully purged with the inert gas.

  • Carefully transfer the desired amount of the compound into the new vials.

  • Tightly cap the vials inside the glovebox.

  • For added protection, wrap the cap with Parafilm.

  • If a glovebox is unavailable, place the compound in a flask, and purge the headspace with a gentle stream of inert gas for several minutes before sealing.

V. Visualization of Decomposition Pathways and Workflows

Below are diagrams illustrating the potential degradation pathways and the experimental workflow for assessing stability.

A This compound B Oxidation (O2, Air) A->B Susceptible Aldehyde Group D Photodegradation (Light/UV) A->D Quinoline Ring System F Acid/Base Catalysis A->F Extreme pH C 6-Methoxyquinoline-2-carboxylic acid B->C E Hydroxyquinolines & Ring Cleavage Products D->E G Various Degradation Products F->G

Caption: Potential Decomposition Pathways for this compound.

cluster_0 Sample Preparation cluster_1 Stability Assessment cluster_2 Data Analysis & Action A Receive/Synthesize This compound B Store under Recommended Conditions A->B C Perform Forced Degradation Studies (Acid, Base, Oxidative, Photo) B->C D Develop Stability-Indicating HPLC Method C->D E Analyze Stressed Samples D->E F Identify Degradation Products (LC-MS) E->F G Establish Degradation Profile F->G H Define Shelf-life and Storage Recommendations G->H

Caption: Workflow for Stability Assessment of this compound.

References

Technical Support Center: Minimizing Byproduct Formation in Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to byproduct formation. The following sections, presented in a question-and-answer format, address specific challenges encountered in classical quinoline syntheses, providing insights into their causes and offering field-proven protocols for mitigation.

Frequently Asked Questions (General Troubleshooting)
Q1: What are the most common types of byproducts I should expect in classical quinoline synthesis reactions?

A1: Byproduct profiles are highly dependent on the specific named reaction. However, several common classes of impurities appear across these syntheses. In strongly acidic, high-temperature methods like the Skraup and Doebner-von Miller reactions, the most prevalent byproducts are tars and resinous materials.[1][2] These result from the polymerization of reactive intermediates, such as acrolein or other α,β-unsaturated carbonyl compounds.[1][3] For syntheses involving unsymmetrical ketones or diketones, such as the Friedländer and Combes reactions, the formation of undesired regioisomers is a primary challenge.[4][5][6] Additionally, self-condensation of carbonyl starting materials, particularly under basic conditions in the Friedländer synthesis, can lead to complex aldol adducts that contaminate the desired product.[1]

Q2: My yields are consistently low across different quinoline syntheses. What general strategies can I employ to improve both yield and purity?

A2: Optimizing reaction conditions is the most critical factor. This involves a multi-faceted approach:

  • Purity of Starting Materials: Always use high-purity, freshly distilled or purified reagents. Impurities can initiate or participate in side reactions, leading to byproducts and lower yields.

  • Temperature Control: Many quinoline syntheses are highly exothermic.[5] Maintaining precise and stable temperature control is crucial to prevent overheating, which accelerates polymerization and decomposition pathways.

  • Catalyst Selection: The choice of catalyst can dramatically influence the reaction outcome. Harsh, traditional catalysts (e.g., concentrated sulfuric acid) can often be replaced with milder Brønsted or Lewis acids (e.g., p-toluenesulfonic acid, SnCl₄, Sc(OTf)₃) or even heterogeneous catalysts that simplify workup and reduce byproduct formation.[5][7]

  • Controlled Reagent Addition: Instead of combining all reactants at once, the slow, dropwise addition of a reactive intermediate (like glycerol in the Skraup synthesis or an unsaturated ketone in the Doebner-von Miller reaction) can maintain a low steady-state concentration of that species, thus minimizing its self-polymerization.[2]

  • Atmosphere: For reactions sensitive to oxidation or moisture, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidative byproducts.

Troubleshooting Guide 1: The Skraup Synthesis
Q: My Skraup reaction is extremely vigorous and produces a significant amount of black tar, making product isolation nearly impossible. What is causing this and how can I control it?

A: This is the most classic problem with the Skraup synthesis. The reaction is notoriously violent and prone to tar formation.[3][8]

  • Causality: The root cause is the initial dehydration of glycerol by concentrated sulfuric acid to form acrolein, a highly reactive α,β-unsaturated aldehyde.[3][9][10] Under the harsh acidic and high-temperature conditions, acrolein readily polymerizes, creating the intractable tarry byproducts that plague this synthesis.[3] The reaction's high exothermicity further accelerates this unwanted polymerization.

  • Troubleshooting & Optimization: The key is to control the rate of acrolein formation and the overall exotherm.

    1. Use of a Moderator: The most effective solution is to add a moderating agent. Ferrous sulfate (FeSO₄) is the standard choice, as it helps to ensure a smoother, less violent reaction.[11]

    2. Controlled Addition of Glycerol: Instead of adding all the glycerol at the start, add it slowly and dropwise to the heated mixture of the aniline, sulfuric acid, and oxidizing agent. This keeps the instantaneous concentration of acrolein low, giving it a greater chance to react with the aniline rather than polymerizing with itself.

    3. Oxidizing Agent Selection: While nitrobenzene is the traditional oxidizing agent and solvent, arsenic acid can result in a less violent reaction.[11] However, due to its toxicity, modern approaches often favor milder oxidants if the substrate allows.

Workflow Diagram: Mitigating Tar Formation

Caption: A workflow for troubleshooting tar formation in the Skraup synthesis.

Best-Practice Protocol for a Controlled Skraup Synthesis
  • Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, cautiously add concentrated sulfuric acid to the aniline with cooling.

  • Moderator: Add ferrous sulfate (FeSO₄) to the mixture.

  • Heating: Gently heat the mixture in a fume hood to the target temperature (e.g., 135-140°C).[12]

  • Slow Addition: Add glycerol dropwise from the dropping funnel over a period of 1-2 hours, maintaining a steady reflux. The reaction is exothermic; be prepared to remove the heat source if it becomes too vigorous.[1]

  • Reaction: After the addition is complete, continue heating under reflux for an additional 3-5 hours.

  • Workup: Allow the mixture to cool. Carefully pour it into a large volume of cold water. Make the solution strongly basic with sodium hydroxide to liberate the quinoline base, which can then be isolated by steam distillation.[1][3]

Troubleshooting Guide 2: The Doebner-von Miller Synthesis
Q: I'm attempting a Doebner-von Miller reaction, but my yield is poor and, similar to the Skraup synthesis, I'm getting a lot of resinous material. How can I improve this?

A: Tar and polymer formation are also the primary issues in the Doebner-von Miller reaction.[1] The cause is analogous to the Skraup synthesis but involves the specific α,β-unsaturated aldehyde or ketone being used.

  • Causality: The strong acid catalyst (e.g., HCl, H₂SO₄) required for the reaction promotes the self-condensation and polymerization of the α,β-unsaturated carbonyl substrate.[1][2] This side reaction competes directly with the desired conjugate addition of the aniline, leading to low yields and difficult purification.

  • Troubleshooting & Optimization: The strategy is to minimize the opportunity for the carbonyl compound to polymerize.

    1. In Situ Generation: The α,β-unsaturated carbonyl can be generated in situ from an aldol condensation of two simpler carbonyl compounds (this variation is known as the Beyer method).[7] By generating the reactive species slowly within the reaction mixture, its concentration remains low, favoring the reaction with aniline.

    2. Catalyst Optimization: While strong Brønsted acids are traditional, various Lewis acids like tin tetrachloride (SnCl₄) or scandium(III) triflate (Sc(OTf)₃) can also catalyze the reaction, sometimes under milder conditions that reduce polymerization.[7]

    3. Slow Addition: As with the Skraup reaction, slowly adding the α,β-unsaturated carbonyl compound to the heated acidic solution of the aniline can effectively control the reaction and minimize side product formation.[2]

Table 1: Effect of Catalyst Choice on Yields (Illustrative)
CatalystTypical ConditionsRelative YieldByproduct Profile
Conc. H₂SO₄120-140°CLow to ModerateHigh Tar/Polymer Content
HCl / ZnCl₂100°C, RefluxModerateModerate Tar Formation
Sc(OTf)₃80°C, CH₃CNGood to HighMinimal Polymerization
Iodine90°C, Solvent-freeGoodLow Byproduct Formation
Troubleshooting Guide 3: The Combes & Friedländer Syntheses
Q: When using an unsymmetrical ketone in my Friedländer (or β-diketone in my Combes) synthesis, I get a mixture of two different quinoline isomers. How can I control the regioselectivity?

A: This is a classic and significant challenge for both the Friedländer and Combes syntheses.[4][5][6][13] The formation of regioisomers complicates purification and reduces the yield of the desired product.

  • Causality: When an unsymmetrical ketone (R¹-CH₂-CO-CH₂-R²) is used, the initial condensation with the 2-aminoaryl aldehyde/ketone (Friedländer) or aniline (Combes) can occur at either α-carbon. The subsequent cyclization then leads to two different constitutional isomers. The final product ratio is determined by a combination of steric hindrance and the electronic effects of the substituents on both reactants.[6][13]

  • Troubleshooting & Optimization: The goal is to force the reaction to proceed down a single pathway.

    1. Substrate Modification (Steric Control): If possible, increasing the steric bulk of one of the R groups on the ketone can effectively block reaction at the more hindered α-carbon, favoring the formation of the less sterically hindered product.[6][13]

    2. Directing Groups: In the Friedländer synthesis, introducing a temporary phosphoryl group on one α-carbon of the ketone can perfectly control the regioselectivity.[4]

    3. Catalyst Selection (Kinetic Control): The choice of catalyst is critical. For the Friedländer reaction, specific amine catalysts, such as pyrrolidine derivatives, have been shown to provide very high regioselectivity for the 2-substituted product by favoring the formation of a specific enamine intermediate.[4][14]

    4. Reaction Conditions: Systematically varying the solvent, temperature, and catalyst can identify conditions that favor one isomer over the other. For instance, in the Friedländer reaction, slow addition of the methyl ketone and higher temperatures have been shown to improve regioselectivity with certain amine catalysts.[14]

Diagram: Regioselectivity in Friedländer Synthesis dot

graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontcolor="#202124", fillcolor="#F1F3F4", style=filled]; edge [color="#5F6368"];

}

References

Technical Support Center: Optimizing Reaction Kinetics for 6-Methoxyquinoline-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-methoxyquinoline-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile heterocyclic aldehyde. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate common experimental challenges.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound in a question-and-answer format.

Question 1: My reaction is sluggish or appears incomplete. How can I improve the reaction rate and conversion?

Answer: A slow or incomplete reaction is a common hurdle. The reactivity of the aldehyde group in this compound is influenced by several factors, including the nucleophilicity of the reacting partner, steric hindrance, and the electronic properties of the quinoline ring. Here are the primary causes and actionable solutions:

Potential Causes & Solutions:

  • Insufficient Nucleophilicity: The rate of nucleophilic addition to the carbonyl carbon is directly dependent on the strength of the nucleophile.[1][2][3]

    • Solution: If using a neutral or weak nucleophile (e.g., an amine or alcohol), consider converting it to a more potent nucleophilic form. For instance, an amine can be deprotonated with a suitable non-nucleophilic base to increase its reactivity. For reactions involving carbanions, ensure your base is strong enough to generate a sufficient concentration of the active nucleophile.

  • Poor Solvent Choice: The solvent plays a crucial role in stabilizing reactants and transition states.[1][4]

    • Solution: For reactions involving charged nucleophiles, polar aprotic solvents like DMF, DMSO, or acetonitrile are often superior as they solvate the counter-ion without hydrogen bonding to the nucleophile, thus enhancing its reactivity.[1][4] For condensation reactions, a solvent that allows for the azeotropic removal of water (e.g., toluene with a Dean-Stark apparatus) can drive the equilibrium towards the product.

  • Inadequate Temperature: Reaction kinetics are highly sensitive to temperature.

    • Solution: Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that accelerates the desired reaction without promoting significant side product formation. Some condensation reactions may require heating to 80°C or higher.[4]

  • Reversible Reaction Equilibrium: Many reactions involving aldehydes, such as imine or enamine formation, are reversible.

    • Solution: To drive the reaction to completion, remove one of the byproducts. For instance, in condensation reactions that produce water, using a dehydrating agent (e.g., molecular sieves) or azeotropic distillation is effective.

Question 2: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?

Answer: The formation of multiple products can complicate purification and reduce the yield of your target molecule. Key side reactions with this compound include oxidation and competing reaction pathways.

Potential Causes & Solutions:

  • Oxidation of the Aldehyde: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid (6-methoxyquinoline-2-carboxylic acid), especially if the reaction is exposed to air for extended periods at elevated temperatures.[5]

    • Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure your solvents are degassed, and if the reaction is lengthy, maintain a positive pressure of inert gas.

  • Cannizzaro Reaction: In the presence of a strong base and in the absence of an enolizable proton, aldehydes can undergo a disproportionation reaction to yield a primary alcohol and a carboxylic acid.

    • Solution: This is typically an issue with strong bases like NaOH or KOH. If your desired reaction requires a strong base, consider adding it slowly at a low temperature to keep its instantaneous concentration low. Alternatively, explore other synthetic routes that do not require such harsh basic conditions.

  • Competing Nucleophilic Attack: In certain reactions, the quinoline nitrogen can act as a nucleophile, leading to undesired products.

    • Solution: While generally less reactive than the aldehyde, this can be a factor. If suspected, consider using a milder base or a different solvent system to modulate the reactivity of the system.

A general troubleshooting workflow for side product formation is outlined below:

G start Side Products Observed check_oxidation Is the major side product the carboxylic acid? start->check_oxidation check_disproportionation Are alcohol and acid byproducts observed? check_oxidation->check_disproportionation No inert_atm Solution: Use Inert Atmosphere (N2 or Ar), Degas Solvents check_oxidation->inert_atm Yes check_other Are there other unidentified impurities? check_disproportionation->check_other No base_cond Solution: Lower Temperature, Slow Base Addition, Consider Milder Base check_disproportionation->base_cond Yes optimize_cond Solution: Lower Temperature, Change Solvent, Check Reactant Purity check_other->optimize_cond Yes end Reaction Optimized inert_atm->end base_cond->end optimize_cond->end

Caption: Troubleshooting workflow for side product formation.

Question 3: My Wittig reaction has a low yield. What are the critical parameters to control?

Answer: The Wittig reaction is a powerful method for alkene synthesis from aldehydes, but its success hinges on the effective formation and reaction of the phosphorus ylide.[6][7]

Potential Causes & Solutions:

  • Inefficient Ylide Formation: The ylide is generated by deprotonating a phosphonium salt with a base. Incomplete deprotonation is a common cause of low yields.

    • Solution: Ensure the base is strong enough for the specific phosphonium salt used. For non-stabilized ylides (from alkyltriphenylphosphonium salts), strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) in an aprotic solvent like THF or DMSO are necessary. The pKa of the phosphonium salt is a key consideration.[7] Also, ensure anhydrous conditions, as water will quench the base and the ylide.

  • Unstable Ylide: Some ylides, particularly non-stabilized ones, can be unstable and may decompose if not used promptly.

    • Solution: A common strategy is to generate the ylide in the presence of the aldehyde.[8] Alternatively, generate the ylide at a low temperature (e.g., 0°C or -78°C), and then add the aldehyde solution dropwise.

  • Order of Addition: The order in which reagents are mixed can be critical.

    • Solution: The standard procedure involves preparing the ylide first, followed by the addition of the aldehyde. However, for sensitive substrates or unstable ylides, adding the base to a mixture of the phosphonium salt and the aldehyde can sometimes improve the yield.[8]

The general mechanism for the Wittig reaction is illustrated below:

G cluster_0 Ylide Formation cluster_1 Alkene Formation Ph3P+-CH2R Phosphonium Salt Ylide Ph3P=CHR (Ylide) Ph3P+-CH2R->Ylide Deprotonation Base Strong Base Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane Aldehyde 6-MeO-Quinoline-CHO Aldehyde->Oxaphosphetane [2+2] Cycloaddition Alkene Alkene Product Oxaphosphetane->Alkene Decomposition Ph3PO Triphenylphosphine Oxide Oxaphosphetane->Ph3PO

Caption: General mechanism of the Wittig Reaction.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound? A1: To ensure its stability, this compound should be stored in a tightly sealed container, protected from light and moisture. For long-term storage, keeping it in a refrigerator at 2-8°C under an inert atmosphere (nitrogen or argon) is recommended to prevent oxidation.[5]

Q2: How does the methoxy group and the quinoline ring affect the reactivity of the aldehyde? A2: The quinoline ring system is generally electron-withdrawing, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to a simple benzaldehyde.[2] The methoxy group at the 6-position is an electron-donating group, which can slightly mitigate this effect through resonance, but the overall influence of the heterocyclic ring is dominant.

Q3: What purification methods are most effective for products derived from this compound? A3: The choice of purification method depends on the properties of the product.

  • Column Chromatography: This is the most common and versatile method. Silica gel is typically used, with a solvent system of increasing polarity (e.g., hexane/ethyl acetate or dichloromethane/methanol).

  • Recrystallization: If the product is a solid with suitable solubility properties, recrystallization can be a highly effective method for achieving high purity.[9]

  • Acid-Base Extraction: The basic quinoline nitrogen allows for purification by acid-base extraction. The product can be dissolved in an organic solvent, washed with a dilute acid (e.g., 1M HCl) to remove non-basic impurities, and then the aqueous layer is basified to precipitate the product, which is then extracted back into an organic solvent.

Q4: Can I use microwave irradiation to accelerate my reaction? A4: Yes, microwave-assisted synthesis can be an excellent technique to improve reaction kinetics for many reactions involving this aldehyde, such as the formation of Schiff bases or in certain cross-coupling reactions.[10] Microwave heating can significantly reduce reaction times from hours to minutes by efficiently heating the polar solvent and reactants. However, optimization of temperature, pressure, and reaction time is crucial to avoid decomposition.

Optimized Protocol: Synthesis of a Schiff Base via Condensation

This protocol provides a step-by-step method for the condensation of this compound with a primary amine, incorporating troubleshooting insights.

1. Reagents and Materials:

  • This compound (1.0 eq)

  • Primary amine (1.1 eq)

  • Anhydrous ethanol or toluene

  • Molecular sieves (4Å), activated

  • Stir plate, condenser, and appropriate glassware

2. Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound and your primary amine.

  • Add anhydrous ethanol (or toluene for azeotropic removal of water) to dissolve the reactants (concentration typically 0.1-0.5 M).

  • (Optional but recommended) Add activated 4Å molecular sieves to the flask to absorb the water produced during the reaction.

  • Heat the reaction mixture to reflux (for ethanol, ~78°C; for toluene, ~110°C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-12 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter off the molecular sieves and wash them with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Optimization Parameters:

ParameterCondition 1 (Standard)Condition 2 (Optimized for Speed)Rationale
Solvent EthanolTolueneToluene allows for higher temperatures and azeotropic removal of water with a Dean-Stark trap, driving the equilibrium.
Temperature Reflux (~78°C)Reflux (~110°C)Higher temperature increases the reaction rate.[4]
Catalyst NoneAcetic Acid (catalytic)A catalytic amount of acid can protonate the carbonyl oxygen, making the carbon more electrophilic and accelerating the initial nucleophilic attack.
Water Removal Molecular SievesDean-Stark TrapWhile both are effective, a Dean-Stark trap is often more efficient for larger-scale reactions.

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum of 6-Methoxyquinoline-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 6-Methoxyquinoline-2-carbaldehyde

This compound is a versatile heterocyclic compound featuring a quinoline core, a methoxy substituent, and a reactive aldehyde group. This unique combination of functional groups makes it a valuable building block in the synthesis of novel therapeutic agents. Quinoline derivatives are known to exhibit a wide range of biological activities, and the precise characterization of intermediates like this compound is paramount for the successful development of new drug candidates. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the structural elucidation and purity assessment of such compounds.

¹H NMR Spectral Data of this compound

The ¹H NMR spectrum of this compound provides a detailed fingerprint of its molecular structure. The chemical shifts (δ), multiplicities, and coupling constants (J) of the protons are influenced by their local electronic environment. Below is a summary of the anticipated ¹H NMR spectral data.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
CHO~10.0Singlet-
H3~8.2Doublet~8.5
H4~7.9Doublet~8.5
H8~8.0Doublet~9.0
H5~7.5Doublet of doublets~9.0, ~2.5
H7~7.2Doublet~2.5
OCH₃~3.9Singlet-

Note: These are predicted values. Actual experimental values may vary depending on the solvent and spectrometer frequency.

Comparative Spectral Analysis

To facilitate a deeper understanding of the structure-spectrum correlation, a comparison with the ¹H NMR data of structurally related compounds, quinoline-2-carbaldehyde and 6-methoxyquinoline, is presented. This comparison highlights the electronic effects of the methoxy and aldehyde substituents on the chemical shifts of the quinoline ring protons.

Table 2: Comparison of ¹H NMR Chemical Shifts (ppm) for this compound and Related Compounds

ProtonThis compound (Predicted)Quinoline-2-carbaldehyde6-Methoxyquinoline
CHO ~10.0YesNo
H3 ~8.2YesYes
H4 ~7.9YesYes
H5 ~7.5YesYes
H7 ~7.2YesYes
H8 ~8.0YesYes
OCH₃ ~3.9NoYes

The presence of the electron-donating methoxy group at the 6-position generally leads to an upfield shift (lower ppm) of the protons on the benzene portion of the quinoline ring system, particularly H5 and H7, compared to the unsubstituted quinoline-2-carbaldehyde. Conversely, the electron-withdrawing aldehyde group at the 2-position causes a downfield shift (higher ppm) of the protons on the pyridine ring, such as H3 and H4.

Experimental Protocol for ¹H NMR Spectroscopy

This section provides a standardized protocol for acquiring high-quality ¹H NMR spectra of quinoline derivatives.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified this compound.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[1] The choice of solvent is critical as it can influence the chemical shifts.

2. Instrumentation and Acquisition:

  • Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[1]

  • Acquire the ¹H NMR spectrum using a standard pulse sequence.

  • Typical acquisition parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.[1]

3. Data Processing:

  • Apply Fourier transformation, phase correction, and baseline correction to the raw data.

  • Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[1]

Visualizing the Experimental Workflow

The following diagram illustrates the key stages involved in obtaining and analyzing the ¹H NMR spectrum of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument High-Resolution NMR Spectrometer transfer->instrument acquire Acquire Spectrum instrument->acquire process Process Raw Data (FT, Phasing, Baseline) acquire->process reference Reference Chemical Shifts process->reference analyze Analyze Spectrum (Shifts, Multiplicity, Integration) reference->analyze

Caption: Workflow for ¹H NMR analysis of this compound.

Structural Insights from ¹H NMR

The ¹H NMR spectrum provides valuable information for confirming the structure of this compound.

  • Aldehyde Proton: A singlet peak around 10.0 ppm is characteristic of the aldehyde proton.[2]

  • Aromatic Protons: The signals in the aromatic region (δ 7-9 ppm) correspond to the protons on the quinoline ring.[2] Their splitting patterns, governed by spin-spin coupling, reveal the connectivity of the protons.

  • Methoxy Protons: A sharp singlet at approximately 3.9 ppm, integrating to three protons, confirms the presence of the methoxy group.[2]

The following diagram illustrates the key proton environments and their expected chemical shift regions.

proton_environments cluster_molecule This compound cluster_spectrum ¹H NMR Spectrum Regions mol CHO Aromatic Protons (H3, H4, H5, H7, H8) OCH₃ spec ~10.0 ppm 7.0 - 8.2 ppm ~3.9 ppm

Caption: Correlation of proton environments to ¹H NMR chemical shift regions.

Conclusion

This guide has provided a comprehensive overview of the ¹H NMR spectrum of this compound, grounded in comparative data and established experimental protocols. For researchers in drug discovery and organic synthesis, a thorough understanding of NMR spectroscopy is crucial for the unambiguous identification and characterization of novel compounds.

References

A Comparative Guide to the Characterization of 6-Methoxyquinoline-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise characterization of synthetic intermediates is a cornerstone of reliable and reproducible science. Quinoline derivatives, prized for their wide-ranging pharmacological activities, demand unambiguous structural confirmation. This guide provides an in-depth characterization of 6-methoxyquinoline-2-carbaldehyde, a key building block in medicinal chemistry.

In the absence of a complete, publicly available experimental dataset for this compound, this guide leverages a comparative approach. We present predicted spectroscopic data, grounded in established principles of nuclear magnetic resonance (NMR) and spectroscopy. These predictions are substantiated by experimental data from carefully selected structural analogs: the parent compound quinoline-2-carbaldehyde and the positional isomer 6-methoxyquinoline-4-carbaldehyde . This methodology not only offers a robust framework for identifying the target compound but also illustrates the profound impact of substituent placement on spectroscopic output.

Physicochemical and Spectroscopic Profile

This compound is a solid at room temperature. Its core structure consists of a quinoline ring system with a methoxy group at the 6-position, which donates electron density to the aromatic system, and a formyl (aldehyde) group at the 2-position, which is electron-withdrawing.

Table 1: Physicochemical Properties of this compound

IdentifierValueSource
IUPAC Name This compoundN/A
CAS Number 89060-22-0[1]
Molecular Formula C₁₁H₉NO₂[1]
Molecular Weight 187.19 g/mol [1]
Appearance Powder[1]
Melting Point 103-105 °C[1]

Table 2: Predicted and Experimental Spectroscopic Data for this compound and Key Comparators

Technique Key Feature Quinoline-2-carbaldehyde (Experimental) This compound (Predicted) 6-Methoxyquinoline-4-carbaldehyde (Predicted)
¹H NMR Aldehyde-H (δ, ppm)10.23 (s)[2]~10.1 - 10.3 (s)~9.0 - 10.0 (s)[3]
Methoxy-H (δ, ppm)N/A~3.9 - 4.1 (s)~3.9 (s)[3]
¹³C NMR Carbonyl-C (δ, ppm)193.9[2]~193 - 195>190[3]
Methoxy-C (δ, ppm)N/A~55 - 56~55[3]
IR C=O Stretch (cm⁻¹)~1700-1715~1695 - 1710~1699 - 1710[3]
MS [M+H]⁺ (m/z)158.1[2]188.07188.07[4]

In-Depth Spectroscopic Analysis and Comparison

The causality behind the predicted spectral shifts lies in the electronic interplay between the substituents and the quinoline ring.

¹H NMR Spectroscopy

The most diagnostic signal in the ¹H NMR spectrum is the aldehyde proton.

  • Quinoline-2-carbaldehyde: The aldehyde proton appears far downfield at 10.23 ppm due to the deshielding effect of the carbonyl group and the aromatic ring current.[2]

  • This compound (Predicted): The aldehyde proton is predicted to be in a similar region, ~10.1-10.3 ppm. The methoxy group at the 6-position is relatively distant and exerts its electron-donating effect primarily on the benzene half of the quinoline system, having only a minor influence on the aldehyde environment at the 2-position. The methoxy group's protons themselves would appear as a sharp singlet around 3.9-4.1 ppm.

  • 6-Methoxyquinoline-4-carbaldehyde (Predicted): In this isomer, the aldehyde proton is expected to be slightly upfield compared to the 2-carbaldehyde isomer.[3] This is because the aldehyde at the 4-position is more directly influenced by the electron-donating resonance effect of the nitrogen atom in the pyridine ring, which can slightly shield the C4 position.

¹³C NMR Spectroscopy

The carbonyl carbon is the most notable signal in the ¹³C NMR spectrum.

  • Quinoline-2-carbaldehyde: The carbonyl carbon resonates at 193.9 ppm.[2]

  • This compound (Predicted): The chemical shift is expected to be very similar, around 193-195 ppm. As with the proton NMR, the remote 6-methoxy group has a minimal electronic effect on the C2-aldehyde carbon. The characteristic methoxy carbon signal would be observed around 55-56 ppm.

  • 6-Methoxyquinoline-4-carbaldehyde (Predicted): The carbonyl carbon here is also expected in the >190 ppm region.[3] Subtle differences in the shifts of the aromatic carbons would be the primary method for distinguishing the 2- and 4-isomers via ¹³C NMR.

Infrared (IR) Spectroscopy

The key diagnostic peak is the carbonyl (C=O) stretching vibration.

  • Prediction for Methoxy-Substituted Isomers: Both this compound and its 4-carbaldehyde isomer are expected to show a strong C=O absorption band in the 1695-1710 cm⁻¹ range.[3] This region is characteristic of aromatic aldehydes. The electron-donating methoxy group may slightly lower the frequency compared to the unsubstituted parent aldehyde due to a minor weakening of the C=O bond through resonance. Additionally, a C-O stretching band for the methoxy ether group should be visible around 1250 cm⁻¹.[5]

Mass Spectrometry (MS)

All isomers of methoxyquinoline-carbaldehyde will have the same molecular weight.

  • Prediction: Using high-resolution mass spectrometry (HRMS), the protonated molecule [M+H]⁺ for this compound would be detected at an m/z of approximately 188.0706, corresponding to the formula C₁₁H₁₀NO₂⁺. While the molecular ion peak will not distinguish isomers, their fragmentation patterns upon tandem MS (MS/MS) may differ due to the different positions of the substituents, providing a potential avenue for differentiation.[5]

Synthesis and Characterization Workflow

A common and effective method for synthesizing quinoline-carbaldehydes is the formylation of the corresponding quinoline precursor using the Vilsmeier-Haack reaction.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Validation Precursor 6-Methoxyquinoline Vilsmeier Vilsmeier-Haack Reaction (POCl₃, DMF) Precursor->Vilsmeier Crude Crude Product Vilsmeier->Crude Purify Purification (Recrystallization / Chromatography) Crude->Purify Pure Pure 6-Methoxyquinoline- 2-carbaldehyde Purify->Pure NMR NMR Spectroscopy (¹H, ¹³C) Pure->NMR IR IR Spectroscopy Pure->IR MS Mass Spectrometry (HRMS) Pure->MS Interpret Data Interpretation & Comparison with Analogs NMR->Interpret IR->Interpret MS->Interpret Confirm Structural Confirmation Interpret->Confirm

Caption: Workflow for synthesis and characterization of this compound.

Experimental Protocols

The following protocols describe self-validating systems for acquiring high-quality spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

  • Methodology:

    • Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) within a clean 5 mm NMR tube. The choice of solvent must ensure complete dissolution.

    • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

    • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion, particularly in the aromatic region.

    • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a signal-to-noise ratio >100:1 for the smallest proton signal. Key parameters include a 30° pulse angle and a relaxation delay of at least 5 seconds to ensure accurate integration.

    • ¹³C NMR Acquisition: Acquire the spectrum using proton decoupling. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is standard.

    • Data Processing: Process the raw data (FID) with an appropriate window function (e.g., exponential multiplication) followed by a Fourier transform. Phase and baseline correct the resulting spectrum before referencing to TMS.

Fourier-Transform Infrared (IR) Spectroscopy
  • Objective: To identify key functional groups, particularly the aldehyde carbonyl.

  • Methodology (Attenuated Total Reflectance - ATR):

    • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This is a critical self-validating step, as the background is subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrumental artifacts.

    • Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.

    • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically in the range of 4000-400 cm⁻¹, co-adding at least 16 scans to improve the signal-to-noise ratio.

    • Data Analysis: The processed spectrum should clearly show the characteristic C=O stretching vibration between 1695-1710 cm⁻¹.

High-Resolution Mass Spectrometry (HRMS)
  • Objective: To confirm the elemental composition and molecular weight.

  • Methodology (Electrospray Ionization - ESI):

    • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, capable of mass accuracy within 5 ppm.

    • Data Acquisition: Infuse the sample solution into the ESI source. Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Data Analysis: Determine the accurate mass of the most intense ion in the molecular ion cluster. Use the instrument's software to calculate the elemental composition that corresponds to this mass. The calculated formula should match the expected C₁₁H₉NO₂.

References

A Comparative Analysis of the Reactivity of 6-Methoxyquinoline-2-carbaldehyde and Other Aromatic Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry and drug discovery, the aldehyde functional group is a cornerstone for molecular elaboration. Its reactivity profile dictates the feasibility of various transformations, making a nuanced understanding of substituent effects paramount. This guide provides an in-depth comparison of the reactivity of 6-methoxyquinoline-2-carbaldehyde with other key aromatic aldehydes, offering insights grounded in electronic and steric principles. By examining their performance in common synthetic reactions, we aim to equip researchers with the knowledge to make informed decisions in their experimental designs.

Understanding Aldehyde Reactivity: The Interplay of Electronic and Steric Factors

The reactivity of an aldehyde is fundamentally governed by the electrophilicity of the carbonyl carbon.[1][2][3] Nucleophilic attack at this carbon is the primary mechanistic step in a vast array of chemical reactions. Two main factors modulate this electrophilicity:

  • Electronic Effects: Electron-donating groups attached to the aromatic ring decrease the partial positive charge on the carbonyl carbon, thereby reducing its reactivity towards nucleophiles.[1][4] Conversely, electron-withdrawing groups enhance electrophilicity and increase reactivity.[1] Resonance effects can also play a significant role in delocalizing the positive charge, as seen in many aromatic aldehydes, which generally exhibit lower reactivity compared to their aliphatic counterparts.[4][5][6]

  • Steric Effects: The size of the groups surrounding the carbonyl group can hinder the approach of a nucleophile.[1][2][7] Aldehydes, having only one substituent other than hydrogen, are sterically less hindered and thus generally more reactive than ketones.[1][2][3][8]

Comparative Reactivity Profile

To contextualize the reactivity of this compound, we will compare it with three other aromatic aldehydes: benzaldehyde, quinoline-2-carbaldehyde, and pyridine-2-carbaldehyde.

AldehydeStructureKey Electronic FeaturesExpected Reactivity
Benzaldehyde Phenyl group provides resonance stabilization.Baseline aromatic aldehyde reactivity.
Pyridine-2-carbaldehyde The nitrogen atom is electron-withdrawing, increasing the electrophilicity of the carbonyl carbon.More reactive than benzaldehyde.
Quinoline-2-carbaldehyde The quinoline ring system is generally electron-withdrawing.More reactive than benzaldehyde.
This compound The quinoline ring is electron-withdrawing, but the methoxy group at the 6-position is electron-donating through resonance.[9][10]Reactivity is modulated by the interplay of these opposing effects.

The methoxy group at the 6-position of the quinoline ring in this compound introduces an interesting electronic balance. While the quinoline nitrogen acts as an electron-withdrawing group, the para-methoxy group donates electron density into the ring system. This push-pull electronic nature makes its reactivity profile distinct and worthy of detailed investigation.

Experimental Comparison: The Wittig Reaction

The Wittig reaction, a robust method for alkene synthesis from aldehydes and ketones, serves as an excellent benchmark for comparing aldehyde reactivity.[11][12][13] The reaction proceeds via the nucleophilic attack of a phosphorus ylide on the carbonyl carbon.[13][14]

Hypothetical Experimental Data

The following table presents hypothetical data for the Wittig reaction of the selected aldehydes with benzyltriphenylphosphonium chloride to form the corresponding stilbene derivatives. The reaction times and yields are indicative of the relative reactivities.

AldehydeReaction Time (hours)Yield (%)
Benzaldehyde675
Pyridine-2-carbaldehyde290
Quinoline-2-carbaldehyde385
This compound480

These hypothetical results suggest that the electron-withdrawing nature of the nitrogen in pyridine-2-carbaldehyde and quinoline-2-carbaldehyde enhances their reactivity compared to benzaldehyde. The slightly longer reaction time and lower yield for this compound, when compared to quinoline-2-carbaldehyde, can be attributed to the electron-donating effect of the methoxy group, which slightly deactivates the carbonyl group towards nucleophilic attack.

Experimental Workflow: Wittig Reaction

Wittig_Workflow cluster_prep Ylide Preparation cluster_reaction Wittig Reaction Phosphonium_Salt Benzyltriphenylphosphonium Chloride Ylide Phosphorus Ylide Phosphonium_Salt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane [2+2] Cycloaddition Aldehyde Aromatic Aldehyde Aldehyde->Oxaphosphetane Alkene Alkene Product Oxaphosphetane->Alkene Decomposition Triphenylphosphine_Oxide Triphenylphosphine Oxide Oxaphosphetane->Triphenylphosphine_Oxide Aldol_Workflow cluster_enolate Enolate Formation cluster_condensation Aldol Condensation Ketone Ketone (e.g., Acetone) Enolate Enolate Ketone->Enolate Deprotonation Base_Aldol Base (e.g., NaOH) Base_Aldol->Enolate Aldol_Adduct β-Hydroxy Ketone (Aldol Adduct) Enolate->Aldol_Adduct Nucleophilic Attack Aldehyde_Aldol Aromatic Aldehyde Aldehyde_Aldol->Aldol_Adduct Enone α,β-Unsaturated Ketone (Enone) Aldol_Adduct->Enone Dehydration

References

A Comparative Guide to Alternative Reagents for 6-Methoxyquinoline-2-carbaldehyde in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and organic synthesis, the quinoline scaffold remains a cornerstone for the development of novel therapeutics and functional materials. Among the myriad of quinoline-based building blocks, 6-methoxyquinoline-2-carbaldehyde stands out as a versatile intermediate. Its unique electronic and steric properties, conferred by the methoxy-substituted quinoline ring and the reactive aldehyde at the 2-position, make it a valuable precursor for a diverse range of chemical transformations. However, the specific substitution pattern of this reagent may not always be optimal for every synthetic target or may present challenges in availability or cost. This guide provides a comprehensive comparison of viable alternative reagents, offering experimental insights to inform rational selection in your research and development endeavors.

The Role and Reactivity of this compound

This compound is a key player in the synthesis of complex molecules, particularly in the construction of pharmacologically active compounds. The electron-donating nature of the methoxy group at the 6-position can influence the reactivity of the quinoline ring system and the attached aldehyde. This reagent is frequently employed in a variety of carbon-carbon bond-forming reactions, including Wittig olefination, Knoevenagel condensation, and as a component in multicomponent reactions like the Doebner synthesis.

Structurally Similar Alternatives: A Comparative Analysis

The most direct alternatives to this compound are other substituted quinoline-2-carbaldehydes. The choice of substituent can modulate the electronic properties of the aldehyde and the overall solubility and crystallinity of the resulting products.

Unsubstituted Quinoline-2-carbaldehyde

The parent quinoline-2-carbaldehyde offers a baseline for reactivity. Lacking the electron-donating methoxy group, its aldehyde function is slightly more electrophilic, which can lead to faster reaction rates in some cases. However, the absence of the methoxy group may also impact the biological activity and pharmacokinetic properties of the final product.

6-Hydroxyquinoline-2-carbaldehyde

The hydroxyl group at the 6-position offers a reactive handle for further functionalization, such as etherification or esterification, allowing for the introduction of diverse side chains.[1] The synthesis of 6-hydroxy-2(1H)-quinolinone, a related precursor, has been reported.[2] The hydroxyl group, being a stronger electron donor than methoxy, can further enhance the electron density of the quinoline ring.

6-Chloroquinoline-2-carbaldehyde

In contrast to the electron-donating methoxy group, the chloro substituent is electron-withdrawing, which increases the electrophilicity of the aldehyde. This can be advantageous in reactions with weaker nucleophiles. The chloro group can also serve as a site for subsequent cross-coupling reactions. The synthesis of 6-substituted-2-chloroquinoline-3-carbaldehydes via the Vilsmeier-Haack reaction is a well-established method.[3]

Other Substituted Quinoline-carbaldehydes

A variety of other substituted quinoline-carbaldehydes can be synthesized, often through the Vilsmeier-Haack formylation of the corresponding substituted acetanilides.[3][4] For instance, 2-chloro-8-methylquinoline-3-carbaldehyde has been synthesized and its reactivity explored.[5]

Isomeric and Heterocyclic Alternatives

Beyond direct analogues, other heterocyclic aldehydes can serve as effective alternatives, leading to structurally distinct but potentially functionally similar products.

Isoquinoline-1-carbaldehyde

As a structural isomer of quinoline-carbaldehyde, isoquinoline-1-carbaldehyde is a valuable alternative that introduces a different arrangement of the nitrogen atom within the bicyclic system. This can have a profound impact on the biological activity of the resulting compounds. It is a versatile building block in the synthesis of pharmaceuticals and fluorescent probes.[3][6][7]

Pyridine-2-carbaldehyde

For applications where the fused benzene ring of the quinoline system is not essential, pyridine-2-carbaldehyde presents a simpler and often more cost-effective alternative. It is a widely used precursor in coordination chemistry and for the synthesis of Schiff base ligands.[8]

Performance in Key Synthetic Transformations: A Data-Driven Comparison

The true measure of an alternative reagent lies in its performance in common synthetic reactions. Below is a comparative overview of how these aldehydes behave in key transformations, supported by experimental data where available.

Wittig Reaction

The Wittig reaction is a cornerstone for alkene synthesis from aldehydes. The reactivity of the aldehyde is a key factor in determining the reaction's success and yield.

AldehydeWittig ReagentProductYield (%)Reference
2-Methyl-8-quinolinecarboxaldehyde(Carbethoxymethylene)triphenylphosphorane(E)-ethyl 3-(2-methylquinolin-8-yl)acrylateNot specified[6]
6-Chloroisoquinoline-1-carbaldehyde(Carbethoxymethylene)triphenylphosphorane(E)-ethyl 3-(6-chloroisoquinolin-1-yl)acrylateHigh (expected)[9]

General Observation: While specific comparative yield data is scarce, it is expected that aldehydes with electron-withdrawing groups (e.g., 6-chloroquinoline-2-carbaldehyde) may exhibit enhanced reactivity towards the Wittig ylide.

Knoevenagel Condensation

This condensation reaction with active methylene compounds is a powerful tool for C-C bond formation.

AldehydeActive Methylene CompoundCatalystProductYield (%)Reference
Aromatic AldehydesMalononitrileGallium ChlorideArylidenemalononitrileHigh[10]
2-Methyl-8-quinolinecarboxaldehydeMalononitrilePiperidine2-((2-methylquinolin-8-yl)methylene)malononitrileNot specified[6]

General Observation: The Knoevenagel condensation is generally a high-yielding reaction for a wide range of aromatic and heterocyclic aldehydes.[11] The choice of catalyst and reaction conditions can be optimized for specific substrates.[12][13]

Doebner Reaction

The Doebner reaction provides a route to quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid.[14][15]

AnilineAldehydeProductYield (%)Reference
Substituted AnilinesSubstituted AldehydesSubstituted quinoline-4-carboxylic acidsModerate to Good[16]
4-IodoanilineSalicylaldehydeIodo-substituted quinoline derivative50-90[17]

General Observation: The Doebner reaction is tolerant of a variety of substituents on both the aniline and aldehyde components.[18] However, strongly electron-withdrawing groups on the aniline can lead to lower yields in the classical Doebner reaction.[14]

Experimental Protocols

To provide a practical basis for comparison, detailed experimental protocols for key reactions are outlined below.

Synthesis of 6-Substituted-2-chloroquinoline-3-carbaldehydes via Vilsmeier-Haack Reaction[3]

This protocol describes a general method for the synthesis of various substituted quinoline carbaldehydes.

Workflow Diagram:

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation and Cyclization DMF Dimethylformamide (DMF) Vilsmeier Vilsmeier Reagent DMF->Vilsmeier 0 °C POCl3 Phosphorus oxychloride (POCl3) POCl3->Vilsmeier ReactionMix Reaction Mixture Vilsmeier->ReactionMix Oxime Substituted Acetophenone Oxime Oxime->ReactionMix Heating Heat at 60 °C for 16h ReactionMix->Heating Hydrolysis Pour into ice water Heating->Hydrolysis Product 6-Substituted-2-chloroquinoline-3-carbaldehyde Hydrolysis->Product

Caption: Vilsmeier-Haack synthesis of substituted quinoline carbaldehydes.

Step-by-Step Methodology:

  • To dimethylformamide (0.15 mol), cooled to 0°C, add freshly distilled phosphorus oxychloride (0.35 mol) dropwise with stirring.

  • Add the respective substituted acetophenone oxime (0.05 mol) portion-wise to the Vilsmeier reagent.

  • Heat the reaction mixture at 60°C for 16 hours.

  • After cooling, pour the reaction mixture into ice-cold water (300 mL) and stir for 30 minutes.

  • Filter the precipitated product and recrystallize from ethyl acetate.

Wittig Reaction with a Quinoline Carboxaldehyde[6]

This protocol provides a general procedure for the olefination of a quinoline-2-carboxaldehyde.

Workflow Diagram:

G cluster_0 Ylide Generation cluster_1 Olefination PhosphoniumSalt Alkyltriphenylphosphonium salt Ylide Phosphonium Ylide PhosphoniumSalt->Ylide Anhydrous THF, low temp. Base Strong Base (e.g., n-BuLi) Base->Ylide ReactionMix Reaction Mixture Ylide->ReactionMix Add aldehyde solution Aldehyde Quinoline-2-carboxaldehyde Aldehyde->ReactionMix Warm Warm to room temperature ReactionMix->Warm Workup Aqueous workup and extraction Warm->Workup Purification Column chromatography Workup->Purification Product Alkene Product Purification->Product

Caption: General workflow for the Wittig reaction.

Step-by-Step Methodology:

  • Ylide Generation: In a flame-dried flask under an inert atmosphere, suspend the appropriate alkyltriphenylphosphonium salt (1.2 eq) in anhydrous THF. Cool to the appropriate temperature (e.g., -78 °C or 0 °C) and add a strong base (e.g., n-butyllithium, 1.1 eq) dropwise. Stir until ylide formation is complete.

  • Aldehyde Addition: To the freshly prepared ylide solution at low temperature, add a solution of the quinoline-2-carboxaldehyde derivative (1.0 eq) in anhydrous THF.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until completion, monitoring by TLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography to separate the desired alkene from the triphenylphosphine oxide byproduct.

Knoevenagel Condensation with a Quinoline Carboxaldehyde[6]

This protocol outlines a general procedure for the condensation of a quinoline-2-carboxaldehyde with an active methylene compound.

Workflow Diagram:

G Aldehyde Quinoline-2-carboxaldehyde ReactionMix Reaction Mixture Aldehyde->ReactionMix ActiveMethylene Active Methylene Compound ActiveMethylene->ReactionMix Catalyst Base Catalyst (e.g., piperidine) Catalyst->ReactionMix Solvent Solvent (e.g., ethanol) Solvent->ReactionMix Stir Stir at RT or with heating ReactionMix->Stir Isolation Isolation (filtration or workup) Stir->Isolation Product α,β-Unsaturated Product Isolation->Product

Caption: General workflow for the Knoevenagel condensation.

Step-by-Step Methodology:

  • In a suitable flask, dissolve the quinoline-2-carboxaldehyde derivative (1.0 eq) and the active methylene compound (1.0-1.2 eq) in a solvent such as ethanol or toluene.

  • Add a catalytic amount of a weak base (e.g., piperidine, pyridine, or triethylamine).

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.

  • Upon completion, the product can often be isolated by filtration if it precipitates upon cooling. Alternatively, an aqueous workup followed by extraction and purification by crystallization or column chromatography may be necessary.

Conclusion and Future Perspectives

While this compound is a highly effective reagent, a careful consideration of its structural and electronic properties in the context of the desired synthetic outcome is paramount. This guide has presented a range of viable alternatives, from simple unsubstituted analogues to isomeric heterocyclic systems. The choice of reagent will ultimately depend on a combination of factors including the desired electronic properties of the final product, the potential for further functionalization, and the specific demands of the chosen synthetic route. The provided experimental protocols offer a starting point for the practical implementation of these alternatives. As the field of drug discovery continues to evolve, the exploration of diverse heterocyclic scaffolds will remain a key strategy for accessing novel chemical space and identifying new therapeutic agents.

References

confirming purity of synthesized 6-methoxyquinoline-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Confirming the Purity of Synthesized 6-Methoxyquinoline-2-carbaldehyde

A Senior Application Scientist's Perspective on Building a Robust Analytical Dossier

For researchers and professionals in drug development, the purity of a synthetic intermediate is not merely a quality metric; it is the foundation upon which all subsequent data rests. An impurity can lead to ambiguous biological results, failed scale-up attempts, and significant delays in the development pipeline. This guide provides a comprehensive, field-proven strategy for confirming the purity of this compound, a valuable heterocyclic building block. We will eschew a simple checklist of methods in favor of an integrated, logical workflow that establishes a self-validating system for purity assessment.

A robust analytical strategy begins with understanding the synthetic route and its potential pitfalls. This compound is commonly synthesized via the selective oxidation of the corresponding primary alcohol, 2-(hydroxymethyl)-6-methoxyquinoline. The choice of oxidant is critical; a mild and selective agent such as manganese dioxide (MnO₂) is often employed to minimize over-oxidation.

This choice is deliberate: harsher oxidants could easily convert the desired aldehyde to the corresponding carboxylic acid, introducing a difficult-to-remove impurity. Conversely, an incomplete reaction will leave unreacted starting material. Therefore, the primary impurities to anticipate are:

  • Starting Material: 2-(hydroxymethyl)-6-methoxyquinoline

  • Over-oxidation Product: 6-methoxyquinoline-2-carboxylic acid

Our analytical approach must be designed to unambiguously identify and quantify the target compound in the presence of these specific, process-related impurities.

G cluster_synthesis Synthetic Pathway & Potential Impurities SM 2-(hydroxymethyl)- 6-methoxyquinoline OX Mild Oxidation (e.g., MnO2, DCM) SM->OX P This compound (Target Compound) OX->P IMP1 Unreacted Starting Material OX->IMP1 Incomplete Reaction IMP2 6-Methoxyquinoline-2-carboxylic acid (Over-oxidation) OX->IMP2 Over- Oxidation G cluster_workflow High-Resolution MS Workflow Sample Sample in Solution ESI Electrospray Ionization (Creates [M+H]⁺ ions) Sample->ESI TOF Time-of-Flight (TOF) Mass Analyzer ESI->TOF Detector Detector (Measures m/z) TOF->Detector Result Result: m/z = 188.0706 (Confirms C₁₁H₉NO₂) Detector->Result G cluster_logic Integrated Purity Decision Logic Start Synthesized & Purified Product NMR_Check Correct Structure by ¹H & ¹³C NMR? Start->NMR_Check MS_Check Correct Mass by HRMS? NMR_Check->MS_Check Yes Fail Further Purification Required NMR_Check->Fail No HPLC_Check Purity >98% by HPLC? MS_Check->HPLC_Check Yes MS_Check->Fail No Pass Purity Confirmed HPLC_Check->Pass Yes HPLC_Check->Fail No

A Comparative Guide to 6-Methoxyquinoline-2-carbaldehyde: A Versatile Precursor in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical analysis of 6-methoxyquinoline-2-carbaldehyde, a key heterocyclic building block. While direct, extensive benchmark studies on this specific isomer are not widely published, this document leverages available data on structurally related and well-documented quinoline aldehydes. By examining established synthetic protocols and the reactivity of analogous compounds, we can infer and objectively evaluate the performance of this compound, providing a robust framework for its application in research and development.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The strategic placement of functional groups, such as the methoxy and carbaldehyde moieties in the title compound, offers a bivalent platform for constructing complex molecular architectures. The electron-donating methoxy group at the 6-position and the electrophilic aldehyde at the 2-position create a unique electronic environment that dictates its reactivity and potential for diversification.

I. Synthesis of this compound: A Proposed Pathway

The synthesis of this compound can be logically approached via a two-stage process: the construction of the 6-methoxyquinoline core, followed by the introduction of the carbaldehyde group at the C2 position.

Stage 1: Synthesis of the 6-Methoxyquinoline Core via Skraup Reaction

The Skraup synthesis is a classic and scalable method for creating the quinoline ring system.[3][4] It involves the reaction of an aniline derivative with glycerol, an oxidizing agent (such as the corresponding nitrobenzene derivative), and sulfuric acid.[4] The addition of inhibitors like ferrous sulfate can help control the often vigorous reaction, leading to improved yields.[4]

Experimental Protocol: Skraup Synthesis of 6-Methoxyquinoline

Materials:

  • p-Anisidine (p-methoxyaniline)

  • Glycerol

  • p-Methoxy nitrobenzene

  • Ferrous sulfate

  • Boric acid

  • Concentrated sulfuric acid

  • 50% Sodium hydroxide solution

  • Ethyl acetate

  • Distilled water

Procedure:

  • In a reaction vessel equipped for heating and reflux, combine p-anisidine (1.0 part, molar ratio), glycerol (4.3-4.5 parts), p-methoxy nitrobenzene (0.50-0.54 part), ferrous sulfate (0.20-0.25 part), and boric acid (1.0-1.3 parts).[4]

  • With careful cooling and stirring, slowly add concentrated sulfuric acid. The volume ratio of sulfuric acid to glycerol should be approximately 1:6.[4]

  • Once the addition is complete, heat the mixture to 140 °C and maintain at reflux for 8-8.5 hours.[4]

  • Allow the reaction to cool to room temperature. Carefully neutralize the mixture to a pH of approximately 5.5 using a 50% sodium hydroxide solution.[4]

  • Remove any resinous material that forms. Filter the solid precipitate and wash thoroughly with distilled water, followed by ethyl acetate.[4]

  • Extract the aqueous phase with ethyl acetate. Combine all organic phases.

  • Remove the ethyl acetate via distillation under reduced pressure to yield 6-methoxyquinoline.[4]

Stage 2: Formylation of the C2 Position

Introducing an aldehyde at the C2 position of the quinoline ring is more challenging than at C4 due to the electronic nature of the heterocycle. A common method for introducing aldehydes onto electron-rich aromatic rings is the Vilsmeier-Haack reaction.[5] However, direct formylation of quinoline often favors the C4 position. A more reliable strategy involves the oxidation of a precursor methyl group at the C2 position.

Proposed Protocol: Oxidation of 2-Methyl-6-methoxyquinoline

This protocol is based on the established oxidation of methyl-substituted aromatics to their corresponding aldehydes.[6][7]

Materials:

  • 2-Methyl-6-methoxyquinoline (requires separate synthesis, e.g., via a Doebner-von Miller reaction with p-anisidine and crotonaldehyde)

  • Selenium dioxide (SeO₂)

  • Toluene or 1,4-Dioxane

  • Dichloromethane

  • Saturated saline solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve 2-methyl-6-methoxyquinoline (1.0 eq) in toluene.

  • Add selenium dioxide (1.1-1.3 eq).[6]

  • Heat the reaction mixture to reflux and monitor the reaction progress via Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture and dilute with dichloromethane.

  • Wash the organic layer sequentially with a saturated saline solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography to yield this compound.

G cluster_0 Stage 1: Skraup Synthesis cluster_1 Stage 2: Formylation p_Anisidine p-Anisidine Skraup Skraup Reaction (H₂SO₄, FeSO₄) p_Anisidine->Skraup Glycerol Glycerol + Oxidizing Agent Glycerol->Skraup Methoxyquinoline 6-Methoxyquinoline Skraup->Methoxyquinoline Methylquinoline 2-Methyl-6-methoxyquinoline (Precursor) Methoxyquinoline->Methylquinoline Requires additional step to form 2-methyl derivative Oxidation Oxidation (e.g., SeO₂) Methylquinoline->Oxidation FinalProduct This compound Oxidation->FinalProduct

II. Performance Comparison in Benchmark Reactions

The reactivity of the aldehyde in this compound is modulated by the quinoline ring system. The nitrogen atom is electron-withdrawing, which deactivates the ring towards electrophilic substitution but also influences the reactivity of substituents. The aldehyde at the C2 position is in close proximity to the heterocyclic nitrogen, which can influence its electrophilicity and steric accessibility compared to isomers like the 4-carbaldehyde.

A. Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone C-C bond-forming reaction, involving the condensation of an aldehyde with an active methylene compound, typically catalyzed by a weak base.[8] This reaction is widely used to synthesize α,β-unsaturated products.[8]

Comparative Analysis: The electrophilicity of the aldehyde's carbonyl carbon is key. Quinoline aldehydes are generally reactive in this condensation.[1][9] Compared to a simple aromatic aldehyde like benzaldehyde, the electron-withdrawing nature of the quinoline nitrogen is expected to enhance the electrophilicity of the C2-aldehyde, potentially leading to faster reaction rates under similar conditions.

Aldehyde PrecursorActive Methylene CompoundCatalystTypical YieldReference / Rationale
2-Chloroquinoline-3-carbaldehyde (Analogue) Malononitrile, Ethyl Cyanoacetate[Et₃NH][HSO₄]ExcellentEfficient, eco-friendly protocol using an ionic liquid catalyst.[9]
2-Methoxybenzaldehyde (Analogue) Thiobarbituric AcidPiperidineGoodDemonstrates reactivity of a methoxy-substituted aromatic aldehyde.[8]
Benzaldehyde (Benchmark) Diethyl MalonatePiperidine/Acetic AcidGood to ExcellentStandard benchmark for Knoevenagel reactions.
This compound (Predicted) Malononitrile, Barbituric AcidPiperidineGood to ExcellentExpected high reactivity due to the activating effect of the quinoline nitrogen on the C2-aldehyde.
Experimental Protocol: Knoevenagel Condensation

Materials:

  • This compound (1.0 eq)

  • Active methylene compound (e.g., malononitrile) (1.1 eq)

  • Piperidine (catalytic amount, ~2-3 drops)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve this compound and the active methylene compound in ethanol.[10]

  • Add a catalytic amount of piperidine to the solution.

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction by TLC until the starting aldehyde is consumed (typically 1-4 hours).

  • Cool the reaction mixture to room temperature to allow the product to crystallize.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry.[10]

Causality of Choices:

  • Catalyst: Piperidine is a mild base, sufficient to deprotonate the active methylene compound to form the nucleophilic enolate without causing self-condensation of the aldehyde.[8]

  • Solvent: Ethanol is a common, polar protic solvent that effectively dissolves the reactants and facilitates the reaction.

  • Stoichiometry: A slight excess of the active methylene compound ensures complete consumption of the more valuable aldehyde.

G Aldehyde 6-Methoxyquinoline- 2-carbaldehyde Addition Nucleophilic Addition Aldehyde->Addition Methylene Active Methylene (e.g., Malononitrile) Base Base (Piperidine) Methylene->Base Deprotonation Enolate Enolate Intermediate (Nucleophile) Base->Enolate Enolate->Addition Adduct β-Hydroxy Adduct Addition->Adduct Dehydration Dehydration (-H₂O) Adduct->Dehydration Product α,β-Unsaturated Product Dehydration->Product

B. Schiff Base Formation

Schiff bases (or imines) are formed through the condensation of an aldehyde with a primary amine.[11] This reaction is fundamental in organic synthesis and is often a key step in the preparation of more complex heterocyclic systems and ligands for metal complexes.[12][13]

Comparative Analysis: The formation of a Schiff base is typically reversible and often driven to completion by removing water. The reactivity is governed by the electrophilicity of the aldehyde and the nucleophilicity of the amine. Quinoline aldehydes are excellent substrates for this transformation.[12][14]

Aldehyde PrecursorAmineConditionsOutcomeReference / Rationale
2-Chloro-6-methoxyquinoline-3-carbaldehyde (Analogue) PhenylhydrazineReflux in NitrobenzeneForms Schiff base, then cyclizes to a pyrazoloquinoline.[15]Demonstrates high reactivity and utility in sequential reactions.
Quinoxaline-2-carbaldehyde (Analogue) Semicarbazide, FurfurylamineRefluxForms stable Schiff base metal complexes.[13]Highlights application in coordination chemistry.
Benzaldehyde (Benchmark) AnilineReflux in EthanolStandard, reversible formation of N-Benzylideneaniline.A classic example of Schiff base formation.
This compound (Predicted) Primary Amines (e.g., Aniline, Hydrazines)Mild reflux in alcoholExpected to form stable Schiff bases readily.The activated aldehyde should react efficiently.
Experimental Protocol: Schiff Base Synthesis

Materials:

  • This compound (1.0 eq)

  • Primary amine (e.g., 4,4'-diaminodiphenylsulfone) (0.5 eq for diamine)[12]

  • Ethyl Acetate (EtOAc) or Ethanol

Procedure:

  • Dissolve the this compound in ethyl acetate in a round-bottom flask.[12]

  • Add the primary amine to the solution.

  • Heat the mixture to reflux for 2-4 hours. The reaction can be monitored by TLC.

  • Upon completion, cool the reaction mixture. The Schiff base product will often precipitate.

  • Collect the solid by filtration, wash with a small amount of cold solvent, and dry.[12]

Causality of Choices:

  • Solvent: Ethyl acetate or ethanol are suitable solvents that facilitate the reaction and from which the product can often be easily isolated by precipitation.

  • Conditions: Refluxing helps to drive the condensation reaction, and in an open system, can help remove the water byproduct, shifting the equilibrium towards the product.

C. Wittig Reaction

The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes or ketones using a phosphonium ylide (Wittig reagent).[16][17][18] It is highly valued for the predictable placement of the new double bond.[19]

Comparative Analysis: The success of the Wittig reaction depends on the ability of the ylide to attack the carbonyl carbon. Steric hindrance around the aldehyde can slow the reaction. The C2 position of the quinoline ring is more sterically hindered than the C4 position, which might necessitate slightly more forcing conditions or longer reaction times compared to a 4-carbaldehyde isomer. However, the reaction is expected to proceed effectively. The nature of the ylide (stabilized vs. unstabilized) will determine the stereochemistry of the resulting alkene.[16][17]

Aldehyde PrecursorWittig ReagentExpected Product StereochemistryRelative Rate (Predicted)Reference / Rationale
General Aldehydes Unstabilized Ylides (e.g., Ph₃P=CH₂)(Z)-alkene favoredFastKinetic control leads to the Z-isomer.[17][20]
General Aldehydes Stabilized Ylides (e.g., Ph₃P=CHCO₂Et)(E)-alkene favoredSlowerThermodynamic control leads to the more stable E-isomer.[16]
Benzaldehyde (Benchmark) Methyltriphenylphosphonium bromide / n-BuLiStyreneFastStandard substrate for olefination.
This compound (Predicted) Various YlidesDependent on ylide typeModerate to FastReactivity should be high, though potentially slightly slower than less hindered aldehydes due to the C2 position.
Experimental Protocol: Wittig Olefination

Materials:

  • Methyltriphenylphosphonium bromide (1.1 eq)

  • n-Butyllithium (n-BuLi) (1.05 eq)

  • Tetrahydrofuran (THF), anhydrous

  • This compound (1.0 eq)

Procedure:

  • Ylide Formation: In a flame-dried, two-neck flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide in anhydrous THF.[18]

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-BuLi dropwise. The solution will typically turn a characteristic color (e.g., deep yellow or orange), indicating the formation of the ylide. Stir for 30-60 minutes at this temperature.

  • Reaction: In a separate flask, dissolve this compound in anhydrous THF.

  • Slowly add the aldehyde solution to the prepared ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the aldehyde.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate.

  • Purify the product via column chromatography to isolate the alkene.

Causality of Choices:

  • Base: n-BuLi is a very strong base, required to deprotonate the phosphonium salt to form the reactive, non-stabilized ylide.[18]

  • Inert Atmosphere: The Wittig ylide is sensitive to air and moisture, necessitating anhydrous conditions and an inert atmosphere (e.g., argon or nitrogen).

  • Temperature Control: The initial ylide formation and reaction are often performed at low temperatures to control the reaction rate and prevent side reactions.

III. Conclusion and Outlook

This compound stands as a highly versatile and reactive intermediate for synthetic chemistry. While it may be less documented than its 4-carbaldehyde isomer, its predicted performance in key synthetic transformations such as Knoevenagel condensations, Schiff base formations, and Wittig reactions is excellent. The electronic activation provided by the quinoline nitrogen renders the C2-aldehyde highly susceptible to nucleophilic attack, making it a valuable precursor for generating molecular diversity.

This guide provides a foundational framework for utilizing this compound. The provided protocols, grounded in established chemical principles and data from analogous systems, offer a reliable starting point for laboratory synthesis. Researchers and drug development professionals can leverage the unique reactivity of this compound to construct novel heterocyclic libraries, ultimately accelerating the discovery of new therapeutic agents.

IV. References

  • Ningbo Inno Pharmchem Co., Ltd. (2025). 6-Methoxyquinoline: Comprehensive Overview and Applications. Available at: --INVALID-LINK--

  • Google Patents. (2014). CN103804289A - Method for synthetizing 6-methoxyquinoline. Available at: --INVALID-LINK--

  • ChemicalBook. (n.d.). 6-Methoxyquinoline synthesis. Available at: --INVALID-LINK--

  • Haihang Industry. (n.d.). 6-Methoxyquinoline: A Key Synthesis Intermediate for Chemical Industry. Available at: --INVALID-LINK--

  • El-Sayed, M. A. A. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. Available at: --INVALID-LINK--

  • BenchChem. (2025). An In-Depth Technical Guide to 6-Methoxyquinoline-4-carbaldehyde. Available at: --INVALID-LINK--

  • Lutz, R. E., & Shearer, N. H., Jr. (1950). Synthesis of 5-Substituted Derivatives of 6-Methoxy-8-aminoquinoline and of 5-Chloro-6-methoxyquinoline. Journal of the American Chemical Society.

  • Kumar, A., & Kumar, V. (2015). Multicomponent Reactions Involving Arynes, Quinolines, and Aldehydes. Organic Letters.

  • BenchChem. (n.d.). Application Notes and Protocols for Knoevenagel Condensation with 2-Methoxyquinoline-4-carbaldehyde. Available at: --INVALID-LINK--

  • Al-Masoudi, N. A. (2014). Synthesis of new Schiff base ligands from quinoline and benzo[h]quinoline. Oriental Journal of Chemistry.

  • Wikipedia. (n.d.). Wittig reaction. Available at: --INVALID-LINK--

  • Khan, I., et al. (2023). Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. Frontiers in Chemistry.

  • Wikipedia. (n.d.). Knoevenagel condensation. Available at: --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Available at: --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Knoevenagel Condensation Reaction. Available at: --INVALID-LINK--

  • El-Sayed, M. A. A., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances.

  • Corrias, F., & Piras, M. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules.

  • Cîrţu, L. M., et al. (2023). Wittig and Wittig–Horner Reactions under Sonication Conditions. Molecules.

  • Chrobak, E., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules.

  • Kumar, P. S. V., et al. (2019). [Et3NH][HSO4]-Catalyzed Efficient, Eco-Friendly, and Sustainable Synthesis of Quinoline Derivatives via Knoevenagel Condensation. ACS Sustainable Chemistry & Engineering.

  • Alfa Chemistry. (n.d.). Wittig Reaction. Available at: --INVALID-LINK--

  • Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.

  • Chrobak, E., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. MDPI.

  • Sharma, V., et al. (2024). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry.

  • Ota, Y., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry.

  • Smolecule. (2023). Buy Quinoline-4-carbaldehyde | 4363-93-3. Available at: --INVALID-LINK--

  • Patel, K. D., et al. (2021). Synthesis, Spectral Characterization and Antitubercular Study of Novel Quinoline Schiff Base and Its Metal Complexes. Analytical Chemistry Letters.

  • Bouyahya, A., et al. (2021). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. Molecules.

  • Sivasankaran, A., & Yusuff, K. K. M. (2015). METAL COMPLEXES OF SCHIFF BASES DERIVED FROM QUINOXALINE-2-CARBOXALDE –A PROMISING CANDIDATE IN CATALYSIS, MEDICINE AND MATERI. World Journal of Pharmacy and Pharmaceutical Sciences.

  • Ingale, S., et al. (2014). Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. World Journal of Pharmacy and Pharmaceutical Sciences.

  • Kumar, I., et al. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry.

  • Kumar, S., et al. (2024). Synthesis and characterization of novel Schiff base ligands. International Journal of Chemical Studies.

  • ChemicalBook. (2025). 6-METHOXY-QUINOLINE-2-CARBALDEHYDE | 89060-22-0. Available at: --INVALID-LINK--

  • BenchChem. (2025). Quinoline-4-carbaldehyde Derivatives: A Comprehensive Technical Guide for Drug Discovery Professionals. Available at: --INVALID-LINK--

  • Li, S., et al. (2015). Synthesis of Substituted Quinolines from Arylamines and Aldehydes via Tandem Reaction Promoted by Chlorotrimethylsilane. Journal of Chemical Research.

  • Smith, V. J., et al. (2011). Quinoline-2-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online.

  • Martin, A., & Lücke, B. (1998). Oxidation of Methyl Aromatics and Hetero Aromatics to Their Corresponding Aldehydes. ResearchGate.

References

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 6-Methoxyquinoline-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Researchers, scientists, and drug development professionals are at the forefront of innovation, often handling novel chemical entities with limitedly documented safety profiles. 6-Methoxyquinoline-2-carbaldehyde, a versatile intermediate in medicinal chemistry, is one such compound. While its potential in synthesizing therapeutic agents is significant, understanding and mitigating its associated risks through proper handling and the use of personal protective equipment (PPE) is paramount. This guide provides a detailed, experience-driven framework for the safe handling of this compound, moving beyond mere compliance to foster a deeply ingrained culture of safety.

Understanding the Risks: Hazard Profile of this compound

Before detailing PPE requirements, it is crucial to understand the inherent hazards of this compound. Based on available safety data for this compound and structurally related quinolines, the primary risks are:

  • Acute Toxicity: Harmful if swallowed.[1][2]

  • Skin Irritation: Causes skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation: Poses a significant risk of serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2]

  • Suspected Mutagenicity and Carcinogenicity: Some quinoline derivatives are suspected of causing genetic defects and may cause cancer.[4][5] Therefore, it is prudent to handle this compound with the assumption of similar long-term health effects.

Given these hazards, a multi-layered approach to protection, combining engineering controls and appropriate PPE, is essential.

The Hierarchy of Controls: A Proactive Approach to Safety

The most effective safety protocols prioritize engineering and administrative controls to minimize reliance on PPE. However, in a laboratory setting, the use of PPE is non-negotiable.

Engineering Controls: Your First Line of Defense
  • Chemical Fume Hood: All manipulations of this compound, including weighing, solution preparation, and reaction setup, must be conducted in a certified chemical fume hood. This is critical to prevent the inhalation of any dust or vapors.

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[4][6]

Personal Protective Equipment: The Essential Barrier

The selection of PPE should be based on a thorough risk assessment of the specific procedure being performed. The following table outlines the recommended PPE for various laboratory activities involving this compound.

Activity Gloves Eye/Face Protection Protective Clothing Respiratory Protection
Weighing and Aliquoting (Solid) Double-gloved with nitrile glovesTightly fitting safety goggles and a face shieldLab coat with full sleeves, closed-frontN95 respirator recommended to avoid inhalation of fine particulates
Solution Preparation Double-gloved with nitrile glovesTightly fitting safety goggles and a face shieldLab coat with full sleeves, closed-frontNot generally required if performed in a fume hood
Reaction Setup and Monitoring Double-gloved with nitrile glovesTightly fitting safety goggles and a face shieldLab coat with full sleeves, closed-frontNot generally required if performed in a fume hood
Work-up and Purification Double-gloved with nitrile glovesTightly fitting safety goggles and a face shieldLab coat with full sleeves, closed-frontNot generally required if performed in a fume hood
Spill Cleanup Heavy-duty chemical resistant gloves (e.g., butyl rubber) over nitrile glovesTightly fitting safety goggles and a face shieldChemical-resistant apron over a lab coatAir-purifying respirator (APR) with organic vapor cartridges

Procedural Guidance: Step-by-Step Safety Protocols

Donning and Doffing PPE: A Critical Sequence

Improper removal of PPE can lead to contamination and exposure. Follow this sequence to minimize risk:

Donning (Putting On):

  • Lab Coat

  • Inner Gloves

  • Outer Gloves

  • Safety Goggles

  • Face Shield

  • Respirator (if required)

Doffing (Taking Off):

  • Outer Gloves (dispose of as hazardous waste)

  • Face Shield

  • Safety Goggles

  • Lab Coat (turn inside out as you remove it)

  • Inner Gloves (dispose of as hazardous waste)

  • Wash hands thoroughly with soap and water.

Experimental Workflow with Integrated Safety Measures

cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Work-up & Purification cluster_ppe Required PPE weighing Weighing Solid (in fume hood) solution Solution Preparation (in fume hood) weighing->solution Transfer solid ppe_weighing Double Nitrile Gloves Safety Goggles & Face Shield Lab Coat N95 Respirator weighing->ppe_weighing setup Reaction Setup (in fume hood) solution->setup ppe_solution Double Nitrile Gloves Safety Goggles & Face Shield Lab Coat solution->ppe_solution monitoring Reaction Monitoring setup->monitoring ppe_reaction Double Nitrile Gloves Safety Goggles & Face Shield Lab Coat setup->ppe_reaction workup Aqueous Work-up monitoring->workup purification Chromatography workup->purification ppe_workup Double Nitrile Gloves Safety Goggles & Face Shield Lab Coat workup->ppe_workup

Caption: Experimental workflow for handling this compound with corresponding PPE requirements at each stage.

Disposal Plan: Responsible Management of Hazardous Waste

All materials contaminated with this compound are considered hazardous waste and must be disposed of accordingly.

  • Solid Waste: Contaminated gloves, weigh paper, and other solid materials should be placed in a designated, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a clearly labeled, sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Contaminated Glassware: Rinse glassware with a suitable organic solvent in a fume hood. The rinsate should be collected as hazardous liquid waste.

Always adhere to your institution's specific hazardous waste disposal protocols.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[6][7][8] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][7][8] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[1][7] Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[6][8] Seek immediate medical attention.

  • Spill: Evacuate the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[6] For large spills, contact your institution's environmental health and safety department.

By integrating these safety measures into your daily laboratory practices, you can confidently handle this compound while minimizing risk to yourself and your colleagues. This commitment to safety not only protects individuals but also upholds the integrity of the scientific process.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.